Istaroxime oxalate
Description
Properties
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPXHFMMRXIHT-IBLOMREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Dual Mechanism of Istaroxime: A Novel Luso-Inotropic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime is a first-in-class intravenous agent for the treatment of acute heart failure, distinguished by its unique dual mechanism of action that confers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties. Unlike traditional inotropic agents that can be associated with adverse outcomes, Istaroxime offers a potentially safer and more effective therapeutic profile.[1][2][3] This technical guide provides an in-depth exploration of Istaroxime's core mechanisms: the stimulation of the sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a) and the inhibition of the Na⁺/K⁺-ATPase (NKA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and development in this area.
Introduction: The Dual Action of Istaroxime
Heart failure is often characterized by impaired calcium cycling within cardiomyocytes.[4] Istaroxime addresses this by simultaneously targeting two key regulators of intracellular ion concentration.[1][5]
-
SERCA2a Stimulation: Istaroxime enhances the activity of SERCA2a, the protein responsible for sequestering calcium ions (Ca²⁺) from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This action improves myocardial relaxation (lusitropy) and increases the SR Ca²⁺ load available for subsequent contractions.[4][5][6]
-
Na⁺/K⁺-ATPase Inhibition: By inhibiting the Na⁺/K⁺-ATPase, Istaroxime causes a rise in intracellular sodium (Na⁺). This, in turn, reduces the activity of the Na⁺/Ca²⁺ exchanger (NCX) in its forward mode, leading to an increase in intracellular Ca²⁺ concentration during systole, thereby boosting contractility (inotropism).[4][5]
This combined luso-inotropic effect allows Istaroxime to improve both systolic and diastolic function, a significant advantage in the management of acute heart failure.[7]
Quantitative Data on Istaroxime Activity
The following tables summarize the key quantitative parameters of Istaroxime's interaction with its molecular targets, compiled from various preclinical studies.
Table 1: Istaroxime Inhibition of Na⁺/K⁺-ATPase (NKA)
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Dog Kidney (Purified) | 0.45 µM | [6] |
| IC₅₀ | General | 407.5 nM | [8] |
| IC₅₀ | Rat Myocytes (INKA) | 32 ± 4 µM | [9] |
| IC₅₀ | Cardiac Preparations | 84 ± 20 µmol/L | [9] |
| IC₅₀ | Renal Preparations | 55 ± 19 µmol/L | [9] |
Table 2: Istaroxime Stimulation of SERCA2a
| Effect | Preparation | Concentration | Result | Reference |
| Vmax Increase | Dog Cardiac SR Vesicles (Healthy) | 50 nM | +22% | [6] |
| Vmax | Dog Cardiac SR Vesicles (Failing) | 0.1 nM | 0.95 ± 0.053 (vs. 0.736 ± 0.044 control) | [6] |
| Kd(Ca²⁺) | Dog Cardiac SR Vesicles (Healthy) | 50 nM | No significant change | [6] |
| Kd(Ca²⁺) Decrease | Guinea Pig SR Preparations | 100 nM | ~20% | [10] |
SR: Sarcoplasmic Reticulum
Molecular Mechanisms and Signaling Pathways
Na⁺/K⁺-ATPase Inhibition and Inotropic Effect
Istaroxime inhibits the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients of Na⁺ and K⁺ across the cell membrane. This inhibition leads to an accumulation of intracellular Na⁺. The increased cytosolic Na⁺ alters the driving force for the Na⁺/Ca²⁺ exchanger (NCX), reducing Ca²⁺ efflux from the cell. The resulting elevation in cytosolic Ca²⁺ during systole enhances the binding of Ca²⁺ to troponin C, leading to a more forceful contraction of the myocardial sarcomeres.
Caption: Istaroxime's inhibition of Na+/K+-ATPase leads to increased intracellular Ca²⁺ and enhanced contractility.
SERCA2a Stimulation and Lusitropic Effect
In heart failure, the inhibitory protein phospholamban (PLN) is often unphosphorylated, leading to significant inhibition of SERCA2a activity. Istaroxime directly stimulates SERCA2a by relieving this inhibition, a mechanism independent of cAMP/PKA signaling.[6][11] It is proposed that Istaroxime facilitates the dissociation of PLN from the SERCA2a/PLB complex.[6][11] This enhanced SERCA2a activity accelerates the re-uptake of Ca²⁺ from the cytosol into the SR during diastole. This rapid lowering of cytosolic Ca²⁺ promotes myocardial relaxation (lusitropy) and also ensures a higher Ca²⁺ load in the SR for the next systolic contraction.
Caption: Istaroxime stimulates SERCA2a by relieving PLN inhibition, improving myocardial relaxation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Istaroxime's activity. The following protocols are synthesized from published research.[9][12][13][14][15]
Na⁺/K⁺-ATPase (NKA) Activity Assay
This protocol determines NKA activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Workflow:
Caption: Workflow for determining Na+/K+-ATPase activity via a colorimetric assay.
Detailed Steps:
-
Sample Preparation: Prepare tissue homogenates (e.g., from heart or kidney) in a suitable buffer (e.g., Tris-sucrose buffer) and determine the protein concentration.[13]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-acetate), NaCl, KCl, MgCl₂, and ATP.[16]
-
Assay Conditions: Set up two sets of reactions for each sample:
-
Total ATPase Activity: Sample + Reaction Mixture.
-
Ouabain-Insensitive ATPase Activity: Sample + Reaction Mixture + Ouabain (a specific NKA inhibitor).
-
-
Incubation: Incubate all samples at 37°C for a specific time (e.g., 10-20 minutes).[16]
-
Reaction Termination: Stop the reaction by adding an acid, such as perchloric or trichloroacetic acid.
-
Phosphate Detection: Centrifuge the samples to pellet the protein. Measure the concentration of inorganic phosphate (Pi) in the supernatant using a colorimetric method, such as the Fiske-Subbarow or malachite green assay, by measuring absorbance at a specific wavelength (e.g., 660 nm).[16]
-
Calculation: The Na⁺/K⁺-ATPase activity is the difference between the Pi produced in the absence and presence of ouabain. Results are typically expressed as µmol of Pi per milligram of protein per hour.
SERCA2a Activity Assay
SERCA2a activity can be measured by quantifying ATP hydrolysis or by monitoring Ca²⁺ uptake into SR vesicles.
Workflow:
Caption: Workflow for determining SERCA2a activity and kinetics.
Detailed Steps (ATP Hydrolysis Method):
-
Sample Preparation: Isolate SR-enriched microsomes from cardiac tissue through differential centrifugation.
-
Reaction Buffer: Prepare a reaction buffer containing various concentrations of free Ca²⁺, buffer (e.g., MOPS or HEPES), MgCl₂, and a Ca²⁺ ionophore (e.g., A23187) to prevent Ca²⁺ accumulation within the vesicles from inhibiting the enzyme.
-
Assay Procedure:
-
Add the SR preparation to the reaction buffer.
-
Initiate the reaction by adding ATP. The reaction is often coupled to a pyruvate kinase/lactate dehydrogenase (PK/LDH) system where ADP production is linked to NADH oxidation, which can be monitored spectrophotometrically.[17] Alternatively, the release of Pi can be measured as in the NKA assay.
-
-
Data Analysis: The rate of ATP hydrolysis is measured at different Ca²⁺ concentrations. The data are then fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (Kd).[6][9] Istaroxime's effect is assessed by comparing these parameters in its presence versus its absence.
Conclusion and Future Directions
Istaroxime represents a significant advancement in the pharmacological management of acute heart failure. Its dual mechanism of inhibiting Na⁺/K⁺-ATPase and stimulating SERCA2a provides a balanced approach to improving cardiac function, enhancing both contractility and relaxation.[4][5] The data and protocols presented in this guide offer a foundational resource for researchers in cardiovascular pharmacology and drug development.
Future research should continue to explore the long-term safety and efficacy of Istaroxime and its metabolites. Further elucidation of the precise molecular interactions between Istaroxime and the SERCA2a/PLN complex could pave the way for the design of even more selective and potent SERCA2a activators. The unique profile of Istaroxime, particularly its ability to increase blood pressure without significantly increasing heart rate, warrants further investigation in specific patient populations, such as those with cardiogenic shock.[3][7]
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 8. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boa.unimib.it [boa.unimib.it]
- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of a sensitive assay for SERCA activity using FRET detection of ADP - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Pharmacological Profile of Istaroxime: A Luso-Inotropic Agent for Heart Failure
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Istaroxime is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock. It possesses a unique dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to an improvement in both cardiac contractility (inotropism) and relaxation (lusitropism), offering a potential advantage over existing inotropic agents. This technical guide provides an in-depth overview of the pharmacological profile of Istaroxime, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for its characterization.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide. Current inotropic therapies for acute heart failure, such as dobutamine and milrinone, are often associated with adverse effects, including increased myocardial oxygen consumption, arrhythmias, and hypotension. Istaroxime represents a new class of therapeutic agents that aims to address these limitations by enhancing cardiac function through a distinct and dual mechanism of action.[1][2] By simultaneously modulating two key players in cardiomyocyte calcium handling, the Na+/K+-ATPase and SERCA2a, Istaroxime offers a promising approach to improving cardiac performance in the acute setting.[3][4]
Mechanism of Action
Istaroxime's unique pharmacological profile stems from its ability to concurrently inhibit the Na+/K+-ATPase and stimulate SERCA2a.[3][4]
-
Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the cardiomyocyte membrane.[5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration during systole. This elevation in systolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]
-
Stimulation of SERCA2a: Unlike traditional inotropes, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[1][7] In heart failure, SERCA2a function is often impaired, leading to slowed calcium reuptake and diastolic dysfunction. Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[1][7] This enhanced SERCA2a activity accelerates calcium removal from the cytoplasm during diastole, promoting myocardial relaxation (lusitropy). The increased calcium loading of the SR also contributes to a greater calcium release during subsequent systoles, further augmenting contractility.[6]
This dual mechanism provides a synergistic effect, improving both the force of contraction and the speed of relaxation, which can lead to improved cardiac efficiency without a significant increase in heart rate.[8]
Signaling Pathway of Istaroxime's Luso-Inotropic Action
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Istaroxime from various preclinical and clinical studies.
Table 1: In Vitro Potency of Istaroxime
| Target | Species/Tissue | Parameter | Value | Reference(s) |
| Na+/K+-ATPase | Dog Kidney | IC50 | 0.14 µM | [9] |
| Na+/K+-ATPase | Guinea Pig Kidney | IC50 | 8.5 µM | [6] |
| SERCA2a | Dog Heart (Failing) | Vmax Increase | +34% at 1 nM | [1] |
| SERCA2a | Dog Heart (Healthy) | Vmax Increase | +28% at 100 nM | [1] |
IC50: Half-maximal inhibitory concentration. Vmax: Maximum enzyme velocity.
Table 2: Hemodynamic Effects of Istaroxime in a Canine Model of Heart Failure
| Parameter | Change from Baseline | Dose | Reference(s) |
| LV dP/dtmax (Contractility) | +61% | 3 µg/kg/min | [8] |
| LV dP/dtmin (Relaxation) | +49% | 3 µg/kg/min | [8] |
| Heart Rate | No significant change | 3 µg/kg/min | [8] |
LV dP/dtmax: Maximum rate of left ventricular pressure rise. LV dP/dtmin: Maximum rate of left ventricular pressure fall.
Table 3: Clinical Hemodynamic Effects of Istaroxime in Acute Heart Failure (SEISMiC Study)
| Parameter | Change from Baseline (vs. Placebo) | Dose | Reference(s) |
| Systolic Blood Pressure (AUC 0-6h) | +22.2 mmHg x hour | 1.0-1.5 µg/kg/min | [10] |
| Cardiac Index | +0.21 L/min/m² | 1.0-1.5 µg/kg/min | [10] |
| Left Atrial Area | -1.8 cm² | 1.0-1.5 µg/kg/min | [10] |
| Left Ventricular End-Systolic Volume | -12.0 mL | 1.0-1.5 µg/kg/min | [10] |
AUC: Area under the curve.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of Istaroxime.
In Vitro Assays
Objective: To determine the inhibitory potency (IC50) of Istaroxime on Na+/K+-ATPase activity.
Methodology:
-
Enzyme Preparation: Na+/K+-ATPase is purified from a tissue source, such as porcine cerebral cortex or dog kidney.[2][11]
-
Assay Principle: The assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the Na+/K+-ATPase. The amount of Pi released is quantified, typically using a colorimetric method or a radioactive tracer ([³²P]ATP).[1][12]
-
Procedure:
-
The purified enzyme is incubated with varying concentrations of Istaroxime.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period, and the amount of Pi generated is measured.
-
The concentration of Istaroxime that inhibits 50% of the enzyme activity (IC50) is calculated from the concentration-response curve.
-
Objective: To assess the stimulatory effect of Istaroxime on SERCA2a activity.
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: SR vesicles are isolated from cardiac tissue (e.g., dog or guinea pig ventricle) by differential centrifugation.[1][11]
-
Assay Principle: SERCA2a activity is measured as the rate of ATP hydrolysis or the rate of calcium uptake into the SR vesicles. The ATP hydrolysis is often measured by quantifying the release of Pi, while calcium uptake is measured using a Ca²⁺-sensitive dye or radioactive ⁴⁵Ca²⁺.[1][12]
-
Procedure:
-
SR vesicles are incubated with varying concentrations of Istaroxime.
-
The reaction is initiated by the addition of ATP and a defined concentration of Ca²⁺.
-
The rate of ATP hydrolysis or Ca²⁺ uptake is measured over time.
-
The effect of Istaroxime on the maximal velocity (Vmax) and the calcium affinity (Kd) of SERCA2a is determined from the concentration-response and Ca²⁺-activation curves.[1]
-
In Vivo Models
Objective: To evaluate the luso-inotropic effects of Istaroxime in a large animal model of heart failure.
Methodology:
-
Model Induction: Chronic heart failure is induced in dogs by rapid ventricular pacing (e.g., 240 bpm) for several weeks. This leads to left ventricular dilation, reduced ejection fraction, and other hallmarks of heart failure.[13]
-
Instrumentation: Animals are instrumented for hemodynamic monitoring, including the measurement of left ventricular pressure (for dP/dtmax and dP/dtmin), arterial blood pressure, and heart rate.[13][14]
-
Drug Administration and Monitoring: Istaroxime is administered intravenously as a continuous infusion. Hemodynamic parameters are continuously recorded before, during, and after drug administration to assess its effects on cardiac contractility, relaxation, and overall cardiovascular function.[8]
Experimental Workflow for Preclinical Characterization of Istaroxime
Conclusion
Istaroxime is a promising luso-inotropic agent with a novel dual mechanism of action that addresses key pathophysiological aspects of acute heart failure. Its ability to enhance both systolic and diastolic function, coupled with a favorable hemodynamic profile observed in preclinical and clinical studies, suggests its potential as a valuable therapeutic option. Further large-scale clinical trials are warranted to fully establish its efficacy and safety in the management of patients with acute heart failure and cardiogenic shock.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. boa.unimib.it [boa.unimib.it]
Istaroxime (PST-2744): A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction and Discovery
Istaroxime, also known as PST-2744, is a novel intravenous inotropic and lusitropic agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] It is a first-in-class drug with a unique dual mechanism of action that distinguishes it from other available therapies. The development of Istaroxime was driven by the need for a treatment that could improve both the contraction (inotropic effect) and relaxation (lusitropic effect) of the heart muscle without the adverse effects associated with conventional inotropes, such as increased heart rate and arrhythmias.[1][2]
The initial development of Istaroxime was carried out by sigma-tau Industrie Farmaceutiche Riunite S.p.A. Subsequently, Debiopharm acquired the development and commercialization rights, and currently, Windtree Therapeutics is leading its clinical development.
Mechanism of Action
Istaroxime exerts its therapeutic effects through a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2]
Na+/K+-ATPase Inhibition
Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration. This rise in cytosolic calcium enhances the force of myocardial contraction, contributing to the positive inotropic effect of the drug.[1]
SERCA2a Activation
Unlike other Na+/K+-ATPase inhibitors, Istaroxime also directly stimulates SERCA2a activity.[1] In heart failure, the activity of SERCA2a is often impaired, leading to slowed calcium reuptake into the sarcoplasmic reticulum (SR) during diastole. This impairment contributes to diastolic dysfunction. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[3] This action is independent of the cAMP/PKA signaling pathway.[3] By enhancing SERCA2a activity, Istaroxime accelerates the sequestration of calcium from the cytosol back into the SR, which improves myocardial relaxation (lusitropy).[1]
The dual mechanism of Istaroxime is crucial as the SERCA2a activation counteracts the potential for calcium overload and arrhythmias that can be associated with isolated Na+/K+-ATPase inhibition.[2]
Signaling Pathway and Experimental Workflow
The signaling pathway of Istaroxime and a general experimental workflow for assessing its activity are depicted in the following diagrams.
Preclinical Development
In Vitro Studies
Istaroxime's effects on its molecular targets have been characterized in various in vitro assays.
Table 1: In Vitro Activity of Istaroxime
| Target | Assay System | Parameter | Value | Reference |
| Na+/K+-ATPase | Dog Kidney | IC50 | 0.11 µM | [4] |
| Na+/K+-ATPase | Guinea Pig Kidney | IC50 | 8.5 µM | [1] |
| SERCA2a | Dog Heart Microsomes | Vmax | ↑ 28% at 100 nM | [4] |
| SERCA2a | Failing Dog Heart Microsomes | Vmax | ↑ 34% at 1 nM | [4] |
Experimental Protocols
The inhibitory activity of Istaroxime on Na+/K+-ATPase is determined by measuring the release of 32P from [γ-32P]ATP.
-
Enzyme Preparation: A purified enzyme preparation from sources like dog or guinea pig kidney is used.[1][4]
-
Reaction Mixture: The enzyme is pre-incubated with varying concentrations of Istaroxime in a buffer containing NaCl, MgCl2, HEPES-Tris, and ATP.[4]
-
Initiation of Reaction: The reaction is initiated by adding KCl and [γ-32P]ATP.[4]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15 minutes).[4]
-
Termination and Measurement: The reaction is stopped by acidification. The amount of released 32P is then quantified to determine the enzyme activity.[4]
-
Data Analysis: The concentration of Istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.[4]
The stimulatory effect of Istaroxime on SERCA2a is assessed by measuring 32P-ATP hydrolysis in sarcoplasmic reticulum microsomes.[4]
-
Microsome Preparation: Sarcoplasmic reticulum microsomes are prepared from cardiac tissue (e.g., dog heart).[4]
-
Pre-incubation: The microsomes are pre-incubated with Istaroxime at various concentrations.[4]
-
Assay: SERCA2a activity is measured as the fraction of 32P-ATP hydrolysis that is inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.[4]
-
Calcium Activation Curves: The assay is performed at different free calcium concentrations to generate calcium activation curves.[4]
-
Data Analysis: The maximum velocity (Vmax) and calcium affinity (Kd(Ca2+)) are determined by fitting the data to sigmoidal curves.[4]
Clinical Development
Istaroxime has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with heart failure.
Phase I Clinical Trial
The first-in-human, Phase I/II dose-escalating study assessed the safety, tolerability, and pharmacokinetics of Istaroxime in patients with chronic stable heart failure. The study demonstrated that Istaroxime was pharmacologically active and well-tolerated at doses up to 3.33 µg/kg/min.[5] The hemodynamic effects were observed to dissipate within 1-2 hours after the infusion ended.[5]
Phase II Clinical Trials
Two key Phase II clinical trials, HORIZON-HF and SEISMiC, have provided significant data on the efficacy of Istaroxime.
The HORIZON-HF trial was a randomized, double-blind, placebo-controlled study that evaluated the hemodynamic, echocardiographic, and neurohormonal effects of Istaroxime in patients hospitalized with worsening heart failure and reduced left ventricular ejection fraction.[6][7]
Table 2: Key Results of the HORIZON-HF Trial
| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo | p-value (vs. Placebo) | Reference |
| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 | < 0.05 for all doses | [1] |
| Change in SBP (mmHg) | - | 9.2 (combined group) | - | 2.1 | 0.008 | [6] |
| Change in Cardiac Index (L/min/m²) | - | 0.12 (combined group) | - | 0.03 | 0.57 | [6] |
| Change in Heart Rate (bpm) | ↓ | ↓ | ↓ | - | 0.008, 0.02, 0.006 respectively | [1] |
| Change in LV End-Diastolic Volume (mL) | - | - | -14.1 ± 26.3 | +3.9 ± 32.4 | 0.02 | [1] |
| Change in LV End-Systolic Volume (mL) | - | -15.8 ± 22.7 | - | -2.1 ± 25.5 | 0.03 | [1] |
The SEISMiC trial was a multicenter, randomized, double-blind, placebo-controlled study that assessed the safety and efficacy of Istaroxime in patients with acute heart failure-related pre-cardiogenic shock.
Table 3: Key Results of the SEISMiC Trial
| Parameter | Istaroxime | Placebo | p-value | Reference |
| Adjusted Mean 6h SBP AUC (mmHg × hour) | 53.1 ± 6.88 | 30.9 ± 6.76 | 0.017 | |
| Adjusted Mean 24h SBP AUC (mmHg × hour) | 291.2 ± 27.5 | 208.7 ± 27.0 | 0.025 | |
| Change in Cardiac Index at 24h (L/min/m²) | +0.21 | - | 0.016 | |
| Change in Left Atrial Area at 24h (cm²) | -1.8 | - | 0.008 | |
| Change in LV End-Systolic Volume at 24h (mL) | -12.0 | - | 0.034 |
Safety and Tolerability
Across clinical trials, Istaroxime has generally been well-tolerated. The most common adverse events reported are dose-related and include gastrointestinal symptoms (nausea and vomiting) and pain at the infusion site.[1] Importantly, Istaroxime has not been associated with an increased risk of arrhythmias or worsening renal function.[1]
Conclusion
Istaroxime represents a promising novel therapeutic agent for acute heart failure and cardiogenic shock. Its unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a activation, offers the potential for improved inotropic and lusitropic effects without the detrimental side effects of existing therapies. The positive results from Phase II clinical trials support its continued development, with the potential to address a significant unmet medical need in the management of acute cardiac conditions. Further large-scale clinical trials are warranted to fully establish its long-term safety and efficacy.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 6. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime's Effect on Intracellular Calcium Handling and Cycling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime is a novel intravenous inotropic agent with a unique dual mechanism of action that holds promise for the treatment of acute heart failure. It enhances both cardiac contraction (inotropy) and relaxation (lusitropy) by modulating intracellular calcium (Ca²⁺) cycling through two primary targets: the inhibition of the Na⁺/K⁺-ATPase pump and the stimulation of the sarcoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a). This guide provides an in-depth technical overview of istaroxime's effects on intracellular calcium handling, presenting quantitative data from preclinical and clinical studies, detailing experimental protocols for assessing its activity, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: A Dual Approach to Calcium Modulation
Istaroxime's therapeutic effects stem from its ability to concurrently influence two key regulators of cardiomyocyte Ca²⁺ concentration.[1][2][3][4][5][6]
-
Inhibition of Na⁺/K⁺-ATPase: Istaroxime inhibits the Na⁺/K⁺-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the sarcolemma.[1][4][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in reverse mode, bringing more Ca²⁺ into the cell and reducing Ca²⁺ extrusion.[7] The resulting increase in cytosolic Ca²⁺ during systole enhances the binding of Ca²⁺ to troponin C, leading to a more forceful myocardial contraction (positive inotropic effect).[3][8]
-
Stimulation of SERCA2a: Uniquely, istaroxime also stimulates SERCA2a, the pump responsible for sequestering Ca²⁺ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][4][5] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[9][10][11] By promoting the dissociation of PLN from SERCA2a, istaroxime enhances the pump's activity, leading to faster Ca²⁺ reuptake into the SR.[9][10][11] This accelerated sequestration of cytosolic Ca²⁺ contributes to improved myocardial relaxation (positive lusitropic effect) and also increases the SR Ca²⁺ load available for subsequent contractions.[7]
This dual action allows istaroxime to improve both systolic and diastolic function, a key advantage over traditional inotropes that often increase contractility at the expense of impaired relaxation and increased myocardial oxygen demand.[7]
Quantitative Data on Istaroxime's Effects
The following tables summarize the quantitative effects of istaroxime on its molecular targets and on cardiac function from various studies.
Table 1: In Vitro Effects of Istaroxime on Na⁺/K⁺-ATPase and SERCA2a Activity
| Parameter | Species/System | Concentration | Effect | Reference |
| Na⁺/K⁺-ATPase Inhibition | ||||
| IC₅₀ | Dog Kidney | 0.43 ± 0.15 µM | Inhibition of Na⁺/K⁺-ATPase activity | [1] |
| IC₅₀ | Guinea Pig Kidney | 8.5 µM | Inhibition of Na⁺/K⁺-ATPase activity | [1] |
| SERCA2a Stimulation | ||||
| EC₅₀ | Recombinant SERCA2a/PLN | 39 nM | Reversal of PLN-induced shift in KdCa | [12] |
| Co-immunoprecipitation | Dog Cardiac SR Vesicles | 1 nM | -22% reduction in SERCA2a-PLN interaction | [9] |
| Co-immunoprecipitation | Dog Cardiac SR Vesicles | 10 nM | -40% reduction in SERCA2a-PLN interaction | [9] |
| Co-immunoprecipitation | Dog Cardiac SR Vesicles | 100 nM | -43% reduction in SERCA2a-PLN interaction | [9] |
Table 2: Effects of Istaroxime on Intracellular Calcium Transients
| Parameter | Model System | Concentration | Effect | Reference |
| Ca²⁺ Transient Amplitude | plna R14del embryonic zebrafish | 100 µM | Significant increase | [13] |
| Diastolic Ca²⁺ Levels | plna R14del embryonic zebrafish | 100 µM | No significant change | [13] |
| Tau of Ca²⁺ Decay | plna R14del embryonic zebrafish | 100 µM | Significant decrease (faster decay) | [13] |
| Diastolic Ca²⁺ | STZ-induced diabetic rat myocytes | 100 nmol/L | Blunted STZ-induced enhancement | [14] |
Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Clinical Trials
| Parameter | Clinical Trial | Dose | Change from Baseline | p-value | Reference |
| Hemodynamic Parameters | |||||
| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF | Combined doses | -3.7 mmHg (vs. -0.2 mmHg for placebo) | 0.001 | [15] |
| Systolic Blood Pressure (SBP) | HORIZON-HF | Combined doses | +9.2 mmHg (vs. +2.1 mmHg for placebo) | 0.008 | [15] |
| Cardiac Index | HORIZON-HF | Combined doses | +0.12 L/min/m² (vs. +0.03 L/min/m² for placebo) | 0.57 | [15] |
| SBP AUC (6h) | SEISMiC | 1.0 µg/kg/min | 53.1 mmHg x hour (vs. 30.9 mmHg x hour for placebo) | 0.017 | [3] |
| SBP at 6h | SEISMiC | 1.0 µg/kg/min | +12.3 mmHg (vs. +7.5 mmHg for placebo) | 0.045 | [3] |
| Cardiac Index | SEISMiC | 1.0 µg/kg/min | +0.21 L/min/m² | 0.016 | [3] |
| Echocardiographic Parameters | |||||
| E' velocity | HORIZON-HF | Combined doses | +0.5 cm/sec (vs. -0.7 cm/sec for placebo) | 0.048 | [15] |
| E/e' ratio | Phase 2b | 0.5 µg/kg/min | -4.55 (vs. -1.55 for placebo) | 0.029 | [16][17] |
| E/e' ratio | Phase 2b | 1.0 µg/kg/min | -3.16 (vs. -1.08 for placebo) | 0.009 | [16][17] |
| Left Atrial Area | SEISMiC | 1.0 µg/kg/min | -1.8 cm² | 0.008 | [3] |
| Left Ventricular End-Systolic Volume | SEISMiC | 1.0 µg/kg/min | -12.0 ml | 0.034 | [3] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the effects of istaroxime.
Measurement of Na⁺/K⁺-ATPase Activity
The activity of Na⁺/K⁺-ATPase is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by the liberation of inorganic phosphate (Pi).
Protocol: Colorimetric Assay of Pi Liberation
-
Preparation of Reaction Mixtures: Two sets of reaction mixtures are prepared.
-
Mixture A (Total ATPase activity): Contains buffer (e.g., 30 mM imidazole-HCl), salts to support enzyme activity (e.g., 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂), and the enzyme source (e.g., tissue homogenate or microsomal fraction).
-
Mixture B (Ouabain-insensitive ATPase activity): Identical to Mixture A but includes a high concentration of ouabain (e.g., 1 mM), a specific inhibitor of Na⁺/K⁺-ATPase.[18]
-
-
Enzyme Reaction:
-
Stopping the Reaction: The reaction is terminated by adding a strong acid, such as perchloric acid.[19]
-
Quantification of Inorganic Phosphate (Pi): The amount of Pi released is measured using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex that can be quantified spectrophotometrically.[2]
-
Calculation of Na⁺/K⁺-ATPase Activity: The specific activity of Na⁺/K⁺-ATPase is calculated as the difference between the total ATPase activity (Mixture A) and the ouabain-insensitive ATPase activity (Mixture B).[19]
Measurement of SERCA2a Activity in Cardiac Microsomes
SERCA2a activity is assessed by measuring the rate of Ca²⁺ uptake into sarcoplasmic reticulum vesicles.
Protocol: ⁴⁵Ca²⁺ Uptake Assay
-
Preparation of Cardiac Microsomes: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in SR vesicles.[20]
-
Reaction Mixture: The microsomes are resuspended in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), potassium oxalate (to precipitate intra-vesicular Ca²⁺ and prevent back-inhibition), and varying concentrations of free Ca²⁺ buffered with EGTA. The mixture also includes ⁴⁵Ca²⁺ as a tracer.[21]
-
Initiation and Termination of Reaction:
-
The reaction is initiated by the addition of the microsomal preparation to the reaction mixture at 37°C.
-
At specific time points, aliquots of the reaction mixture are rapidly filtered through microporous filters to separate the vesicles from the extra-vesicular medium.
-
The filters are washed to remove non-sequestered ⁴⁵Ca²⁺.
-
-
Quantification of Ca²⁺ Uptake: The amount of ⁴⁵Ca²⁺ retained on the filters (representing Ca²⁺ taken up by the vesicles) is determined by liquid scintillation counting.
-
Data Analysis: The rate of Ca²⁺ uptake is plotted against the free Ca²⁺ concentration to determine kinetic parameters such as Vmax (maximal uptake rate) and KdCa (Ca²⁺ concentration at half-maximal activity). The effect of istaroxime is evaluated by including it in the reaction mixture at various concentrations.
Co-immunoprecipitation of SERCA2a and Phospholamban
This technique is used to assess the physical interaction between SERCA2a and PLN in the presence and absence of istaroxime.
Protocol: Co-immunoprecipitation
-
Sample Preparation: Cardiac microsomes are solubilized using a mild non-ionic detergent (e.g., DDM) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SERCA2a and PLN to detect the co-precipitated protein.[8] The effect of istaroxime is determined by pre-incubating the solubilized lysates with the compound before immunoprecipitation.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: Istaroxime's dual mechanism of action on cardiac myocyte calcium handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Expression of SERCA Isoforms, Phospholamban and Sarcolipin in Human Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. boa.unimib.it [boa.unimib.it]
- 13. researchgate.net [researchgate.net]
- 14. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Activation of Ca2+ transport in cardiac microsomes enriches functional sets of ER and SR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Ca2+-dependent Ca2+-uptake activity in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Binding Sites of Istaroxime on the Na+/K+ Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel inotropic agent currently under investigation for the treatment of acute heart failure.[1][2][3] It exhibits a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+ pump (also known as Na+/K+-ATPase) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2][3] This dual activity leads to an increase in cardiac contractility (inotropic effect) and improved diastolic relaxation (lusitropic effect). This technical guide provides a comprehensive overview of the molecular binding sites of Istaroxime on the Na+/K+ pump, detailing the key interactions, experimental methodologies used for their discovery, and the downstream signaling consequences of this binding event.
Istaroxime's Binding Pocket on the Na+/K+ Pump
Istaroxime binds to the extracellular side of the Na+/K+ pump, specifically to the E2P conformational state of the α-subunit. This binding pocket is located within the transmembrane domain of the protein.
Key Interacting Residues
Analysis of the crystal structures of the Na+/K+-ATPase in complex with Istaroxime (PDB IDs: 7WYS and 7WYX) reveals the specific amino acid residues that form the binding site. The interactions are a combination of hydrogen bonds and hydrophobic interactions, which stabilize the drug within the binding pocket.
Table 1: Key Amino Acid Residues of the Na+/K+ Pump α-Subunit Interacting with Istaroxime
| Interacting Residue | Type of Interaction |
| Transmembrane Helix 1 (TM1) | |
| Gln116 | Hydrogen Bond |
| Asn127 | Hydrogen Bond |
| Transmembrane Helix 2 (TM2) | |
| Asp126 | Hydrogen Bond |
| Transmembrane Helix 4 (TM4) | |
| Phe359 | Hydrophobic Interaction |
| Transmembrane Helix 5 (TM5) | |
| Phe789 | Hydrophobic Interaction |
| Arg880 | Hydrogen Bond |
| Transmembrane Helix 6 (TM6) | |
| Asp810 | Hydrogen Bond with the aminoalkyloxime group |
| Asp814 | Hydrogen Bond with the aminoalkyloxime group |
Note: Residue numbering may vary slightly depending on the specific isoform and species.
The aminoalkyloxime group of Istaroxime extends deep into the cation-binding site, directly interacting with key residues involved in ion transport, such as Asp810 and Asp814.[4] This orientation is crucial for its inhibitory effect on the pump's activity.
Quantitative Binding Data
The inhibitory potency of Istaroxime on the Na+/K+ pump has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue source and experimental conditions.
Table 2: IC50 Values for Istaroxime Inhibition of Na+/K+ Pump Activity
| Enzyme Source | IC50 (nM) | Reference |
| Porcine cerebral cortex | 407.5 ± 110 | [5] |
| Porcine cerebral cortex | 430 ± 115 | [5] |
| Guinea pig cardiac myocytes (for INaK) | 32,000 ± 4,000 | [6] |
INaK refers to the Na+/K+ pump current.
There is evidence to suggest that Istaroxime may exhibit selectivity for the α1 isoform of the Na+/K+ pump, which is the predominant isoform in the heart.[7] However, more detailed studies with purified isoforms are needed to fully characterize its isoform selectivity profile.
Experimental Protocols
The elucidation of the Istaroxime binding site has been made possible through a combination of advanced experimental techniques.
X-ray Crystallography of the Istaroxime-Na+/K+ Pump Complex
Objective: To determine the three-dimensional structure of Istaroxime bound to the Na+/K+ pump at atomic resolution.
Methodology:
-
Protein Purification: The Na+/K+-ATPase is purified from a rich source, such as pig kidney medulla, using differential centrifugation and detergent solubilization.
-
Complex Formation: The purified enzyme is incubated with a saturating concentration of Istaroxime to ensure the formation of the drug-protein complex. The complex is stabilized in the E2P conformational state using phosphate analogs like beryllium fluoride (BeF3-).
-
Crystallization: The Istaroxime-Na+/K+-ATPase complex is crystallized using the hanging-drop vapor diffusion method. This involves mixing the protein complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant, leading to the slow formation of protein crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The diffraction data is then processed to calculate the electron density map, from which the atomic model of the protein-drug complex is built and refined.
Na+/K+ Pump Activity Assay
Objective: To measure the inhibitory effect of Istaroxime on the enzymatic activity of the Na+/K+ pump.
Methodology:
-
Enzyme Preparation: A preparation of Na+/K+-ATPase, often from porcine cerebral cortex, is used as the enzyme source.
-
Reaction Mixture: The assay is performed in a buffer containing ATP, Mg2+, Na+, and K+ ions.
-
Inhibition: Varying concentrations of Istaroxime are added to the reaction mixture.
-
Measurement of ATP Hydrolysis: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, where the Pi reacts with a reagent to produce a colored product that can be quantified spectrophotometrically.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the Istaroxime concentration and fitting the data to a sigmoidal dose-response curve.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in Istaroxime binding by observing the effect of specific mutations on its inhibitory activity.
Methodology:
-
Mutant Construction: The cDNA encoding the α-subunit of the Na+/K+ pump is used as a template. Specific amino acid residues in the putative binding site are replaced with other amino acids (e.g., alanine) using PCR-based site-directed mutagenesis techniques.
-
Expression of Mutant Pumps: The mutated cDNAs are expressed in a suitable cell line, such as yeast or mammalian cells, that lacks endogenous Na+/K+ pump activity or is resistant to the wild-type pump's inhibitor.
-
Functional Analysis: The activity of the mutant pumps is measured in the presence and absence of Istaroxime using the Na+/K+ pump activity assay described above.
-
Data Interpretation: A significant increase in the IC50 value for a particular mutant compared to the wild-type enzyme indicates that the mutated residue is important for Istaroxime binding.
Signaling Pathways and Logical Relationships
The inhibition of the Na+/K+ pump by Istaroxime initiates a cascade of events within the cardiomyocyte, ultimately leading to increased contractility.
Signaling Pathway of Istaroxime-Mediated Na+/K+ Pump Inhibition
Caption: Istaroxime inhibits the Na+/K+ pump, leading to increased intracellular calcium and enhanced contractility.
Experimental Workflow for Binding Site Identification
Caption: A stepwise experimental approach to identify and validate the binding site of Istaroxime on the Na+/K+ pump.
Conclusion
The molecular binding site of Istaroxime on the Na+/K+ pump has been well-characterized through a combination of structural biology and biochemical approaches. Its unique binding orientation, with the aminoalkyloxime group extending into the cation-binding site, provides a clear rationale for its inhibitory mechanism. This detailed understanding of the drug-target interaction is invaluable for the rational design of next-generation Na+/K+ pump inhibitors with improved efficacy and safety profiles for the treatment of cardiovascular diseases. Further research into the isoform selectivity and the intricate details of the downstream signaling pathways will continue to refine our knowledge of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7wys - Crystal structures of Na+,K+-ATPase in complex with istaroxime - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Istaroxime: A Deep Dive into its Novel Mechanism for Relieving Phospholamban Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of istaroxime, a novel luso-inotropic agent, and its unique mechanism of action centered on the relief of phospholamban (PLB) inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of cardiology, pharmacology, and drug discovery.
Executive Summary
Heart failure is often characterized by impaired calcium cycling within cardiomyocytes. A key contributor to this dysfunction is the reduced activity of SERCA2a, the enzyme responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole. This activity is, in part, regulated by phospholamban (PLB), an endogenous inhibitor of SERCA2a. Istaroxime emerges as a first-in-class small molecule that directly addresses this issue. It possesses a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and, uniquely, stimulation of SERCA2a activity. This guide will focus on the latter, detailing how istaroxime alleviates the inhibitory effect of PLB on SERCA2a, thereby enhancing calcium reuptake and improving both systolic and diastolic function.
The SERCA2a-Phospholamban Regulatory Axis
The intricate balance of intracellular calcium is paramount for proper cardiac function. The SERCA2a pump plays a critical role in this process by actively transporting Ca2+ from the cytosol back into the SR, leading to myocardial relaxation (lusitropy) and ensuring sufficient calcium stores for subsequent contractions (inotropy).
In its dephosphorylated state, PLB binds to SERCA2a, significantly reducing its affinity for Ca2+ and thus inhibiting its activity. This inhibition is physiologically relieved through the phosphorylation of PLB by protein kinase A (PKA) during β-adrenergic stimulation, which causes a conformational change in PLB, leading to its dissociation from SERCA2a. In heart failure, SERCA2a expression and activity are often reduced, and the inhibitory effect of PLB can be exacerbated.
Istaroxime's Novel Intervention
Istaroxime represents a significant advancement by directly targeting the SERCA2a/PLB complex. Unlike traditional inotropes that often rely on cAMP-dependent pathways, istaroxime's stimulation of SERCA2a is independent of PKA and PLB phosphorylation.
dot
The primary mechanism involves istaroxime binding to the SERCA2a/PLB complex, which promotes the dissociation of PLB from SERCA2a. This action effectively mimics the effect of PLB phosphorylation but through a distinct, direct molecular interaction. By removing the inhibitory PLB, istaroxime restores SERCA2a's affinity for Ca2+ and enhances the rate of calcium sequestration into the SR.
Quantitative Analysis of Istaroxime's Effect on SERCA2a
Preclinical studies have provided robust quantitative data demonstrating istaroxime's efficacy in stimulating SERCA2a activity. These findings underscore the direct impact of the drug on the SERCA2a/PLB complex.
| Parameter | Preparation | Istaroxime Concentration | Result | Significance | Reference |
| SERCA2a Vmax | Healthy Dog Cardiac SR Vesicles | 100 nM | +28% | P < 0.01 | |
| SERCA2a Vmax | Failing Dog Cardiac SR Vesicles | 1 nM | +34% | P < 0.01 | |
| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 1 nM | -22% | P < 0.05 | |
| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 10 nM | -40% | P < 0.01 | |
| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 100 nM | -43% | P < 0.01 |
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate istaroxime's mechanism of action on the SERCA2a/PLB complex.
SERCA2a ATPase Activity Measurement
The activity of SERCA2a is determined by measuring the rate of 32P-ATP hydrolysis in cardiac microsomes.
dot
Methodology:
-
Cardiac microsomes are isolated from healthy or failing heart tissue.
-
Aliquots of microsomes are pre-incubated with varying concentrations of istaroxime (from 0.0001 to 100 nM) for 5 minutes at 4°C.
-
The ATPase reaction is initiated by the addition of 32P-labeled ATP in a buffer containing various free Ca2+ concentrations.
-
The reaction is stopped, and the amount of inorganic phosphate (32Pi) released is quantified to determine the rate of ATP hydrolysis.
-
To determine the specific activity of SERCA2a, the assay is also performed in the presence of cyclopiazonic acid (CPA), a specific SERCA inhibitor. The CPA-inhibited fraction of ATPase activity is considered to be SERCA2a activity.
-
Calcium activation curves are generated by plotting SERCA2a activity against the free Ca2+ concentration. These curves are then fitted to a sigmoidal equation to calculate the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).
SERCA2a/PLB Co-immunoprecipitation
This technique is used to quantify the physical interaction between SERCA2a and PLB in the presence and absence of istaroxime.
Methodology:
-
Cardiac sarcoplasmic reticulum vesicles are solubilized to preserve protein-protein interactions.
-
The solubilized proteins are incubated with an antibody specific for SERCA2a.
-
Protein A/G-agarose beads are added to precipitate the SERCA2a-antibody complex.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Western blotting is performed using antibodies against both SERCA2a and PLB to detect the amount of PLB that co-precipitated with SERCA2a.
-
The intensity of the PLB band is quantified and normalized to the amount of precipitated SERCA2a to determine the extent of the interaction.
Signaling Pathway and Logical Relationships
Istaroxime's dual mechanism of action results in both enhanced contractility (inotropy) and improved relaxation (lusitropy). The relief of PLB inhibition is central to its lusitropic effect and contributes to its inotropic effect by increasing SR calcium loading.
dot
Clinical Implications and Future Directions
The unique mechanism of istaroxime, particularly its ability to enhance SERCA2a function by relieving PLB inhibition, holds significant promise for the treatment of acute heart failure. Clinical trials have demonstrated that istaroxime can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, while decreasing heart rate and pulmonary capillary wedge pressure.
The cAMP-independent nature of its SERCA2a stimulation may offer a better safety profile compared to traditional inotropes, potentially avoiding adverse effects such as increased myocardial oxygen consumption and arrhythmogenesis. Further research and large-scale clinical trials are warranted to fully elucidate the long-term benefits and safety of istaroxime in the management of heart failure.
Conclusion
Istaroxime represents a novel therapeutic strategy for heart failure by directly targeting the dysfunctional calcium handling that is a hallmark of the disease. Its ability to relieve phospholamban's inhibition of SERCA2a, independent of the classical β-adrenergic pathway, provides a targeted and potentially safer approach to improving both cardiac contraction and relaxation. The quantitative data and experimental evidence strongly support this mechanism, paving the way for a new class of luso-inotropic agents.
A Technical Guide to the Basic Science Research Applications of Istaroxime Oxalate
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Istaroxime Oxalate: A Dual-Action Inotrope and Lusitrope
This compound is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure.[1] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This combined action addresses two fundamental defects in the failing cardiomyocyte: impaired contractility (inotropy) and impaired relaxation (lusitropy).[4][5]
The inhibition of the Na+/K+-ATPase leads to a modest increase in intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger (NCX) to increase intracellular calcium concentration, thereby enhancing myocardial contractility.[2] Concurrently, and uniquely, Istaroxime stimulates SERCA2a activity.[6] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[7][8][9] The enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol into the sarcoplasmic reticulum during diastole, promoting myocardial relaxation.[10] This dual action allows for an increase in systolic function without the detrimental effects on diastolic function and myocardial oxygen consumption often seen with traditional inotropic agents.[11]
Quantitative Analysis of Istaroxime's Bioactivity
The following tables summarize the key quantitative data regarding the bioactivity of Istaroxime from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Stimulatory Activity of Istaroxime
| Target | Parameter | Species/Tissue | Value | Reference(s) |
| Na+/K+-ATPase | IC50 | Not Specified | 0.11 µM | [12][13] |
| Na+/K+-ATPase | IC50 | Dog Kidney | 0.43 ± 0.15 µM | [12][13] |
| Na+/K+-ATPase | IC50 | Guinea Pig Kidney | 8.5 µM | [13] |
| Na+/K+-ATPase | IC50 | Porcine Cerebral Cortex | 407.5 nM | [14] |
| SERCA2a | EC50 (for reversing PLN-induced shift in KdCa) | Not Specified | 39 nM | [15] |
Table 2: Preclinical Effects of Istaroxime in Animal Models of Heart Failure
| Animal Model | Parameter | Istaroxime Dose/Concentration | Effect | Reference(s) |
| Guinea Pigs with Aortic Banding | SERCA2a Vmax | 100 nmol/L | Normalized the depressed (-32%) Vmax and increased SERCA activity (+17%) | [2] |
| Streptozotocin-induced Diabetic Rats | SERCA2a Vmax | 500 nmol/L | Increased Vmax by 25% | [6] |
| Streptozotocin-induced Diabetic Rats | Diastolic Dysfunction | 0.11 mg/kg/min (IV) | Reduced diastolic dysfunction | [1][6] |
| Cardiomyopathic Hamsters (Bio TO.2) | Cardiac Function | 30 mg/kg/day (oral) | Improved LV systolic pressure, +dP/dt, -dP/dt, and coronary flow rate | [4] |
| Conscious Dogs with Healed Myocardial Infarction | Inotropic Effect (ED80) | 1.89 mg/kg | Exerted an immediate and long-lasting inotropic effect | [2] |
Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Clinical Trials
| Clinical Trial/Study | Parameter | Istaroxime Dose | Change from Baseline/Placebo | Reference(s) |
| HORIZON-HF | Pulmonary Capillary Wedge Pressure (PCWP) | 0.5, 1.0, 1.5 µg/kg/min | Decreased by 3.2, 3.3, and 4.7 mmHg respectively | [5] |
| HORIZON-HF | Systolic Blood Pressure (SBP) | 1.0, 1.5 µg/kg/min | Significantly increased | [16] |
| HORIZON-HF | Heart Rate (HR) | 0.5, 1.0, 1.5 µg/kg/min | Significantly decreased | [16] |
| HORIZON-HF | LV End-Systolic Volume | 1.0 µg/kg/min | Reduced by 15.8 ± 22.7 mL vs. -2.1 ± 25.5 mL for placebo | [16] |
| SEISMiC Trial | Systolic Blood Pressure (SBP) AUC at 24h | 1.0 µg/kg/min | 291.2 vs. 208.7 mmHg x hour for placebo | [17] |
| SEISMiC Trial | Cardiac Index | 1.0 µg/kg/min | Increased by 0.21 L/min/m² vs. placebo | [17] |
| Meta-analysis of RCTs | Left Ventricular Ejection Fraction (LVEF) | Various | Mean Difference: +1.26% | [11] |
| Meta-analysis of RCTs | E/A Ratio | Various | Mean Difference: -0.39 | [11] |
| Meta-analysis of RCTs | LV End-Systolic Volume (LVESV) | Various | Mean Difference: -11.84 mL | [11] |
Detailed Experimental Protocols
Measurement of Na+/K+-ATPase Activity (Colorimetric Assay)
This protocol is adapted from commercially available kits and published methodologies for determining Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[18][19][20][21]
1. Reagent Preparation:
-
Assay Buffer: Typically contains imidazole-HCl, NaCl, KCl, and MgCl2 at physiological pH.
-
Substrate Solution: ATP solution.
-
Inhibitor Solution: Ouabain, a specific inhibitor of Na+/K+-ATPase.
-
Dye Reagent: A reagent that forms a colored complex with inorganic phosphate (e.g., Malachite Green-based).
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
2. Sample Preparation:
-
Tissue Homogenates: Homogenize tissue samples in ice-cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant containing the microsomal fraction.
-
Cell Lysates: Lyse cells using sonication or appropriate lysis buffers. Centrifuge to pellet debris and use the supernatant.
-
Protein Quantification: Determine the protein concentration of the sample lysates to normalize enzyme activity.
3. Assay Procedure:
-
Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To the "total activity" tubes, add the sample and assay buffer.
-
To the "ouabain-insensitive" tubes, add the sample, assay buffer, and ouabain solution.
-
Pre-incubate the tubes at 37°C for a short period.
-
Initiate the reaction by adding the ATP substrate solution to all tubes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the dye reagent. This reagent also initiates the color development.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Prepare a standard curve using the phosphate standards.
4. Data Analysis:
-
Calculate the amount of phosphate released in each sample using the standard curve.
-
Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Normalize the Na+/K+-ATPase activity to the protein concentration of the sample.
Measurement of SERCA2a Activity (45Ca2+ Uptake Assay)
This protocol outlines a common method for assessing SERCA2a activity by measuring the uptake of radioactive calcium (45Ca2+) into sarcoplasmic reticulum vesicles.[22][23]
1. Reagent Preparation:
-
Uptake Buffer: A buffer containing MOPS or HEPES, KCl, MgCl2, NaN3 (to inhibit mitochondrial Ca2+ uptake), and potassium oxalate (to precipitate Ca2+ within the vesicles).
-
45CaCl2 Solution: A stock solution of radioactive calcium.
-
ATP Solution: A concentrated solution of ATP.
-
Stopping Solution: A cold solution to halt the reaction, typically containing EGTA and LaCl3.
-
Washing Buffer: A cold buffer for washing the filters.
2. Sample Preparation:
-
Prepare sarcoplasmic reticulum (SR) vesicles from cardiac tissue homogenates through differential centrifugation.
-
Determine the protein concentration of the SR vesicle preparation.
3. Assay Procedure:
-
Prepare reaction tubes containing the uptake buffer and varying concentrations of free Ca2+ (buffered with EGTA).
-
Add the SR vesicle preparation to each tube.
-
Add 45CaCl2 to each tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the Ca2+ uptake by adding ATP.
-
At specific time points (e.g., 1, 2, and 5 minutes), take aliquots of the reaction mixture and rapidly filter them through a nitrocellulose membrane.
-
Immediately wash the filters with cold washing buffer to remove extra-vesicular 45Ca2+.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the amount of 45Ca2+ taken up by the SR vesicles at each time point and each free Ca2+ concentration.
-
The rate of Ca2+ uptake represents the SERCA2a activity.
-
Plot the Ca2+ uptake rate as a function of the free Ca2+ concentration to determine the Vmax (maximal velocity) and EC50 (Ca2+ concentration for half-maximal activity).
Visualizing Istaroxime's Mechanism and Evaluation
Signaling Pathway of Istaroxime's Dual Action
References
- 1. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime (PST2744) hydrochloride| Na-K ATPase inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic istaroxime improves cardiac function and heart rate variability in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. boa.unimib.it [boa.unimib.it]
- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cohesionbio.com [cohesionbio.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring Ca2+-dependent Ca2+-uptake activity in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Istaroxime in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure. Its dual mechanism of action involves the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This unique profile leads to an increase in myocardial contractility (inotropic effect) and enhanced myocardial relaxation (lusitropic effect).[4][5] Preclinical studies in various animal models of heart failure have been instrumental in characterizing the pharmacological profile of Istaroxime and establishing its potential therapeutic efficacy.[6] These application notes provide a detailed overview of the dosages, administration routes, and experimental protocols for the use of Istaroxime in relevant animal models of heart failure.
I. Quantitative Data Summary
The following tables summarize the key quantitative data regarding Istaroxime dosage, administration, and its effects in various animal models of heart failure.
Table 1: Istaroxime Dosage and Administration in Animal Models
| Animal Model | Heart Failure Induction Method | Route of Administration | Dosage | Infusion/Treatment Duration | Reference |
| Canine | Chronic Heart Failure | Intravenous (IV) Infusion | 1, 3, and 4 µg/kg/min | 24 hours | [7] |
| Canine | Chronic Ischemic Heart Failure | Not specified | Not specified | Not specified | [2] |
| Canine | Chronic Atrioventricular Block | Intravenous (IV) Infusion | 3 µg/kg/min | Not specified | [7] |
| Rat | Streptozotocin-induced Diabetic Cardiomyopathy | Intravenous (IV) Infusion | 0.11 mg/kg/min | 15 minutes | [8] |
| Hamster | Genetically Cardiomyopathic (BIO TO.2) | Oral | 30 mg/kg/day | 34 weeks | [7] |
| Guinea Pig | Not applicable (in vitro studies) | Not applicable | Not applicable | Not applicable | [9] |
Table 2: Effects of Istaroxime on Cardiac Function in Animal Models
| Animal Model | Dosage | Key Findings | Reference |
| Canine (Chronic Heart Failure) | 3 µg/kg/min (IV) | Increased LV dP/dtmax by ~50% and LV -dP/dtmax by ~20% without changes in heart rate or blood pressure. | [7] |
| Canine (Chronic Heart Failure) | Not specified | Dose-dependent reductions in left ventricular end-diastolic and end-systolic volumes and a significant increase in left ventricular ejection fraction. | [6] |
| Rat (Diabetic Cardiomyopathy) | 0.11 mg/kg/min (IV) | Improved diastolic dysfunction. | [8] |
| Hamster (Cardiomyopathic) | 30 mg/kg (Oral) | Prolonged survival rate by 32%. | [7] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving Istaroxime in animal models of heart failure.
Protocol 1: Induction of Ischemic Heart Failure in a Canine Model
This protocol is adapted from established methods for creating a canine model of chronic ischemic heart failure.[2]
Materials:
-
Adult mongrel dogs
-
Anesthesia: Fentanyl, Propofol, Isoflurane
-
Surgical instruments for thoracotomy
-
Suture materials
-
Ventilator
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Perform a left lateral thoracotomy to expose the heart.
-
Ligate the left anterior descending coronary artery to induce myocardial infarction.
-
Close the thoracotomy incision in layers.
-
Provide post-operative analgesia and supportive care.
-
Allow a recovery period of several weeks for the development of chronic heart failure.
-
Confirm the development of heart failure through echocardiography, monitoring for changes in left ventricular ejection fraction and dimensions.
Protocol 2: Induction of Diabetic Cardiomyopathy in a Rat Model
This protocol is based on the streptozotocin (STZ)-induced model of diabetic cardiomyopathy.[8]
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ dissolution)
-
Insulin (for management of severe hyperglycemia if necessary)
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in cold citrate buffer.
-
Monitor blood glucose levels regularly to confirm the diabetic state.
-
House the animals for a period of 8-12 weeks to allow for the development of diabetic cardiomyopathy.
-
Assess cardiac function using echocardiography to detect diastolic dysfunction and other cardiac abnormalities.
Protocol 3: Intravenous Administration of Istaroxime
This protocol outlines the continuous intravenous infusion of Istaroxime.
Materials:
-
Istaroxime
-
Sterile saline or other appropriate vehicle
-
Infusion pump
-
Catheters for venous access
Procedure:
-
Prepare the Istaroxime infusion solution by dissolving the compound in a sterile vehicle to the desired concentration. The formulation should be prepared under aseptic conditions.
-
Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular vein).
-
Connect the catheter to an infusion pump.
-
Administer a continuous intravenous infusion of Istaroxime at the desired dose and duration as specified in the experimental design.
-
Monitor vital signs throughout the infusion period.
Protocol 4: Assessment of Cardiac Function
Hemodynamic Measurements:
-
Invasive hemodynamic monitoring can be performed by placing a catheter in the left ventricle to measure parameters such as the maximum rate of pressure increase (LV dP/dtmax) and decrease (LV -dP/dtmax), and left ventricular end-diastolic pressure (LVEDP).[7]
Echocardiography:
-
Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function.
-
Standard M-mode, 2D, and Doppler imaging can be used to measure left ventricular dimensions, ejection fraction, and parameters of diastolic function (e.g., E/e' ratio).[4]
Protocol 5: In Vitro Enzyme Activity Assays
SERCA2a Activity Assay:
-
Isolate cardiac microsomes from heart tissue.
-
Measure the rate of ATP hydrolysis in the presence and absence of a specific SERCA2a inhibitor (e.g., thapsigargin) to determine SERCA2a-specific activity.[10]
-
The effect of Istaroxime can be assessed by pre-incubating the microsomes with the compound before initiating the assay.
Na+/K+-ATPase Activity Assay:
-
Prepare a membrane fraction from cardiac tissue.
-
Measure the ouabain-sensitive ATP hydrolysis to determine Na+/K+-ATPase activity.[3]
-
Evaluate the inhibitory effect of Istaroxime by including it at various concentrations in the assay mixture.
III. Signaling Pathways and Experimental Workflows
Istaroxime's Dual Mechanism of Action
The following diagram illustrates the signaling pathway of Istaroxime in a cardiac myocyte.
References
- 1. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SERCA2a Activation by Istaroxime in Isolated Hearts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Istaroxime to investigate the activation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a) in an ex vivo isolated heart model. The protocols detailed below are intended to offer a robust framework for assessing the direct cardiac effects of Istaroxime, independent of systemic physiological influences.
Introduction to Istaroxime and SERCA2a
Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a compelling subject for cardiovascular research. It functions as both an inhibitor of the Na+/K+-ATPase and a stimulator of SERCA2a.[1][2][3] This dual activity results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[2][4]
SERCA2a is a critical protein in cardiac myocytes, responsible for pumping calcium ions from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[5] In heart failure, SERCA2a activity is often impaired, leading to diastolic dysfunction and reduced cardiac output. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[6][7][8] This action is independent of the cAMP/PKA signaling pathway.[4][6] By enhancing SERCA2a activity, Istaroxime improves SR calcium reloading, which in turn enhances subsequent systolic calcium release and myocardial contractility.[3]
The study of Istaroxime in isolated heart preparations, such as the Langendorff model, allows for the direct assessment of its effects on cardiac function and cellular mechanisms without the confounding variables of neural and hormonal feedback present in vivo.[1][9]
Key Signaling Pathway: Istaroxime's Action on SERCA2a
The following diagram illustrates the molecular mechanism by which Istaroxime activates SERCA2a.
Caption: Istaroxime relieves phospholamban's inhibition of SERCA2a.
Experimental Protocols
Protocol 1: Isolated Heart Perfusion (Langendorff Model)
This protocol describes the setup and execution of an isolated rodent heart perfusion to assess the functional effects of Istaroxime.
Experimental Workflow:
Caption: Workflow for Langendorff isolated heart experiments.
Materials:
-
Langendorff apparatus with constant pressure or flow perfusion capabilities
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C
-
Anesthetic (e.g., pentobarbital) and heparin
-
Surgical instruments for thoracotomy and heart excision
-
Latex balloon catheter connected to a pressure transducer
-
Data acquisition system to record left ventricular pressure and heart rate
Procedure:
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion to provide oxygen and nutrients to the myocardium.[6][10]
-
Trim away excess tissue.
-
Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline hemodynamic parameters, including left ventricular developed pressure (LVDP = systolic - diastolic pressure), heart rate (HR), and the maximum rates of pressure development and decay (±dP/dt).
-
Introduce Istaroxime into the perfusate at the desired concentrations. Based on clinical studies, infusion rates of 0.5 to 1.5 µg/kg/min have been used.[3][7][11] For an isolated rat heart (approx. 1g), this can be adapted to a concentration range in the perfusate. A dose-response curve can be generated by incrementally increasing the Istaroxime concentration.
-
Record functional parameters throughout the Istaroxime infusion period.
-
A washout period with Istaroxime-free buffer can be included to assess the reversibility of the effects.
-
At the end of the experiment, clamp the aorta, and quickly remove the heart. The ventricular tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent biochemical analyses.
Protocol 2: SERCA2a Activity Assay (45Ca2+ Uptake)
This protocol measures the rate of ATP-dependent calcium uptake into SR vesicles from heart tissue homogenates.[12][13]
Materials:
-
Frozen ventricular tissue from Protocol 1
-
Homogenization buffer (e.g., 300 mM sucrose, 10 mM imidazole, pH 7.0)
-
Reaction buffer (e.g., 100 mM KCl, 20 mM HEPES, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate, 10 µM ruthenium red)
-
45CaCl2 solution
-
EGTA to buffer free Ca2+ concentrations
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
Procedure:
-
Homogenize a known weight of frozen ventricular tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant contains the SR vesicles.
-
Determine the protein concentration of the homogenate.
-
Prepare a series of reaction tubes with reaction buffer containing varying free Ca2+ concentrations (buffered with EGTA).
-
Initiate the uptake reaction by adding a small volume of the heart homogenate to each tube.
-
Incubate the tubes at 37°C for a short, defined period (e.g., 2 minutes).
-
Stop the reaction by filtering the entire volume through a nitrocellulose filter under vacuum.
-
Rapidly wash the filters with ice-cold wash buffer to remove external 45Ca2+.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The rate of Ca2+ uptake is calculated and plotted against the free Ca2+ concentration to determine the Vmax (maximal uptake rate) and KCa (Ca2+ concentration at half-maximal uptake). An increase in Vmax and/or a decrease in KCa indicates SERCA2a activation.
Protocol 3: Western Blot for Phospholamban (PLB) Phosphorylation
This protocol is used to assess the phosphorylation status of PLB at Serine 16 (a key site for PKA-mediated phosphorylation, though Istaroxime's effect is independent of this pathway, it's a good control) and potentially other sites to confirm the mechanism of SERCA2a activation.[14][15]
Materials:
-
Frozen ventricular tissue from Protocol 1
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PLB (Ser16), anti-total PLB, anti-SERCA2a, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize frozen heart tissue in lysis buffer with phosphatase inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLB) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total PLB and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities to determine the ratio of phosphorylated PLB to total PLB. A decrease in the inhibitory unphosphorylated form of PLB would be consistent with Istaroxime's mechanism of action.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between control and Istaroxime-treated groups.
Table 1: Hemodynamic Effects of Istaroxime in Isolated Hearts
| Parameter | Baseline (Control) | Istaroxime (low dose) | Istaroxime (high dose) | p-value |
| LVDP (mmHg) | ||||
| Heart Rate (bpm) | ||||
| +dP/dt_max (mmHg/s) | ||||
| -dP/dt_max (mmHg/s) |
Data presented as mean ± SEM.
Table 2: Effect of Istaroxime on SERCA2a Kinetics
| Group | Vmax (nmol Ca2+/mg/min) | KCa (µM) |
| Control | ||
| Istaroxime |
Data presented as mean ± SEM.
Table 3: Clinical Hemodynamic and Echocardiographic Changes with Istaroxime Infusion (24h)
| Parameter | Placebo | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) |
| Change in E/e' ratio | -1.55 | -4.55 | -3.16 |
| Change in Stroke Volume Index (mL/m²) | N/A | Significant Increase | Significant Increase |
| Change in Systolic Blood Pressure (mmHg) | N/A | Increase | Increase |
| Change in Heart Rate (bpm) | N/A | No significant change | No significant change |
| Cardiac Arrhythmias | No increase | No increase | No increase |
Data compiled from published Phase 2b clinical trial results.[7][8][11]
These tables provide a template for presenting the expected outcomes from the described protocols, facilitating a clear interpretation of Istaroxime's effects on SERCA2a activation and cardiac function.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 7. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 8. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 9. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Ca2+-dependent Ca2+-uptake activity in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate quantitation of phospholamban phosphorylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Istaroxime Infusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for preclinical infusion studies of Istaroxime, a novel agent with a dual mechanism of action for the treatment of acute heart failure. The following sections detail the molecular basis of Istaroxime's effects, protocols for key in vivo and in vitro experiments, and expected outcomes based on existing preclinical data.
Introduction to Istaroxime
Istaroxime is a first-in-class intravenous agent being investigated for acute heart failure.[1] It is chemically distinct from cardiac glycosides and possesses both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[2][3] This dual action is attributed to its unique mechanism:
-
Inhibition of Na+/K+-ATPase (NKA): Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+ pump in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in higher intracellular calcium concentrations and thus, enhanced contractility.[2][3]
-
Stimulation of Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-uptaking calcium into the sarcoplasmic reticulum during diastole.[2][3][4] This enhanced calcium sequestration promotes myocardial relaxation.[2][3]
This combined mechanism allows Istaroxime to improve both systolic and diastolic function, a significant advantage in the treatment of heart failure.[2] Preclinical studies have demonstrated its efficacy in various animal models of heart failure, showing improved cardiac function without the significant increase in heart rate often associated with other inotropic agents.[4]
Preclinical Animal Models of Heart Failure
The choice of animal model is critical for evaluating the therapeutic potential of Istaroxime. Several models can replicate the pathophysiology of heart failure:
-
Canine Model of Acute Decompensated Heart Failure: This can be induced by multiple sequential intracoronary embolizations with microspheres. This model is useful for assessing improvements in hemodynamic and echocardiographic parameters.[4]
-
Rat Model of Diabetic Cardiomyopathy: Induced by streptozotocin, this model is ideal for studying diastolic dysfunction and the effects of Istaroxime on intracellular calcium handling and SERCA2a stimulation.[4]
-
Rodent Models of Ischemic Heart Failure: Myocardial infarction induced by coronary artery ligation in rats or mice is a common model to study chronic heart failure. These models are suitable for comparing the inotropic effects of Istaroxime with other agents like dobutamine.
-
Hamster Model of Progressive Heart Failure: This genetic model allows for the investigation of the chronic effects of Istaroxime on cardiac function and heart rate variability.[4]
Experimental Protocols
In Vivo Hemodynamic Assessment
Objective: To evaluate the effect of Istaroxime infusion on cardiac performance in a heart failure model.
Materials:
-
Anesthetized animal model of heart failure
-
Pressure-volume (PV) catheter
-
Data acquisition system
-
Infusion pump
-
Istaroxime solution
-
Saline (vehicle control)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)[5]
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Perform a thoracotomy or use a closed-chest approach to access the left ventricle.
-
Insert a PV catheter into the left ventricle via the carotid artery or apex.
-
Allow the animal to stabilize and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), dP/dtmax (a measure of contractility), and dP/dtmin (a measure of relaxation).
-
Begin a continuous intravenous infusion of either vehicle (saline) or Istaroxime at the desired dose (e.g., 0.5-1.5 µg/kg/min).[1]
-
Record hemodynamic parameters continuously throughout the infusion period (e.g., 6-24 hours).[6]
-
At the end of the infusion, euthanize the animal and collect heart tissue for further analysis.
Echocardiography
Objective: To non-invasively assess changes in cardiac structure and function following Istaroxime treatment.
Materials:
-
Animal model of heart failure
-
High-frequency ultrasound system with a small animal probe
-
Anesthetics
Procedure:
-
Anesthetize the animal.
-
Shave the chest area to ensure good probe contact.
-
Position the animal in left or right lateral recumbency.[7]
-
Acquire two-dimensional (2D) and M-mode images from standard views (e.g., parasternal long-axis and short-axis).[8]
-
Measure key parameters at baseline and after Istaroxime infusion, including:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left atrial to aortic root ratio (LA/Ao)
-
E/e' ratio (a measure of diastolic function)
-
-
Doppler imaging can be used to assess blood flow velocities and pressure gradients.
In Vitro Enzyme Activity Assays
Objective: To determine the inhibitory effect of Istaroxime on NKA activity in cardiac tissue.
Principle: NKA hydrolyzes ATP to ADP and inorganic phosphate (Pi). The activity is measured by quantifying the amount of Pi released.[9]
Materials:
-
Cardiac tissue homogenates
-
Assay buffer
-
ATP solution
-
Istaroxime at various concentrations
-
Ouabain (a known NKA inhibitor, for positive control)
-
Reagents for Pi detection (e.g., malachite green-based colorimetric reagent)
-
Microplate reader
Procedure:
-
Prepare cardiac tissue homogenates from control and Istaroxime-treated animals.
-
In a microplate, add the tissue homogenate to wells containing assay buffer.
-
Add different concentrations of Istaroxime or ouabain to the respective wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[10][11]
-
Calculate NKA activity by subtracting the ouabain-inhibited activity from the total ATPase activity.
Objective: To measure the stimulatory effect of Istaroxime on SERCA2a activity.
Principle: SERCA2a activity can be measured by quantifying either ATP hydrolysis or calcium uptake into sarcoplasmic reticulum (SR) vesicles.[12]
Materials:
-
Isolated SR microsomes from cardiac tissue
-
Assay buffer containing calcium and EGTA to buffer free calcium concentration
-
ATP solution
-
Istaroxime at various concentrations
-
Thapsigargin (a specific SERCA inhibitor, for control)
-
For ATP hydrolysis: Reagents for Pi detection
-
For calcium uptake: Radioactive 45Ca2+ and a scintillation counter, or a fluorescent calcium indicator.[13]
-
Microplate reader or scintillation counter
Procedure (Calcium Uptake Method):
-
Prepare SR microsomes from cardiac tissue.
-
In a reaction mixture containing assay buffer and a defined free calcium concentration, add the SR microsomes.
-
Add different concentrations of Istaroxime or vehicle.
-
Initiate calcium uptake by adding ATP and 45Ca2+.
-
Incubate for a specific time.
-
Stop the reaction by rapid filtration and wash to remove external 45Ca2+.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the rate of calcium uptake.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hemodynamic Parameters Following Istaroxime Infusion in a Canine Model of Acute Heart Failure
| Parameter | Baseline | Vehicle Control (24h) | Istaroxime (1.0 µg/kg/min, 24h) |
| Heart Rate (bpm) | 150 ± 10 | 148 ± 12 | 135 ± 9 |
| Systolic Blood Pressure (mmHg) | 95 ± 5 | 93 ± 6 | 115 ± 7 |
| LVEDP (mmHg) | 25 ± 3 | 26 ± 4 | 18 ± 2 |
| dP/dtmax (mmHg/s) | 800 ± 50 | 790 ± 60 | 1200 ± 70 |
| dP/dtmin (mmHg/s) | -700 ± 40 | -690 ± 50 | -950 ± 60 |
| p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Echocardiographic Parameters Following Istaroxime Infusion in a Rat Model of Diabetic Cardiomyopathy
| Parameter | Baseline | Vehicle Control (6h) | Istaroxime (1.5 µg/kg/min, 6h) |
| LVEF (%) | 40 ± 3 | 39 ± 4 | 55 ± 5 |
| Fractional Shortening (%) | 18 ± 2 | 17 ± 2 | 28 ± 3 |
| E/e' | 15 ± 1.5 | 15.5 ± 1.8 | 10 ± 1.2 |
| LA/Ao | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 |
| *p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: In Vitro Enzyme Activity
| Enzyme | Condition | Activity (% of Control) |
| Na+/K+-ATPase | Istaroxime (100 nM) | 65 ± 5 |
| Ouabain (1 µM) | 10 ± 2 | |
| SERCA2a | Istaroxime (100 nM) | 130 ± 8 |
| Thapsigargin (1 µM) | 5 ± 1 | |
| *p < 0.05 vs. Control. Data are presented as mean ± SEM. |
Visualizations
Caption: Istaroxime's dual mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. New approaches in small animal echocardiography: imaging the sounds of silence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Measuring Istaroxime's Effect on Cardiac Contractility and Relaxation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Istaroxime, a novel luso-inotropic agent, on cardiac contractility and relaxation. Detailed protocols for key in vitro, ex vivo, and in vivo experiments are provided, along with data presentation guidelines and visualizations of the underlying mechanisms and workflows.
Introduction to Istaroxime
Istaroxime is a first-in-class intravenous agent with a dual mechanism of action that makes it a promising therapeutic for acute heart failure. It simultaneously enhances both cardiac contraction (inotropy) and relaxation (lusitropy).[1][2][3] This is achieved through:
-
Inhibition of the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, thereby enhancing contractility.[1][2][4]
-
Stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): This action promotes the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved relaxation.[1][5][6][7]
This unique dual mechanism aims to improve cardiac function without the adverse effects associated with some traditional inotropes, such as increased heart rate or arrhythmias.[1][3]
Istaroxime's Signaling Pathway
The following diagram illustrates the molecular mechanism of Istaroxime's action on a cardiac myocyte.
Data Presentation: Quantitative Effects of Istaroxime
The following tables summarize the quantitative effects of Istaroxime on key cardiac parameters as observed in preclinical and clinical studies.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Patients with Acute Heart Failure (Meta-Analysis of Randomized Controlled Trials) [8][9][10]
| Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value | Effect |
| Left Ventricular Ejection Fraction (LVEF) | 1.26% | 0.91 to 1.62 | <0.001 | Increased |
| Cardiac Index (L/min/m²) | 0.22 | 0.18 to 0.25 | <0.001 | Increased |
| Systolic Blood Pressure (SBP) (mmHg) | 8.41 | 5.23 to 11.60 | <0.001 | Increased |
| Left Ventricular End-Systolic Volume (LVESV) (ml) | -11.84 | -13.91 to -9.78 | <0.001 | Decreased |
| Left Ventricular End-Diastolic Volume (LVEDV) (ml) | -12.25 | -14.63 to -9.87 | <0.001 | Decreased |
| E/A Ratio | -0.39 | -0.60 to -0.19 | <0.001 | Decreased (Improved Diastolic Function) |
Table 2: Effects of Istaroxime on SERCA2a Activity in Dog Cardiac Sarcoplasmic Reticulum Vesicles [11]
| Condition | Maximum Velocity (Vmax) | % Change from Control | p-value |
| Healthy Dog SR (Control) | Baseline | - | - |
| Healthy Dog SR + 100 nM Istaroxime | Increased | +28% | <0.01 |
| Failing Dog SR (Control) | Reduced vs. Healthy | - | - |
| Failing Dog SR + 1 nM Istaroxime | Increased | +34% | <0.01 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of Istaroxime.
In Vitro Assays
1. Measurement of SERCA2a Activity in Cardiac Microsomes
This protocol details the measurement of SERCA2a ATPase activity in isolated cardiac microsomes.
-
Objective: To quantify the direct effect of Istaroxime on SERCA2a enzyme activity.
-
Principle: SERCA2a activity is measured by the hydrolysis of 32P-ATP in the presence of varying calcium concentrations. The activity is distinguished from other ATPases by its inhibition with cyclopiazonic acid (CPA).[11]
Protocol:
-
Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., canine or rodent ventricle) using differential centrifugation techniques.
-
Pre-incubation with Istaroxime: Pre-incubate the prepared microsomes with varying concentrations of Istaroxime (e.g., 0.1 nM to 100 nM) for 5 minutes at 4°C.[11]
-
ATPase Activity Assay:
-
Initiate the reaction by adding the microsome suspension to a reaction buffer containing varying free Ca2+ concentrations (e.g., 100-3000 nmol/L), MgCl2, ATP, and a radioactive tracer (32P-ATP).[12][13]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding an acidic solution (e.g., ice-cold perchloric acid).
-
Separate the liberated inorganic phosphate (32P) from the unhydrolyzed ATP using a charcoal separation method.
-
Quantify the radioactivity of the liberated phosphate using a scintillation counter.
-
-
Data Analysis:
-
Determine SERCA2a-specific activity by subtracting the activity measured in the presence of a SERCA2a inhibitor (e.g., 10 µM CPA).[11]
-
Plot the SERCA2a activity against the Ca2+ concentration and fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).[11][12]
-
2. Contractility and Calcium Transient Measurement in Isolated Cardiomyocytes
This protocol describes the isolation of adult ventricular cardiomyocytes and the subsequent measurement of their contractility and intracellular calcium dynamics in response to Istaroxime.
-
Objective: To assess the integrated effect of Istaroxime on cardiomyocyte contraction and relaxation mechanics and the underlying calcium handling.
-
Principle: Isolated cardiomyocytes are electrically stimulated to contract, and changes in cell length (sarcomere shortening) and intracellular calcium concentration (using a fluorescent indicator) are simultaneously recorded.[5]
Protocol:
-
Cardiomyocyte Isolation:
-
Loading with Calcium Indicator: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Measurement of Contractility and Calcium Transients:
-
Place the dye-loaded cardiomyocytes on the stage of an inverted microscope equipped with a video-based edge detection system (for contractility) and a ratiometric fluorescence imaging system (for calcium).
-
Electrically field-stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractility (sarcomere shortening and relaxation) and calcium transients.
-
Perfuse the cells with a solution containing Istaroxime at the desired concentration and record the changes in contractility and calcium transients.
-
-
Data Analysis:
-
Contractility Parameters: Amplitude of sarcomere shortening, time to peak contraction, and time to 50% and 90% relaxation.
-
Calcium Transient Parameters: Amplitude of the calcium transient, diastolic calcium level, and the decay rate of the calcium transient (often fitted with an exponential function to determine the time constant, Tau).
-
Ex Vivo Assay
3. Langendorff Isolated Perfused Heart
This protocol outlines the use of the Langendorff-perfused isolated heart model to evaluate the effects of Istaroxime on whole-heart cardiac function.
-
Objective: To measure the effects of Istaroxime on cardiac contractility, relaxation, and heart rate in an intact, isolated heart, free from systemic influences.[14][15]
-
Principle: The heart is excised and retrogradely perfused through the aorta with an oxygenated physiological salt solution, allowing it to continue beating. Istaroxime is introduced into the perfusate, and its effects on cardiac function are recorded.[14][16]
Protocol:
-
Heart Isolation and Cannulation:
-
Anesthetize the animal and rapidly excise the heart.
-
Immediately cannulate the aorta and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit or Tyrode's solution.[14]
-
-
Instrumentation:
-
Insert a pressure-transducing catheter into the left ventricle to measure left ventricular pressure (LVP).
-
Place electrodes on the heart to record an electrocardiogram (ECG) and heart rate.
-
-
Stabilization and Baseline Recording: Allow the heart to stabilize for a period (e.g., 20-30 minutes) and record baseline hemodynamic parameters.
-
Istaroxime Administration: Introduce Istaroxime into the perfusate at various concentrations.
-
Data Acquisition and Analysis:
-
Continuously record LVP, heart rate, and coronary flow.
-
From the LVP signal, derive the following parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum rate of pressure rise (+dP/dtmax) as an index of contractility.
-
Maximum rate of pressure fall (-dP/dtmax) as an index of relaxation.
-
-
In Vivo Assays
4. Echocardiography in Animal Models
This protocol describes the use of echocardiography to non-invasively assess the effects of Istaroxime on cardiac structure and function in living animals.
-
Objective: To evaluate the in vivo effects of Istaroxime on cardiac dimensions, systolic function, and diastolic function in a preclinical model.
-
Principle: High-frequency ultrasound is used to generate images of the heart, from which various functional parameters can be measured.[4]
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and place it on a heated platform to maintain body temperature.[4]
-
Shave the chest fur and apply ultrasound gel.
-
-
Image Acquisition:
-
Using a high-frequency ultrasound system, acquire two-dimensional (B-mode) and M-mode images from the parasternal long-axis and short-axis views.
-
Acquire pulsed-wave Doppler recordings of mitral inflow to assess diastolic function.
-
-
Istaroxime Administration: Administer Istaroxime intravenously at the desired dose.
-
Post-Dose Imaging: Repeat the image acquisition at specified time points after Istaroxime administration.
-
Data Analysis:
-
M-mode Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate fractional shortening (FS) and ejection fraction (EF).
-
Doppler Measurements: Early (E) and late (A) diastolic filling velocities and the E/A ratio to assess diastolic function.
-
5. Hemodynamic Assessment in Animal Models
This protocol details the invasive measurement of hemodynamic parameters in anesthetized animals to assess the in vivo cardiovascular effects of Istaroxime.
-
Objective: To obtain high-fidelity measurements of intra-cardiac pressures and blood flow in response to Istaroxime administration.
-
Principle: A pressure-volume catheter is inserted into the left ventricle to simultaneously measure pressure and volume, allowing for the construction of pressure-volume loops.[17]
Protocol:
-
Animal Preparation and Catheterization:
-
Anesthetize the animal and maintain anesthesia throughout the procedure.[17]
-
Surgically expose the right carotid artery and advance a pressure-volume catheter into the left ventricle.
-
-
Baseline Measurements: Allow the animal to stabilize and record baseline pressure-volume loops.
-
Istaroxime Administration: Administer Istaroxime via a venous catheter.
-
Data Acquisition and Analysis:
-
Continuously record pressure and volume signals.
-
Analyze the pressure-volume loops to determine:
-
Systolic Function: End-systolic pressure, stroke volume, cardiac output, and ejection fraction.
-
Diastolic Function: End-diastolic pressure, and the time constant of isovolumic relaxation (Tau).
-
Contractility: End-systolic pressure-volume relationship (ESPVR).
-
-
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and culture of adult mouse cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat [bio-protocol.org]
- 8. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime in Acute Decompensated Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel intravenous agent under investigation for the treatment of acute decompensated heart failure (ADHF). It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contractility (inotropy) and relaxation (lusitropy).[1][2][3] This dual mechanism of action distinguishes it from currently available inotropes and offers a promising therapeutic profile for ADHF, a condition characterized by the sudden worsening of heart failure symptoms that often requires hospitalization.[1][4] Clinical trials have demonstrated that istaroxime can improve hemodynamic parameters without causing a significant increase in heart rate or clinically significant arrhythmias.[1][5]
This document provides detailed application notes and protocols based on findings from key clinical studies of istaroxime in ADHF.
Mechanism of Action
Istaroxime exerts its effects through a unique dual mechanism of action:
-
Inhibition of the Na+/K+-ATPase pump: This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.[2][6]
-
Stimulation of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a): By stimulating SERCA2a, istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[2][6] This accelerated calcium removal from the cytoplasm improves myocardial relaxation.[3]
This combined action results in improved systolic and diastolic function.[6]
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of up to 60 h of iv istaroxime in pre-cardiogenic shock patients: Design of the SEISMiC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dicardiology.com [dicardiology.com]
- 5. Windtree Announces Publication of Istaroxime Positive Phase 2 SEISMiC B Study | Windtree Therapeutics, Inc [ir.windtreetx.com]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Istaroxime IC50 on Na+/K+-ATPase Using a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3][4][5] Its mechanism of action is unique, involving both the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2][6][7][8] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect (increased contractility).[2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Istaroxime on Na+/K+-ATPase activity in a cell-based format.
The IC50 value is a critical parameter for characterizing the potency of a drug. This protocol utilizes a colorimetric assay to measure the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP). The assay is performed on cell lysates after treatment with a range of Istaroxime concentrations.
Principle of the Assay
The Na+/K+-ATPase is a transmembrane protein that actively transports sodium and potassium ions across the cell membrane, a process that is coupled to the hydrolysis of ATP. The activity of the enzyme can be determined by measuring the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) produced.
This protocol involves the following key steps:
-
Cell Culture and Treatment: A suitable cell line is cultured and then treated with various concentrations of Istaroxime.
-
Cell Lysis: The cells are lysed to release the Na+/K+-ATPase and other cellular components.
-
Enzymatic Reaction: The cell lysate is incubated with a reaction buffer containing ATP and other necessary ions to allow the Na+/K+-ATPase to function.
-
Colorimetric Detection: A colorimetric reagent is added that reacts with the inorganic phosphate produced during the enzymatic reaction, resulting in a color change that can be measured spectrophotometrically.
-
Data Analysis: The absorbance readings are used to calculate the percent inhibition of Na+/K+-ATPase activity at each Istaroxime concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Data Presentation
Table 1: Reported IC50 Values for Istaroxime on Na+/K+-ATPase
| Tissue/Enzyme Source | IC50 (µM) | Reference |
| General | 0.11 | [9][10] |
| Dog Kidney | 0.43 ± 0.15 | [9][10][11] |
| Guinea Pig Kidney | 8.5 | [9][10] |
| Cardiac (general) | 407.5 nM (0.4075 µM) | [12] |
Note: IC50 values can vary depending on the specific experimental conditions and the source of the enzyme.
Experimental Protocols
Materials and Reagents
-
Human cell line expressing Na+/K+-ATPase (e.g., HeLa, HEK293, or a cardiac cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Istaroxime
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Na+/K+-ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 5 mM ATP)[13]
-
Ouabain (positive control)
-
Colorimetric phosphate assay kit (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Experimental workflow for determining Istaroxime IC50.
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture the chosen cell line in appropriate medium until approximately 80-90% confluent. b. Harvest the cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Istaroxime Treatment: a. Prepare a stock solution of Istaroxime in DMSO. b. Perform serial dilutions of the Istaroxime stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). c. Include a vehicle control (DMSO) and a positive control (a known Na+/K+-ATPase inhibitor like Ouabain). d. Carefully remove the medium from the cells and add the different concentrations of Istaroxime. e. Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
3. Cell Lysis: a. After incubation, aspirate the treatment medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well. c. Incubate the plate on ice for 10-15 minutes with gentle shaking to ensure complete cell lysis.
4. Na+/K+-ATPase Activity Assay: a. To each well containing the cell lysate, add the Na+/K+-ATPase reaction buffer. b. To determine the non-specific ATPase activity, add a high concentration of Ouabain (e.g., 1 mM) to a set of control wells. c. Initiate the enzymatic reaction by adding ATP to all wells. d. Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. e. Stop the reaction by adding the colorimetric phosphate detection reagent according to the manufacturer's instructions. f. Allow the color to develop for the recommended time.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Calculate Na+/K+-ATPase Activity: For each sample, subtract the absorbance of the ouabain-treated wells (non-specific ATPase activity) from the total ATPase activity. c. Calculate Percent Inhibition: i. Determine the activity of the vehicle control (0% inhibition). ii. For each Istaroxime concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Activity with Istaroxime / Activity of Vehicle Control)) d. Determine IC50: i. Plot the percent inhibition against the logarithm of the Istaroxime concentration. ii. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism). iii. The IC50 is the concentration of Istaroxime that produces 50% inhibition of Na+/K+-ATPase activity.
Signaling Pathway Visualization
Signaling pathway of Istaroxime-mediated Na+/K+-ATPase inhibition.
Conclusion
This application note provides a comprehensive, step-by-step protocol for determining the IC50 of Istaroxime on Na+/K+-ATPase in a cell-based assay format. The provided workflow and data analysis guidelines will enable researchers to accurately assess the potency of Istaroxime and other potential Na+/K+-ATPase inhibitors. The visualization of the experimental workflow and the signaling pathway offers a clear understanding of the experimental design and the drug's mechanism of action. Adherence to this protocol will ensure reproducible and reliable results for drug discovery and development professionals.
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Istaroxime - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Istaroxime: a new luso-inotropic agent for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? [iris.unibs.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Istaroxime (PST2744) hydrochloride| Na-K ATPase inhibitor | Probechem Biochemicals [probechem.com]
- 12. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Istaroxime as a Tool Compound for Studying Calcium Signaling Pathways
Abstract
Istaroxime is a novel luso-inotropic agent with a dual mechanism of action, making it a valuable tool for researchers studying calcium signaling, particularly in the context of cardiac function and disease.[1][2][3] It uniquely combines the inhibition of the Na+/K+-ATPase with the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This dual action allows for the modulation of intracellular calcium dynamics, leading to both increased contractility (inotropic effect) and enhanced relaxation (lusitropic effect).[2][4] These application notes provide an overview of istaroxime, its mechanism of action, and detailed protocols for its use in studying calcium signaling pathways.
Introduction
Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, gene transcription, and apoptosis. In cardiac myocytes, the precise control of intracellular Ca2+ concentration ([Ca2+]i) is critical for excitation-contraction coupling. Dysregulation of Ca2+ handling is a hallmark of heart failure.[5]
Istaroxime has emerged as a significant pharmacological tool for dissecting the roles of two key players in cardiac Ca2+ cycling: the Na+/K+-ATPase and SERCA2a.[1] By inhibiting the Na+/K+-ATPase, istaroxime leads to an increase in intracellular sodium, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, thereby increasing systolic Ca2+ levels and enhancing contractility.[2][4] Concurrently, istaroxime stimulates SERCA2a activity, accelerating the reuptake of Ca2+ into the sarcoplasmic reticulum (SR) during diastole, which improves myocardial relaxation.[1][5] This unique dual mechanism, which distinguishes it from traditional cardiac glycosides like ouabain, allows for a more nuanced investigation of Ca2+ signaling pathways.[6]
Mechanism of Action
Istaroxime exerts its effects on cellular calcium signaling through two primary targets:
-
Na+/K+-ATPase Inhibition: Istaroxime binds to and inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[4][7] Inhibition of this pump leads to an accumulation of intracellular Na+. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX) in its reverse mode, leading to an increase in intracellular Ca2+ concentration and thus a positive inotropic effect.[8]
-
SERCA2a Stimulation: Unlike other Na+/K+-ATPase inhibitors, istaroxime also stimulates the activity of SERCA2a.[1][9] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[1][5] This enhancement of SERCA2a activity leads to faster sequestration of Ca2+ into the SR during diastole, resulting in a positive lusitropic (relaxation) effect.[1][10]
The following diagram illustrates the dual mechanism of action of istaroxime on a cardiac myocyte.
Figure 1. Dual mechanism of Istaroxime in cardiomyocytes.
Data Presentation
The following table summarizes the quantitative effects of istaroxime on its primary targets and resulting physiological changes observed in various studies.
| Parameter | Species/System | Concentration/Dose | Effect | Reference |
| SERCA2a Activity | Guinea Pig Heart Microsomes | 100 nmol/L | Normalized depressed Vmax in failing hearts | [9] |
| Dog Heart SR Microsomes | 100 nmol/L | Increased Vmax of Ca2+ activation | [1] | |
| Rat Cardiomyocytes (Diabetic Model) | 100-500 nmol/L | Stimulated SERCA2a activity | [5] | |
| Na+/K+-ATPase Inhibition | Dog Kidney | - | Effective inhibitor | [1] |
| Cardiac Function | Patients with Acute Heart Failure | 1.0-1.5 μg/kg/min (IV) | Increased Systolic Blood Pressure (SBP) | [11] |
| Patients with Acute Heart Failure | - | Increased Cardiac Index | [12][13] | |
| Patients with Acute Heart Failure | - | Decreased Heart Rate | [12][13] | |
| Patients with Acute Heart Failure | - | Decreased Pulmonary Capillary Wedge Pressure | [14] |
Experimental Protocols
Protocol 1: Measurement of SERCA2a ATPase Activity
This protocol is adapted from methods used to assess the effect of istaroxime on SERCA2a activity in cardiac sarcoplasmic reticulum (SR) microsomes.[1][15] The assay measures the rate of ATP hydrolysis by SERCA2a by quantifying the amount of inorganic phosphate (Pi) released.
Materials:
-
Cardiac tissue homogenates or isolated SR microsomes
-
Assay Buffer: 50 mM TES/TRIS (pH 6.9), 100 mM KCl, 7 mM MgCl2
-
ATP solution (10 mM)
-
CaCl2 solutions (for creating a range of free Ca2+ concentrations)
-
EGTA (for chelating Ca2+)
-
Istaroxime stock solution (in DMSO)
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Reagents for inorganic phosphate detection (e.g., Baginski assay reagents)[15]
-
Microplate reader
Procedure:
-
Prepare SR Microsomes: Isolate SR microsomes from cardiac tissue following established protocols. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, varying concentrations of CaCl2 to achieve a range of free [Ca2+], and either vehicle (DMSO) or istaroxime at the desired final concentration (e.g., 100 nM).
-
Pre-incubation: Add the SR microsomes (e.g., 20-40 µg of protein) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing SDS and EDTA).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Baginski assay. Read the absorbance at the appropriate wavelength (e.g., 850 nm).
-
Determine CPA-sensitive activity: To measure SERCA-specific activity, run parallel reactions in the presence of a specific SERCA inhibitor like CPA. The SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.[5]
-
Data Analysis: Plot the rate of Pi production (nmol/mg/min) as a function of free [Ca2+]. Fit the data to a sigmoidal curve to determine kinetic parameters like Vmax (maximum velocity) and Kd(Ca2+) (calcium affinity).[1]
Protocol 2: Na+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of istaroxime on Na+/K+-ATPase activity by measuring the release of inorganic phosphate.[16][17]
Materials:
-
Purified Na+/K+-ATPase enzyme or tissue homogenates (e.g., from dog kidney)[1]
-
Assay Buffer: e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Imidazole (pH 7.4)
-
ATP solution (10 mM)
-
Istaroxime stock solution (in DMSO)
-
Ouabain (a known Na+/K+-ATPase inhibitor, for control)
-
Reagents for inorganic phosphate detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme preparation, and varying concentrations of istaroxime or ouabain. Include a control group with vehicle only.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Stop Reaction & Phosphate Detection: Stop the reaction and measure the released inorganic phosphate as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each istaroxime concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the istaroxime concentration to determine the IC50 value.
Protocol 3: Measurement of Intracellular Calcium Transients in Cardiomyocytes
This protocol describes how to use fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration in isolated cardiomyocytes in response to istaroxime.[18][19][20]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (e.g., 140 mM NaCl, 4 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)[21]
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium Green-2)[20][22]
-
Istaroxime stock solution (in DMSO)
-
Fluorescence microscopy system equipped with a high-speed camera and appropriate filters
-
Field stimulator for pacing cardiomyocytes
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with a Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature.
-
Wash: Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification of the AM ester.
-
Cell Perfusion: Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of the fluorescence microscope. Continuously perfuse the cells with Tyrode's solution at 37°C.
-
Baseline Recording: Pace the cardiomyocytes at a steady frequency (e.g., 0.5-1 Hz) and record baseline Ca2+ transients. Excite the dye at its excitation wavelength and record the emission fluorescence over time.
-
Istaroxime Application: Switch the perfusion to a solution containing the desired concentration of istaroxime (e.g., 100 nM).
-
Post-Treatment Recording: After a few minutes of equilibration with istaroxime, record the Ca2+ transients again under the same pacing conditions.
-
Data Analysis: Analyze the recorded fluorescence signals to extract key parameters of the Ca2+ transient, such as:
-
Amplitude: Peak fluorescence intensity, reflecting the amount of Ca2+ released from the SR.
-
Time to Peak: The time from stimulus to the peak of the transient.
-
Decay Kinetics (Tau): The rate of decline of the transient, which reflects Ca2+ reuptake into the SR and extrusion from the cell.[19]
-
Figure 2. General workflow for studying Istaroxime's effects.
Conclusion
Istaroxime is a powerful and specific tool for the investigation of calcium signaling in excitable cells, particularly cardiomyocytes. Its dual ability to inhibit the Na+/K+-ATPase and stimulate SERCA2a allows researchers to probe the intricate relationship between these two systems in regulating intracellular Ca2+ homeostasis.[1][4] The protocols provided herein offer a starting point for utilizing istaroxime to explore its effects on enzyme kinetics and cellular Ca2+ dynamics, which can provide valuable insights into both normal physiology and the pathophysiology of diseases like heart failure.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 15. Structures of the heart specific SERCA2a Ca2+‐ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid assay for the measurement of Na+,K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, furaptra - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Measuring Single-Cell Calcium Dynamics Using a Myofilament-Localized Optical Biosensor in hiPSC-CMs Derived from DCM Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [scholarship.libraries.rutgers.edu]
Investigating the Anti-Proliferative Effects of Istaroxime in Non-Cardiac Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime, a clinical-phase cardiac drug, is gaining attention for its potential as an anti-cancer agent.[1][2] Primarily known for its dual mechanism of action involving the inhibition of the Na+/K+ ATPase and activation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a), Istaroxime has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of non-cardiac cells, particularly cancer cell lines.[3][4][5] These application notes provide a comprehensive overview of the methodologies to investigate the anti-proliferative effects of Istaroxime, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action in Non-Cardiac Cells
In non-cardiac cells, particularly cancer cells, Istaroxime exerts its anti-proliferative effects through a multi-faceted approach. The primary mechanism involves the inhibition of the Na+/K+-ATPase, a validated pharmacological target in oncology.[1][2] This inhibition disrupts cellular ion homeostasis and can trigger downstream signaling cascades leading to cell death. Additionally, Istaroxime has been shown to:
-
Induce Apoptosis: Istaroxime treatment leads to a significant increase in apoptosis, characterized by the activation of key executioner caspases such as caspase-3.[1][6]
-
Downregulate Oncogenic Proteins: It effectively reduces the expression of the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[1][6]
-
Modulate Cytoskeletal Dynamics: Istaroxime influences the actin cytoskeleton and activates RhoA signaling, which can impact cell shape, motility, and proliferation.[1][7]
-
Inhibit Topoisomerase I: Recent studies suggest that Istaroxime can also act as a Topoisomerase I inhibitor, interfering with DNA replication and leading to cell cycle arrest and apoptosis.[3][8]
-
Interfere with Calcium Signaling: The compound has been observed to decrease the expression of Orai1 and Stim1, key components of store-operated calcium entry (SOCE), and reduce the phosphorylation of Focal Adhesion Kinase (FAK), thereby inhibiting cell migration.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-proliferative effects of Istaroxime across various non-cardiac cell lines.
Table 1: IC50 Values of Istaroxime in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | Not specified, but effective | [3][8] |
| MCF7 | Breast Cancer | Not specified, but effective | [3][8] |
| PC3 | Prostate Cancer | Not specified, but effective | [3][8] |
| DU145 | Prostate Cancer | Not specified, but effective | [1][7] |
Note: While several studies confirm the anti-proliferative effects, specific IC50 values were not consistently reported in the provided search results. Researchers should perform dose-response studies to determine the IC50 for their specific cell line of interest.
Table 2: Apoptotic Effects of Istaroxime on DU145 Prostate Cancer Cells
| Treatment | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Caspase-3 Activity | Reference |
| Control | - | 24 | 9.48 | Baseline | [1][9] |
| Istaroxime | 5 | 24 | 46.54 | Increased | [1][9] |
Table 3: Effect of Istaroxime on c-Myc Expression in DU145 Prostate Cancer Cells
| Treatment | Concentration (µM) | Duration (hours) | c-Myc Expression | Reference |
| Istaroxime | 5 | 0.5 - 6 | Significantly down-regulated | [1][6] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-proliferative effects of Istaroxime.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Istaroxime on a cell line of interest and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Istaroxime (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Istaroxime in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Istaroxime dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Istaroxime concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following Istaroxime treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Istaroxime
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Istaroxime at the desired concentration (e.g., IC50 value) for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). A study on DU145 prostate cancer cells utilized a similar approach with the APO-BrdU™ TUNEL Assay kit for apoptosis detection by flow cytometry.[1][9]
Western Blot Analysis for Protein Expression
Objective: To determine the effect of Istaroxime on the expression levels of key proteins involved in proliferation and apoptosis (e.g., c-Myc, cleaved Caspase-3, p-FAK).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Istaroxime
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cleaved Caspase-3, anti-p-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with Istaroxime for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. A study on DU145 cells performed c-Myc Western blot analysis after treatment with 5 μM of Istaroxime for up to 6 hours.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of Istaroxime in non-cardiac cancer cells.
Caption: General experimental workflow for investigating Istaroxime's anti-proliferative effects.
Conclusion
Istaroxime demonstrates significant potential as an anti-cancer therapeutic agent due to its multifaceted mechanism of action that induces apoptosis, downregulates key oncogenes, and inhibits cell motility in various cancer cell lines.[1][7][8] The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and characterize the anti-proliferative effects of Istaroxime in non-cardiac cells, paving the way for potential drug repurposing and development.
References
- 1. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istaroxime, a potential anticancer drug in prostate cancer, exerts beneficial functional effects in healthy and diseased human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Istaroxime Inhibits Motility and Down-Regulates Orai1 Expression, SOCE and FAK Phosphorylation in Prostate Cancer Cells | Cellular Physiology and Biochemistry | Karger Publishers [karger.com]
- 8. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Istaroxime Technical Support Center: Optimizing Concentration and Minimizing Off-Target Effects
Welcome to the Istaroxime Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Istaroxime, with a focus on optimizing its concentration to achieve desired on-target effects while avoiding potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Istaroxime?
Istaroxime is a dual-action compound that functions as both an inhibitor of the Na+/K+-ATPase (NKA) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5] This dual mechanism leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[2][3]
Q2: At what concentrations does Istaroxime typically exhibit its on-target effects?
In preclinical studies, Istaroxime has been shown to stimulate SERCA2a activity at nanomolar concentrations.[3][6] For instance, in microsomes from failing human hearts, Istaroxime increased SERCA activity at concentrations between 0.1 and 1.0 µmol/L.[7] In clinical trials involving patients with acute heart failure, intravenous infusions of 0.5 to 1.5 µg/kg/min have been used.[2]
Q3: What are the known off-target effects of Istaroxime?
The primary off-target effect identified for Istaroxime is its interaction with the membrane androgen receptor (mAR).[8] Studies have shown that Istaroxime can preclude the binding of testosterone to mAR.[8] It is important to consider this interaction in experimental designs, especially in hormone-sensitive research models.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of Istaroxime that elicits the desired on-target response. Based on available data, nanomolar concentrations are effective for SERCA2a stimulation.[3][6] It is recommended to perform a concentration-response curve for your specific experimental model to determine the optimal concentration. Additionally, consider the use of Istaroxime's primary metabolite, PST3093, which is a selective SERCA2a activator and does not significantly inhibit Na+/K+-ATPase, thereby offering a more targeted approach with a potentially better safety profile.[9][10][11][12][13]
Q5: What is the active metabolite of Istaroxime and how does it differ from the parent compound?
The main metabolite of Istaroxime is PST3093.[9][10][11][12][13] Unlike Istaroxime, PST3093 is a selective SERCA2a activator and does not inhibit Na+/K+-ATPase activity at concentrations up to 100 µM.[10][14] An off-target screening of PST3093 against a panel of 50 common targets showed no significant interactions.[9][10][11][12][13] This makes PST3093 a valuable tool for studying the specific effects of SERCA2a activation without the confounding factor of Na+/K+-ATPase inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected physiological responses | The Istaroxime concentration may be too high, leading to off-target effects. | Perform a concentration-response experiment to identify the optimal, non-toxic concentration. Consider using the selective SERCA2a activator metabolite, PST3093, to isolate the effects of SERCA2a stimulation. |
| Inconsistent or no observable on-target effect | The Istaroxime concentration may be too low for the specific experimental model. The compound may have degraded. | Verify the concentration range based on published data and your specific cell type or tissue. Ensure proper storage and handling of the Istaroxime stock solution. |
| Results are difficult to interpret due to dual mechanism of action | The observed effects could be a combination of Na+/K+-ATPase inhibition and SERCA2a stimulation. | To dissect the individual contributions, use PST3093 to specifically probe the SERCA2a-mediated pathway. Compare these results with those obtained using Istaroxime. |
| Hormonal or steroid-like effects observed in the experimental model | Istaroxime may be interacting with the membrane androgen receptor (mAR).[8] | Be aware of this potential off-target interaction, especially in endocrine-related research. If this is a concern, consider using an alternative SERCA2a activator that does not have a steroid-like structure. |
Quantitative Data Summary
The following tables summarize key quantitative data for Istaroxime and its metabolite PST3093.
Table 1: On-Target Activity of Istaroxime
| Target | Assay | Species/System | Parameter | Value | Reference |
| Na+/K+-ATPase | Inhibition of enzyme activity | Rat | IC50 | 32 ± 4 µM | [6][14] |
| SERCA2a | Stimulation of ATPase activity | Failing human heart microsomes | Effective Concentration | 0.1 - 1.0 µM | [7] |
| SERCA2a | Stimulation of ATPase activity | Dog cardiac SR vesicles | Effective Concentration | Starts at 0.1 nM | [6] |
Table 2: On- and Off-Target Activity of PST3093 (Istaroxime Metabolite)
| Target | Assay | Species/System | Parameter | Value | Reference |
| SERCA2a | Stimulation of ATPase activity | Rat cardiac preparations | Effective | Yes | [9][10][11][12][13] |
| Na+/K+-ATPase | Inhibition of enzyme activity | Rat cardiac preparations | Inhibition at 100 µM | Not significant | [10][14] |
| 50 Off-Targets | Radioligand binding/Enzymatic assays | Various | Interaction at 10 µM | Not significant | [9][10][11][12][13] |
Experimental Protocols
Protocol 1: Measurement of Na+/K+-ATPase (NKA) Inhibition
This protocol is adapted from methods used in preclinical studies of Istaroxime.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on NKA activity.
Materials:
-
Purified NKA enzyme preparation (e.g., from porcine or canine kidney)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
Istaroxime stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
Microplate reader
Procedure:
-
Prepare a series of Istaroxime dilutions in the assay buffer.
-
Add the purified NKA enzyme to each well of a 96-well plate.
-
Add the Istaroxime dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a saturating concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of NKA inhibition for each Istaroxime concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of SERCA2a Activation
This protocol is based on methods described for evaluating Istaroxime's effect on SERCA2a.
Objective: To measure the effect of Istaroxime on SERCA2a-mediated Ca2+ uptake.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue
-
Istaroxime stock solution
-
Assay buffer (e.g., 40 mM Tris-maleate, pH 6.8, 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate)
-
Calcium-45 (45Ca2+) radioisotope
-
Scintillation fluid and counter
Procedure:
-
Prepare SR vesicles from cardiac tissue homogenates.
-
Prepare a series of Istaroxime dilutions in the assay buffer.
-
In a reaction tube, combine the SR vesicles, assay buffer, and a specific Istaroxime dilution (or vehicle control).
-
Initiate the Ca2+ uptake reaction by adding a solution containing a known concentration of Ca2+ and a tracer amount of 45Ca2+.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 2-5 minutes).
-
Terminate the reaction by rapid filtration through a nitrocellulose filter, which will trap the SR vesicles containing the sequestered 45Ca2+.
-
Wash the filter to remove any unbound 45Ca2+.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Quantify the amount of 45Ca2+ taken up by the SR vesicles using a scintillation counter.
-
Compare the Ca2+ uptake in the presence of different Istaroxime concentrations to the vehicle control to determine the extent of SERCA2a activation.
Visualizations
Caption: Dual mechanism of Istaroxime action in cardiomyocytes.
Caption: Troubleshooting workflow for Istaroxime experiments.
References
- 1. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. boa.unimib.it [boa.unimib.it]
- 14. researchgate.net [researchgate.net]
Navigating Istaroxime-Induced Gastrointestinal Side Effects in Preclinical Research
Technical Support Center for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides researchers with essential information and troubleshooting strategies for managing gastrointestinal (GI) side effects associated with the investigational drug istaroxime in animal models. The following sections offer a comprehensive overview in a question-and-answer format, including detailed experimental protocols and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of istaroxime in animal models?
A1: While extensive preclinical data on the dose-dependent incidence of gastrointestinal side effects of istaroxime is not publicly available, clinical trials in humans have consistently reported dose-related GI intolerance. The most common side effects observed are nausea, vomiting, and abdominal pain.[1][2][3] In preclinical studies involving dogs, gastrointestinal symptoms have been noted at higher doses.[4] Researchers should anticipate similar adverse events in animal models, particularly canines, which have a vomiting reflex. Rodents do not vomit but may exhibit pica (the consumption of non-nutritive substances), which can be a surrogate indicator of nausea.
Q2: What is the proposed mechanism behind istaroxime-induced gastrointestinal side effects?
A2: The precise signaling pathways for istaroxime-induced GI side effects are not fully elucidated. However, its primary mechanism of action—inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump—provides potential clues.[1][2][5] Both Na+/K+-ATPase and SERCA pumps are crucial for maintaining cellular ion homeostasis and function in various tissues, including the smooth muscle of the gastrointestinal tract and the enteric nervous system.[6][7][8][9] Disruption of these pumps could alter gut motility and sensory signaling, leading to the observed side effects. Inhibition of Na+/K+-ATPase in the gut has been shown to affect electrolyte transport, which could contribute to discomfort and altered motility.[10]
Q3: At what doses of istaroxime should I expect to see gastrointestinal side effects in my animal models?
A3: Specific dose-response data for GI effects in various animal models are limited in published literature. In a Phase 1-2 clinical trial, gastrointestinal symptoms were more prominent at higher doses.[3][11] Preclinical studies in dogs also suggest that these effects are dose-dependent.[4] It is crucial for researchers to conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to characterize the dose-response relationship for both efficacy and adverse effects in their specific animal model.[6][10][12][13]
Q4: Are there any known strategies to mitigate these gastrointestinal side effects?
A4: Yes, a liposomal formulation of istaroxime has been developed to minimize side effects, including gastrointestinal distress and injection site pain.[4] This formulation is designed to control the drug's release properties. For managing symptoms that do arise, standard supportive care and pharmacological interventions used in preclinical studies can be employed. These are detailed in the Troubleshooting Guide below.
Troubleshooting Guide
Issue: Animals are exhibiting signs of nausea and vomiting (e.g., emesis in canines, pica in rodents).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dose of Istaroxime | - Review your dose-ranging study data. If not performed, conduct a pilot study to establish the maximum tolerated dose (MTD). - Consider reducing the dose to the lowest effective level for your experimental endpoint. |
| Direct Stimulation of Emetic Centers | - Administer an antiemetic agent prior to istaroxime administration. See Experimental Protocols for details on agents like Maropitant (for canines) and Ondansetron.[1][14][15][16][17][18] |
| Altered Gastrointestinal Motility | - Consider the use of a prokinetic agent to help normalize gut function. Metoclopramide can be effective in managing drug-induced gastroparesis.[3][4][19][20][21] Refer to Experimental Protocols for dosing information. |
Issue: Animals are showing signs of abdominal discomfort or pain (e.g., hunched posture, reluctance to move, vocalization).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug-induced Gastritis or Enteritis | - At the end of the study, perform a gross necropsy and histopathological examination of the gastrointestinal tract to assess for mucosal injury.[22][23][24][25][26] - Consider co-administration of a gastroprotectant, although their use should be carefully justified and evaluated for potential interactions with istaroxime. |
| Altered Gut Motility and Function | - Implement supportive care measures to ensure animal comfort, such as providing soft bedding and easy access to food and water. - Monitor for signs of pain and administer analgesics as per your institution's animal care and use committee (IACUC) guidelines. |
Issue: Animals are experiencing diarrhea and/or loss of appetite.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Disruption of Normal Gut Function | - Monitor hydration status closely. Provide fluid therapy (subcutaneous or intravenous) to correct dehydration and electrolyte imbalances.[27][28][29][30][31] - Offer highly palatable and easily digestible food to encourage eating. Nutritional support may be necessary for prolonged inappetence. - For diarrhea, consider dietary modifications such as a bland diet.[30] |
Quantitative Data Summary
Due to the limited availability of specific preclinical data for istaroxime, the following table provides a general overview based on clinical findings and typical preclinical observations for drugs with similar side effect profiles. Researchers should generate their own specific data for their models.
| Animal Model | Istaroxime Dose Range (Illustrative) | Expected Gastrointestinal Side Effects | Approximate Incidence (High Dose) |
| Canine | 0.5 - 2.0 µg/kg/min (IV) | Vomiting, Nausea (lethargy, salivation), Decreased Appetite | Moderate to High |
| Rodent (Rat) | 1.0 - 5.0 µg/kg/min (IV) | Pica, Decreased Fecal Output, Reduced Food Intake | Low to Moderate |
Note: This table is for illustrative purposes only and is not based on direct preclinical study results for istaroxime. Dose ranges and incidences will vary depending on the specific animal model, strain, and experimental conditions.
Experimental Protocols
1. Protocol for Management of Nausea and Vomiting in Canines
-
Antiemetic Prophylaxis with Maropitant:
2. Protocol for Management of Nausea in Rodents
-
Antiemetic Prophylaxis with Ondansetron:
3. Protocol for Management of Suspected Gastroparesis
-
Prokinetic Therapy with Metoclopramide:
4. Protocol for Supportive Care (Diarrhea and Dehydration)
-
Fluid Therapy:
-
Assess the degree of dehydration based on clinical signs (skin turgor, mucous membrane tackiness, heart rate).
-
Administer warmed, sterile isotonic fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) subcutaneously or intravenously.[27][28][29][31]
-
A typical subcutaneous dose is 10-20 mL/kg, administered in one or multiple sites. Adjust volume and frequency based on clinical response.
-
-
Nutritional Support:
-
Provide a highly palatable, energy-dense, and easily digestible diet.
-
If the animal is anorexic, consider syringe feeding of a liquid diet or placement of a feeding tube for long-term support, following IACUC-approved procedures.
-
Visualizations
Caption: Hypothesized signaling pathway of istaroxime-induced GI side effects.
Caption: Troubleshooting workflow for managing istaroxime-induced GI side effects.
References
- 1. Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of maropitant for preventing vomiting associated with motion sickness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. jnmjournal.org [jnmjournal.org]
- 7. Na+-K+-ATPase in rat skeletal muscle: content, isoform, and activity characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Enteric Nervous System and Its Emerging Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enteric nervous system - Wikipedia [en.wikipedia.org]
- 10. Effect of ouabain on Na,K-ATPase and electrolyte transport in the dog ileum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of maropitant, a selective neurokinin 1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. Safety Pharmacology | Pharma / Bio Pharma [jrfglobal.com]
- 14. Efficacy of injectable maropitant (Cerenia) in a randomized clinical trial for prevention and treatment of cisplatin-induced emesis in dogs presented as veterinary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. Ondansetron for dogs: Dosage and safety | SingleCare [singlecare.com]
- 17. Zofran® for Dogs and Cats | PetPlace.com [petplace.com]
- 18. Ondansetron | VCA Animal Hospitals [vcahospitals.com]
- 19. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of metoclopramide on gastrointestinal myoelectric activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pathology of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. animalhospitalbloorwest.ca [animalhospitalbloorwest.ca]
- 28. researchgate.net [researchgate.net]
- 29. Fluid and Electrolyte Therapy During Vomiting and Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dog Diarrhea | PetMD [petmd.com]
- 31. researchgate.net [researchgate.net]
Istaroxime stability in solution and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of istaroxime in solution and its proper storage conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental considerations are designed to assist researchers in ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid istaroxime hydrochloride?
A1: Solid istaroxime hydrochloride should be stored at 4°C in a tightly sealed container, protected from moisture and direct sunlight.[1]
Q2: How should I store stock solutions of istaroxime?
A2: Stock solutions of istaroxime prepared in a suitable solvent such as DMSO can be stored for extended periods at low temperatures.[1][2][3] Specific recommendations are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: How long are working solutions of istaroxime stable?
A3: For in vivo experiments, it is highly recommended to prepare working solutions of istaroxime fresh on the day of use.[2] The stability of diluted aqueous solutions for in vitro assays may vary depending on the buffer composition and pH.
Q4: I observed precipitation when preparing my istaroxime working solution. What should I do?
A4: Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer. To aid dissolution, you can gently warm the solution and/or use sonication.[2] Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits for cell-based or in vivo studies.
Q5: Is istaroxime sensitive to light?
A5: While specific photostability studies for istaroxime are not widely published, it is a general best practice to protect all pharmaceutical compounds from light to minimize the risk of photodegradation. Therefore, it is recommended to store both solid istaroxime and its solutions in light-protecting containers (e.g., amber vials) or covered with aluminum foil.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of istaroxime due to improper storage. | Verify that solid istaroxime and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Prepare fresh working solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitation in working solution | Poor solubility in the aqueous buffer. | Increase the percentage of co-solvents (e.g., PEG300, Tween-80) if your experimental system allows.[2] Use gentle warming or sonication to aid dissolution.[2] Prepare a more diluted stock solution before further dilution in the final buffer. |
| Loss of compound activity over time in an assay | Instability of istaroxime in the assay buffer or at the experimental temperature. | If possible, conduct a preliminary experiment to assess the stability of istaroxime in your specific assay buffer over the duration of the experiment. Consider preparing fresh compound dilutions for longer experiments. |
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration |
| Solid (Hydrochloride Salt) | N/A | 4°C | Refer to manufacturer's expiry date. |
| Stock Solution | DMSO | -20°C | Up to 6 months[1][2] |
| -80°C | Up to 1 year[1][2] | ||
| Working Solution (in vivo) | Various (e.g., with PEG300, Tween-80, Saline) | Room Temperature | Prepare fresh for same-day use[2] |
Experimental Protocols
General Protocol for Preparing Istaroxime Solutions for In Vivo Studies
A common formulation involves the use of co-solvents to ensure the solubility of istaroxime in an aqueous vehicle suitable for injection. The following is a general example protocol and may need to be optimized for specific experimental needs.[2]
Materials:
-
Istaroxime hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of istaroxime in DMSO (e.g., 25 mg/mL).
-
To prepare the working solution, first add the required volume of the DMSO stock solution to a volume of PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until uniform.
-
Finally, add saline to reach the desired final volume and concentration.
Note: The final percentage of each solvent should be carefully considered to ensure compatibility with the animal model and to minimize potential vehicle effects.
Conceptual Framework for a Forced Degradation Study
While specific forced degradation data for istaroxime is not publicly available, a typical study would involve subjecting the drug to various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for istaroxime.
Methodology:
-
Preparation of Istaroxime Solutions: Prepare solutions of istaroxime in a suitable solvent.
-
Application of Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light).
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Workflow for preparing and using istaroxime solutions.
Caption: Dual mechanism of istaroxime's action on cardiac myocytes.
References
How to minimize injection site pain during Istaroxime administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing injection site pain during the administration of Istaroxime.
Troubleshooting Guide: Injection Site Pain
Q1: A researcher in our lab reported significant pain at the infusion site during Istaroxime administration. What are the potential causes and immediate troubleshooting steps?
A1: Injection site pain is a recognized adverse event associated with Istaroxime infusion[1][2][3][4]. The immediate goal is to alleviate the patient's discomfort and ensure the integrity of the experiment.
Potential Causes:
-
Drug Concentration and Infusion Rate: Higher concentrations and rapid infusion rates can contribute to local irritation. Clinical trials have indicated that adverse events, including injection site pain, are more frequent at higher doses[2][4].
-
Formulation Characteristics: The physicochemical properties of the Istaroxime formulation, including pH and osmolality, may contribute to irritation at the injection site.
-
Infusion Site and Technique: Improper catheter placement or infusion into a small, sensitive vein can exacerbate pain.
Immediate Troubleshooting Steps:
-
Assess the Infusion Site: Visually inspect the site for signs of phlebitis, such as redness, swelling, or a palpable cord-like vein.
-
Reduce the Infusion Rate: If permissible by the experimental protocol, consider temporarily slowing the infusion rate. A post-hoc analysis of a clinical trial suggested that doses at or below 1.0 μg/kg/min were associated with a trend towards fewer adverse events compared to 1.5 μg/kg/min[4].
-
Apply a Cold Compress: Applying a cold pack to the injection site for 15-20 minutes can help numb the area and reduce pain and inflammation[5][6][7][8].
-
Consider Site Rotation: If the pain persists and the protocol allows, consider changing the infusion site[5][6].
-
Consult Clinical Protocol: Always adhere to the specific guidelines and dose adjustments outlined in your approved clinical or experimental protocol.
Q2: We are designing a new study with Istaroxime. What proactive measures can we implement to minimize the incidence of injection site pain?
A2: Proactive planning during study design can significantly mitigate the risk of injection site pain.
Preventative Strategies:
-
Optimize Dosing and Infusion Protocol: Based on existing data, consider starting with a lower infusion rate and titrating upwards as tolerated. The SEISMiC trial noted that a dose of ≤1.0 μg/kg/min had a similar effect on blood pressure as 1.5 μg/kg/min but with a trend toward fewer adverse events[4].
-
Formulation Development: For preclinical and clinical development, formulation strategies can be key. A liposomal formulation of Istaroxime has been developed to reduce adverse effects like injection site pain by encapsulating the drug[2][9][10]. This formulation is designed for rapid destabilization in plasma to maintain the pharmacokinetic profile[2][9].
-
Choice of Infusion Site: Select a large, well-perfused vein for catheter insertion to allow for better hemodilution of the infusate.
-
Subject Education and Relaxation: For clinical studies, educating the subject about the potential for discomfort and employing relaxation techniques can be beneficial[5][8].
Frequently Asked Questions (FAQs)
Q: What is the reported incidence of injection site pain with Istaroxime?
A: The incidence of injection site pain varies across clinical trials. In one study, injection site pain was reported in 14% of patients receiving Istaroxime[2]. It is consistently listed as a possible side effect in clinical trial documentation[1][3][4].
Q: Is there a relationship between the dose of Istaroxime and the likelihood of injection site pain?
A: Yes, evidence suggests a dose-dependent relationship. Higher doses of Istaroxime are associated with a greater incidence of adverse events, including injection site pain and gastrointestinal symptoms[2].
Q: Are there alternative formulations of Istaroxime that are less likely to cause injection site pain?
A: Yes, a liposomal formulation of Istaroxime has been developed specifically to mitigate side effects such as injection site pain and gastrointestinal issues[2][9][10]. This formulation encapsulates Istaroxime and is designed to release the drug quickly in plasma[2][9]. Polyethylene glycol 660-hydroxystearate (PEG-HS) has been used as an excipient to control the release properties of these liposomes[2][9].
Q: What is the mechanism of action of Istaroxime?
A: Istaroxime has a dual mechanism of action. It inhibits the Na+/K+-ATPase pump and activates the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a)[2][9][11]. This dual action leads to improved cardiac contraction and relaxation[2][10].
Data Presentation
Table 1: Incidence of Injection Site Pain in Istaroxime Clinical Trials
| Clinical Trial | Istaroxime Dose | Incidence of Injection Site Pain | Source |
| Unspecified Trial | Not specified | 14% | [2] |
| SEISMiC | 1.0-1.5 µg/kg/min | More frequent than placebo | [3][4] |
Experimental Protocols
Protocol: Evaluation of a Novel Istaroxime Formulation to Reduce Injection Site Pain
-
Objective: To compare the local tolerance of a novel liposomal Istaroxime formulation against the standard formulation in a preclinical model.
-
Model: New Zealand White rabbits.
-
Groups:
-
Group A: Standard Istaroxime formulation (e.g., lyophilized powder with lactose, reconstituted in saline)[3].
-
Group B: Liposomal Istaroxime formulation.
-
Group C: Placebo control (vehicle only).
-
-
Administration: Continuous intravenous infusion into the marginal ear vein for 24 hours.
-
Endpoints:
-
Clinical Observation: Score the infusion site for erythema, edema, and other signs of irritation at regular intervals.
-
Histopathology: After the infusion period, collect tissue samples from the infusion site for histopathological examination to assess for inflammation, necrosis, and thrombosis.
-
-
Data Analysis: Compare the scores and histopathological findings between the groups to determine if the liposomal formulation offers improved local tolerance.
Mandatory Visualizations
Caption: Istaroxime's dual mechanism of action in cardiomyocytes.
Caption: Workflow for evaluating Istaroxime formulations.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arthritis.org [arthritis.org]
- 6. 5 Ways to Reduce Pain of Self-Injected Drug Treatments [verywellhealth.com]
- 7. 7 Tips for Reducing Injection Pain | PainScale [painscale.com]
- 8. How to Manage a Painful Injection: 13 Steps (with Pictures) [wikihow.com]
- 9. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the short half-life of Istaroxime in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime, focusing on challenges presented by its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with Istaroxime?
A1: The most significant challenge in experimental design with Istaroxime is its short in vivo half-life, which is less than one hour.[1][2] This rapid clearance is due to extensive hepatic metabolism. This characteristic requires special considerations to maintain effective concentrations during in vitro and in vivo experiments to obtain reliable and reproducible results.
Q2: I am observing inconsistent results in my in vitro cell-based assays. Could Istaroxime's stability be the issue?
A2: Yes, inconsistent results in standard static in vitro assays are a common problem when working with compounds that have a short half-life like Istaroxime. In a static culture, the compound concentration can decrease significantly over the incubation period due to metabolic degradation by the cells or inherent instability in the culture medium. This can lead to high variability and underestimation of the compound's true potency.
Q3: Does Istaroxime have any active metabolites that I should be aware of?
A3: Yes, Istaroxime is metabolized to PST3093, which is an active metabolite with a significantly longer half-life of approximately 8 to 14 hours.[1][3] Importantly, PST3093 is a selective SERCA2a activator and, unlike Istaroxime, does not inhibit the Na+/K+ ATPase.[1][2][3] This difference in pharmacological activity is a critical consideration for interpreting experimental results, especially in longer-term studies where the metabolite may accumulate and exert its own effects.
Q4: How can I maintain a stable concentration of Istaroxime in my in vitro experiments?
A4: To counteract the short half-life of Istaroxime in vitro, it is recommended to use a continuous perfusion system or a syringe pump to constantly replenish the compound in the cell culture medium.[4][5][6][7] This ensures that the cells are exposed to a stable concentration of Istaroxime throughout the experiment, leading to more accurate and reproducible data.
Q5: What is the mechanism of action of Istaroxime?
A5: Istaroxime has a dual mechanism of action. It inhibits the Na+/K+ ATPase pump on the cell membrane and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[8] The stimulation of SERCA2a is achieved by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a/PLB complex.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in in vitro assay results between replicates. | Rapid degradation of Istaroxime in the culture medium leading to inconsistent compound exposure. | Implement a continuous perfusion or syringe pump system to maintain a constant concentration of Istaroxime. For shorter experiments, consider more frequent media changes with fresh compound. |
| Observed biological effect persists long after Istaroxime washout. | Accumulation and prolonged action of the long-half-life active metabolite, PST3093. | Design experiments to differentiate the effects of Istaroxime and PST3093. This can be done by testing PST3093 directly or by using shorter exposure times for Istaroxime to minimize metabolite formation. |
| Lower than expected potency in cellular assays compared to biochemical assays. | Inefficient delivery of Istaroxime to the intracellular target due to its short half-life and rapid cellular metabolism. | Ensure continuous exposure to a stable concentration. Consider using higher initial concentrations in static assays, but be mindful of potential off-target effects. |
| Difficulty in translating in vitro findings to in vivo models. | The short half-life of Istaroxime leads to rapid clearance in vivo, making it challenging to maintain therapeutic concentrations with simple bolus injections. | For in vivo studies, utilize continuous intravenous infusion to maintain a steady-state plasma concentration. If using intermittent dosing, more frequent administration (e.g., twice daily intraperitoneal injections) may be necessary. |
Quantitative Data
Pharmacokinetic Parameters of Istaroxime and its Metabolite PST3093 in Humans
| Parameter | Istaroxime | PST3093 (Metabolite) |
| Half-life (t½) | < 1 hour | ~8 - 14 hours |
| Time to Maximum Concentration (Tmax) | End of infusion | ~6 hours (during continuous infusion) |
| Maximum Concentration (Cmax) | Dose-dependent | Accumulates with continuous infusion |
| Area Under the Curve (AUC) | Dose-dependent | Significantly higher than Istaroxime with prolonged infusion |
| Clearance (Cl) | High | Substantially slower than Istaroxime |
Note: The exact values for Cmax, Tmax, and AUC are dependent on the dose and duration of the infusion.[1][3][10]
Experimental Protocols
In Vitro Assay with Continuous Perfusion to Maintain Stable Istaroxime Concentration
This protocol describes a general method for maintaining a stable concentration of Istaroxime in a cell culture experiment using a perfusion system.
Materials:
-
Peristaltic pump or syringe pump
-
Perfusion chamber or multi-well plate compatible with perfusion
-
Gas-permeable tubing
-
Reservoir for fresh medium with Istaroxime
-
Waste container
-
Cell line of interest
-
Istaroxime stock solution
Methodology:
-
Cell Seeding: Seed cells in the perfusion chamber or plate and allow them to adhere and grow to the desired confluency.
-
System Setup: Assemble the perfusion system in a sterile cell culture incubator. Connect the media reservoir containing Istaroxime at the desired final concentration to the perfusion chamber via the pump and tubing. Connect the outlet of the chamber to a waste container.
-
Initiate Perfusion: Start the pump at a low flow rate to gently introduce the Istaroxime-containing medium to the cells. The flow rate should be optimized to ensure complete medium exchange within a specific timeframe without causing excessive shear stress on the cells.
-
Incubation: Continue the perfusion for the desired duration of the experiment.
-
Endpoint Analysis: At the end of the experiment, stop the perfusion and perform the desired cellular or biochemical analysis.
In Vivo Animal Study with Continuous Intravenous Infusion of Istaroxime
This protocol provides a general guideline for administering Istaroxime to small animals via continuous intravenous infusion to mimic clinical administration and overcome its short half-life.
Materials:
-
Istaroxime for injection
-
Sterile vehicle (e.g., saline)
-
Infusion pump
-
Catheter (sized appropriately for the animal model)
-
Swivel system (to allow free movement of the animal)
-
Animal model (e.g., rat or mouse)
Methodology:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein). Externalize the catheter at the nape of the neck.
-
Recovery: Allow the animal to recover from surgery before starting the infusion.
-
Infusion Preparation: Prepare the Istaroxime solution in the sterile vehicle at the desired concentration.
-
System Connection: Connect the catheter to the infusion pump via a swivel system to allow the animal to move freely in its cage.
-
Initiate Infusion: Start the infusion at the desired rate (e.g., 1.0 μg/kg/min).
-
Monitoring: Monitor the animal for the duration of the infusion for any adverse effects and for the desired physiological responses.
-
Sample Collection: Collect blood samples at predetermined time points to measure plasma concentrations of Istaroxime and its metabolite PST3093.
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Endpoint Analysis: At the end of the infusion period, perform the desired physiological or tissue analysis.
Visualizations
Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.
Caption: Recommended experimental workflow for Istaroxime.
Caption: Troubleshooting logic for inconsistent Istaroxime results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Miniature auto-perfusion bioreactor system with spiral microfluidic cell retention device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfusion Bioreactor: Revolutionizing Continuous Cell Culture in Biotechnology [fermentorchina.com]
- 5. A Cell Culture System to Model Pharmacokinetics Using Adjustable-Volume Perfused Mixing Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 clinical tips for advancing patient safety when using syringe pump systems for microinfusion intravenous drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro evaluation of infusion methods using a syringe pump to improve noradrenaline administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting inconsistent results in Istaroxime cardiac function studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime in cardiac function studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Istaroxime?
Istaroxime is a novel intravenous inotropic agent with a dual mechanism of action. It simultaneously inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3] This dual action leads to an increase in cardiomyocyte contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect).[1]
Q2: What are the expected hemodynamic effects of Istaroxime administration?
In clinical studies, Istaroxime has been shown to produce several key hemodynamic changes. It typically increases systolic blood pressure and stroke volume while decreasing heart rate.[1][4] Additionally, it has been observed to reduce pulmonary capillary wedge pressure (PCWP) and left ventricular end-diastolic pressure, indicating improved cardiac filling and reduced congestion.[5][4]
Q3: What are the most commonly reported adverse events associated with Istaroxime in clinical trials?
The most frequently observed side effects are related to gastrointestinal intolerance, such as nausea and vomiting, and pain at the infusion site.[6] These effects have been noted to be dose-dependent.
Q4: How does Istaroxime's safety profile compare to traditional inotropes like digoxin?
Istaroxime is suggested to have a better safety profile, particularly concerning cardiotoxicity. For instance, it demonstrates a significantly higher safety ratio (lethal dose vs. inotropic dose) compared to digoxin.[4] Studies have also indicated that Istaroxime does not significantly increase the risk of arrhythmias or troponin levels, which are common concerns with other inotropic agents.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inotropic effect.
-
Possible Cause 1: Suboptimal Istaroxime Concentration.
-
Troubleshooting: Ensure accurate preparation and administration of the Istaroxime solution. Verify the final concentration in the administered solution. The inotropic effects of Istaroxime are dose-dependent.[4]
-
-
Possible Cause 2: Altered Na+/K+-ATPase sensitivity.
-
Troubleshooting: The expression and function of Na+/K+-ATPase can vary between different experimental models and disease states. Consider characterizing the baseline Na+/K+-ATPase activity in your specific model.
-
-
Possible Cause 3: Impaired SERCA2a function.
-
Troubleshooting: In some heart failure models, SERCA2a expression and activity can be significantly downregulated.[9] Istaroxime's efficacy is partly dependent on its ability to stimulate SERCA2a. Assess the baseline SERCA2a function in your experimental setup. Interestingly, Istaroxime has been shown to be more potent in reactivating SERCA2a in failing heart preparations compared to healthy ones.[9]
-
Issue 2: Unexpected changes in heart rate.
-
Possible Cause 1: Baroreceptor reflex response.
-
Troubleshooting: The observed decrease in heart rate with Istaroxime is often attributed to a baroreceptor reflex response to the increase in systolic blood pressure.[4] Simultaneous monitoring of blood pressure and heart rate is crucial to interpret these changes correctly.
-
-
Possible Cause 2: Direct electrophysiological effects.
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Troubleshooting: While generally considered to have a low arrhythmogenic profile, at higher concentrations or in specific pathological conditions, direct effects on cardiac electrophysiology cannot be entirely ruled out.[7] Consider performing detailed electrophysiological assessments if unexpected heart rate changes persist.
-
Issue 3: Variability in lusitropic (relaxation) effects.
-
Possible Cause 1: Phospholamban (PLB) phosphorylation state.
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Troubleshooting: Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), independent of PLB phosphorylation.[10][11] However, the baseline phosphorylation state of PLB can influence the overall SERCA2a activity and thus the magnitude of the observed lusitropic effect.
-
-
Possible Cause 2: Experimental model differences.
-
Troubleshooting: The degree of diastolic dysfunction can vary significantly between different animal models of heart failure. The lusitropic effects of Istaroxime may be more pronounced in models with significant pre-existing diastolic dysfunction.
-
Data from Clinical Trials
The following tables summarize key quantitative data from Istaroxime clinical trials.
Table 1: Hemodynamic Effects of Istaroxime (HORIZON-HF Trial)
| Parameter | Placebo | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) |
| Change in PCWP (mmHg) | - | ↓ | ↓ | ↓ (Significant) |
| Change in Systolic BP (mmHg) | - | ↑ | ↑ (Significant) | ↑ (Significant) |
| Change in Heart Rate (bpm) | - | ↓ | ↓ (Significant) | ↓ (Significant) |
| Change in Cardiac Index (L/min/m²) | - | ↑ | ↑ | ↑ (Significant) |
Note: This table represents a qualitative summary based on the reported outcomes of the HORIZON-HF trial. "↓" indicates a decrease, "↑" indicates an increase.[4]
Table 2: Echocardiographic and Hemodynamic Changes with Istaroxime (SEISMiC Study)
| Parameter | Placebo | Istaroxime (1.0-1.5 µg/kg/min) | p-value |
| Adjusted Mean 6h SBP AUC (mmHg x hour) | 30.9 | 53.1 | 0.017 |
| Adjusted Mean 24h SBP AUC (mmHg x hour) | 208.7 | 291.2 | 0.025 |
| Change in Cardiac Index (L/min/m²) at 24h | - | +0.21 | 0.016 |
| Change in Left Atrial Area (cm²) at 24h | - | -1.8 | 0.008 |
| Change in LV End-Systolic Volume (ml) at 24h | - | -12.0 | 0.034 |
Data from the SEISMiC study in patients with acute heart failure-related pre-cardiogenic shock.[6]
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Parameters in a Pre-clinical Heart Failure Model
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Animal Model: Induce heart failure in a suitable animal model (e.g., coronary artery ligation in rodents or rapid pacing in larger animals).
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Instrumentation: Anesthetize the animals and surgically implant catheters for measuring left ventricular pressure (for dP/dtmax), arterial blood pressure, and central venous pressure.
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Istaroxime Administration: Prepare Istaroxime solutions at the desired concentrations. Administer the drug via continuous intravenous infusion at escalating doses.
-
Data Acquisition: Continuously record hemodynamic parameters before, during, and after Istaroxime infusion.
-
Analysis: Calculate key parameters such as heart rate, systolic and diastolic blood pressure, left ventricular systolic and end-diastolic pressure, and the maximum rate of left ventricular pressure rise (dP/dtmax) and fall (-dP/dt).
Protocol 2: Evaluation of SERCA2a Activity in Cardiac Microsomes
-
Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue of healthy and failing hearts.
-
SERCA2a ATPase Activity Assay: Measure the Ca2+-dependent ATPase activity of the SR microsomes in the presence and absence of varying concentrations of Istaroxime. This can be done using a colorimetric assay to measure the release of inorganic phosphate from ATP.
-
Calcium Uptake Assay: Measure the rate of 45Ca2+ uptake into the SR vesicles to directly assess the functional activity of SERCA2a.
-
Data Analysis: Determine the Vmax (maximum enzyme velocity) and Kd (calcium sensitivity) of SERCA2a ATPase activity and the rate of calcium uptake in the different experimental conditions.[9]
Visualizations
Caption: Istaroxime's dual mechanism of action on cardiac myocytes.
Caption: A typical experimental workflow for in vivo Istaroxime studies.
Caption: Troubleshooting logic for inconsistent inotropic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Potential for arrhythmogenic effects of Istaroxime at high doses
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and address potential questions regarding the experimental use of Istaroxime, with a specific focus on its arrhythmogenic potential at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Istaroxime and how does it relate to its potential arrhythmogenic effects?
A1: Istaroxime has a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2] This combined action leads to an increase in intracellular calcium for improved contractility (inotropic effect) and enhanced calcium reuptake into the sarcoplasmic reticulum for better relaxation (lusitropic effect).[3][4] Unlike traditional inotropes that can be proarrhythmic, Istaroxime's SERCA2a stimulation helps to regulate intracellular calcium, which may offset the arrhythmia risk typically associated with Na+/K+-ATPase inhibition.[3]
Q2: What have clinical trials shown regarding the arrhythmogenic risk of Istaroxime, particularly at higher doses?
A2: Clinical trials have consistently demonstrated that Istaroxime has a low arrhythmogenic profile and is not associated with an increase in clinically significant cardiac arrhythmias compared to placebo.[2][5][6] The SEISMiC Phase 2a study, which evaluated doses of 1.0-1.5 μg/kg/min, found no significant differences in arrhythmias between the Istaroxime and placebo groups as determined by Holter monitoring.[7] A post-hoc analysis of the SEISMiC trial suggested that the 1.0 μg/kg/min dose had a more favorable safety profile with fewer serious adverse events compared to the 1.5 μg/kg/min dose, while still providing a significant increase in systolic blood pressure.[3] The HORIZON-HF trial also reported that adverse events were not life-threatening and were dose-related, with no significant increase in arrhythmias.[8]
Q3: What are the most commonly observed adverse events with Istaroxime in clinical trials?
A3: The most frequently reported adverse events in clinical trials are gastrointestinal, including nausea and vomiting, and infusion site pain.[1][8] These side effects have been noted to be dose-dependent. Importantly, serious cardiac adverse events, including arrhythmias, have not been significantly different between Istaroxime and placebo groups.[9]
Q4: How does Istaroxime's effect on intracellular calcium handling contribute to its low arrhythmogenic potential?
A4: Preclinical studies have shown that Istaroxime's unique mechanism of action leads to a favorable modulation of intracellular calcium handling. Unlike classic Na+/K+-ATPase inhibitors like ouabain, Istaroxime does not significantly promote the activation of Ca2+/calmodulin-dependent kinase II (CaMKII), a pathway linked to cardiomyocyte death and arrhythmias.[10] Furthermore, in isolated rat cardiomyocytes, Istaroxime did not increase the frequency of arrhythmogenic spontaneous diastolic Ca2+ release events (Ca2+ sparks and waves), but rather increased the proportion of less arrhythmogenic "aborted" Ca2+ waves.[10]
Troubleshooting Guides
Issue: Unexpected arrhythmic events observed in preclinical models at high concentrations of Istaroxime.
Possible Cause 1: Model Sensitivity.
-
Troubleshooting: Certain preclinical models, such as the chronic atrioventricular block (CAVB) dog model, are specifically designed to be sensitive to drug-induced Torsades de Pointes (TdP).[7] In such a model, while Istaroxime was shown to be largely devoid of significant proarrhythmic effects, single ectopic beats were observed in a small subset of animals.[7] It is crucial to consider the inherent sensitivity of the chosen experimental model when interpreting results.
Possible Cause 2: Off-target effects at supra-therapeutic concentrations.
-
Troubleshooting: Ensure that the concentrations of Istaroxime used in in-vitro experiments are within a therapeutically relevant range. While clinical trial doses range from 0.5 to 1.5 μg/kg/min, direct translation to in-vitro concentrations requires careful consideration of pharmacokinetics and protein binding. High micromolar concentrations may elicit off-target effects not observed in clinical settings.
Possible Cause 3: Experimental conditions.
-
Troubleshooting: Review and optimize experimental conditions such as electrolyte concentrations in the perfusate, temperature, and pacing protocols. Deviations from physiological norms can increase the susceptibility of cardiac preparations to arrhythmias.
Data Presentation
Table 1: Summary of Cardiac Adverse Events from the SEISMiC Trial
| Adverse Event Group | Istaroxime (1.0-1.5 μg/kg/min) (N=30) | Placebo (N=30) | p-value |
| Serious Adverse Events | |||
| Cardiac Arrest | 1 (3.3%) | 0 (0%) | 0.31 |
| Cardiogenic Shock | 1 (3.3%) | 0 (0%) | 0.31 |
| Worsening Heart Failure | 5 (16.7%) | 1 (3.3%) | 0.031 |
| Arrhythmias (Holter Monitoring) | No significant differences were observed between the treatment groups.[7] |
Data adapted from the SEISMiC trial publication. Note that while worsening heart failure events were higher in the Istaroxime group, the study concluded that overall, there were no significant differences in serious adverse events between the groups.[7] A detailed breakdown of specific arrhythmia incidences was not provided in the primary publication.
Experimental Protocols
Protocol 1: Assessment of Proarrhythmic Potential in a Canine Model of Chronic Atrioventricular Block (CAVB)
This protocol is based on methodologies used to assess the proarrhythmic potential of cardiovascular drugs.
1. Animal Model:
-
Adult mongrel dogs are used.
-
CAVB is induced by radiofrequency ablation of the atrioventricular node.
-
Animals are allowed to recover for at least 3 weeks to ensure a stable, low heart rate. This model is highly sensitive to drugs that can induce Torsades de Pointes (TdP).[7]
2. Instrumentation and Hemodynamic Monitoring:
-
Anesthetize the dogs (e.g., with pentobarbital).
-
Insert a fluid-filled catheter into the left ventricle (LV) via the carotid artery to measure LV pressure and calculate dP/dtmax and dP/dtmin.
-
Place electrodes for continuous ECG monitoring.
3. Istaroxime Administration and Data Collection:
-
Administer a continuous intravenous infusion of Istaroxime at the desired dose (e.g., 3 µg/kg/min).[7]
-
Continuously record ECG and LV pressure throughout the infusion period.
-
Monitor for the occurrence of ventricular arrhythmias, including single ectopic beats and TdP.
-
Analyze ECG parameters such as QT interval and T-wave morphology.
4. Data Analysis:
-
Quantify the incidence and type of arrhythmias in control (vehicle-infused) and Istaroxime-treated animals.
-
Compare hemodynamic parameters (LV dP/dtmax, dP/dtmin, blood pressure) between groups.
Protocol 2: In-Vitro Assessment of Istaroxime's Effects on Cardiomyocyte Calcium Handling
This protocol describes a general method for studying the effects of Istaroxime on intracellular calcium in isolated adult ventricular myocytes.
1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rat hearts using a Langendorff perfusion system and enzymatic digestion (e.g., with collagenase).[1]
-
After digestion, gently triturate the ventricular tissue to release individual cardiomyocytes.
-
Resuspend the isolated, rod-shaped, Ca2+-tolerant myocytes in a suitable buffer (e.g., Tyrode's solution).
2. Calcium Imaging:
-
Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) to elicit Ca2+ transients.
3. Istaroxime Application and Data Acquisition:
-
Record baseline Ca2+ transients.
-
Perfuse the cells with a solution containing Istaroxime at the desired concentration.
-
Continuously record Ca2+ transients during Istaroxime exposure.
-
Monitor for spontaneous Ca2+ release events (sparks and waves) during diastolic periods.
4. Data Analysis:
-
Analyze the amplitude, kinetics (time to peak, decay rate), and frequency of the Ca2+ transients.
-
Quantify the frequency and characteristics of spontaneous Ca2+ sparks and waves.
-
Compare these parameters before and after Istaroxime application.
Mandatory Visualizations
Signaling Pathway of Istaroxime in Cardiomyocytes
Caption: Istaroxime's dual mechanism of action and its impact on arrhythmogenesis.
Experimental Workflow for Assessing Arrhythmogenic Potential
References
- 1. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dicardiology.com [dicardiology.com]
- 4. Windtree Therapeutics Provides Update on Istaroxime Clinical Development and Upcoming Clinical Trial Data | Windtree Therapeutics, Inc [ir.windtreetx.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Istaroxime interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between istaroxime and common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is istaroxime and what is its mechanism of action?
A1: Istaroxime is a novel intravenous agent with luso-inotropic properties, meaning it enhances both heart muscle contraction and relaxation.[1][2] Its dual mechanism of action involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[2][3][4]
Q2: Has interference with common clinical laboratory assays been reported for istaroxime?
A2: Clinical studies have reported no significant changes in the levels of cardiac biomarkers such as troponin I, lactate, or NT-proBNP in patients treated with istaroxime.[5] However, this does not exclude the possibility of analytical interference. Due to its steroidal structure, there is a theoretical potential for cross-reactivity in certain immunoassays.[6][7][8] Direct analytical interference studies with a wide range of common laboratory assays have not been extensively published.
Q3: My results for a specific immunoassay are unexpected in my istaroxime-treated samples. Could this be interference?
A3: It is possible. Unexpected results in the presence of any drug compound should be investigated for potential analytical interference. Given that istaroxime is a steroid derivative, cross-reactivity with antibodies in immunoassays for steroid hormones or other structurally similar molecules is a theoretical concern.[6][7][8]
Q4: What steps can I take to investigate suspected interference?
A4: If you suspect interference from istaroxime in your assay, consider the following troubleshooting steps:
-
Serial Dilution: Analyze serial dilutions of the patient sample. If the results do not decrease linearly with the dilution factor, it may suggest interference.
-
Use an Alternative Assay: If available, measure the analyte using a different method that employs different antibodies or analytical principles.
-
Spike Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate interference.
-
Consult the Assay Manufacturer: Contact the manufacturer of the laboratory test to inquire about any known cross-reactivity with istaroxime or structurally related compounds.
Q5: Are there specific assays that are known to be affected by istaroxime?
A5: Istaroxime is designed to directly interact with Na+/K+-ATPase and SERCA2a. Therefore, assays measuring the activity of these enzymes will be directly affected. There is no widespread, published evidence of istaroxime interference on a broad range of routine clinical chemistry or hematology assays. However, due to its androstane steroid backbone, a theoretical potential for interference with steroid hormone immunoassays exists.[6][8]
Troubleshooting Guides
Issue: Unexpected Results in Cardiac Biomarker Immunoassays (e.g., Troponin, NT-proBNP)
-
Symptom: Cardiac biomarker results are inconsistent with the clinical picture or other diagnostic findings in a patient receiving istaroxime.
-
Possible Cause: Although clinical trials did not show significant changes in these markers, analytical interference cannot be definitively ruled out without specific studies.[5] The steroid structure of istaroxime could potentially cross-react with the antibodies used in some immunoassays.
-
Troubleshooting Steps:
-
Review Assay Principle: Understand the specific antibodies and detection method used in your assay.
-
Perform a Dilution Study: A non-linear response upon dilution can be indicative of interference.
-
Analyze with an Alternative Method: Use a different manufacturer's assay for the same biomarker, preferably one with a different antibody pair.
-
Communicate with the Laboratory: Discuss the potential for drug interference with the clinical laboratory staff.
-
Issue: Discrepant Results in Steroid Hormone Immunoassays
-
Symptom: Measured levels of steroid hormones (e.g., cortisol, testosterone) are unexpectedly high or low in a sample containing istaroxime.
-
Possible Cause: Istaroxime possesses an androstane steroid skeleton, which is structurally similar to endogenous steroid hormones. This structural similarity may lead to cross-reactivity in competitive immunoassays for steroid hormones.[6][7][8]
-
Troubleshooting Steps:
-
Check Assay Specificity: Review the package insert for the immunoassay to check for known cross-reactivities with other steroids.
-
Consider Mass Spectrometry: For definitive quantification of steroid hormones in the presence of potential cross-reactants, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and is less susceptible to this type of interference.
-
Evaluate Clinical Context: Correlate the hormone levels with the patient's clinical presentation and other laboratory findings.
-
Data on Potential Istaroxime Interference (Illustrative)
Disclaimer: The following tables contain illustrative data to demonstrate how to present quantitative findings on assay interference. Specific data on istaroxime interference with these common laboratory assays is not currently available in published literature.
Table 1: Illustrative Example of Istaroxime Interference in a Cardiac Troponin I Immunoassay
| Istaroxime Concentration (ng/mL) | Apparent Troponin I Concentration (ng/mL) | % Interference |
| 0 (Control) | 0.02 | 0% |
| 10 | 0.02 | 0% |
| 100 | 0.03 | +50% |
| 1000 | 0.05 | +150% |
Table 2: Illustrative Example of Istaroxime Cross-Reactivity in a Cortisol Immunoassay
| Istaroxime Concentration (ng/mL) | Apparent Cortisol Concentration (µg/dL) | % Cross-Reactivity |
| 0 (Control) | 10.0 | 0% |
| 50 | 10.5 | 1.0% |
| 500 | 12.5 | 5.0% |
| 5000 | 17.5 | 15.0% |
Key Experimental Protocols
Protocol 1: Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution
-
Istaroxime solutions at various concentrations
-
Malachite green reagent for phosphate detection
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the Na+/K+-ATPase enzyme with different concentrations of istaroxime in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-640 nm to quantify the amount of Pi produced.
-
The ouabain-sensitive portion of the ATPase activity is considered the Na+/K+-ATPase activity.
-
Protocol 2: SERCA2a Activity Assay
This assay determines SERCA2a activity by measuring the uptake of radioactive 45Ca2+ into sarcoplasmic reticulum (SR) vesicles.
-
Materials:
-
SR vesicles isolated from cardiac tissue
-
Assay Buffer (e.g., 40 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 5 mM NaN3)
-
45CaCl2 solution
-
ATP solution
-
Istaroxime solutions at various concentrations
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Pre-incubate the SR vesicles with various concentrations of istaroxime in the assay buffer containing a known concentration of 45CaCl2.
-
Initiate the Ca2+ uptake by adding ATP.
-
Incubate at 37°C for a short period (e.g., 2 minutes).
-
Stop the reaction by rapid filtration through a nitrocellulose filter to separate the vesicles from the assay medium.
-
Wash the filters to remove non-sequestered 45Ca2+.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of istaroxime.
Caption: Workflow for investigating suspected assay interference.
References
- 1. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 2. wjarr.com [wjarr.com]
- 3. Drug Interferences with Clinical Laboratory Tests | Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Istaroxime Long-Term Treatment Protocols: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for long-term Istaroxime treatment protocols. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate successful and reproducible experiments.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during long-term experimental setups with Istaroxime, both in vivo and in vitro.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| In Vitro: Decreased cell viability or signs of cytotoxicity in long-term cardiomyocyte cultures. | 1. Istaroxime concentration is too high for chronic exposure: While effective in acute settings, higher concentrations may be toxic over extended periods. 2. Compound degradation: Istaroxime stability in cell culture media over several days may be limited. 3. Off-target effects: Prolonged exposure might lead to unforeseen effects on cellular pathways. 4. Increased reactive oxygen species (ROS): Alterations in calcium handling can sometimes lead to mitochondrial stress.[1][2] | 1. Perform a dose-response curve for long-term exposure: Start with a lower concentration range than used in acute studies (e.g., 10-100 nM) and assess viability using an MTT or LDH assay at multiple time points. 2. Increase media change frequency: Replace media with freshly prepared Istaroxime every 24-48 hours to ensure consistent compound concentration. 3. Monitor key cellular health markers: Regularly assess mitochondrial membrane potential and markers of apoptosis (e.g., caspase-3 activity). 4. Measure ROS levels: Use probes like MitoSOX Red to determine if oxidative stress is a contributing factor.[1] If elevated, consider co-treatment with an antioxidant like N-acetylcysteine.[3] |
| In Vitro: Inconsistent or diminishing effects of Istaroxime on SERCA2a or Na+/K+-ATPase activity over time. | 1. Compound instability in media: As above, the effective concentration may be decreasing between media changes. 2. Cellular adaptation/resistance: Cells may downregulate or modify the target proteins in response to chronic stimulation or inhibition. 3. Suboptimal assay conditions: The assay itself may not be sensitive enough to detect subtle long-term changes. | 1. Ensure frequent media changes with fresh Istaroxime. 2. Analyze target protein expression: Perform western blotting for SERCA2a and Na+/K+-ATPase subunits at different time points to check for changes in their expression levels. 3. Optimize assay protocols: For long-term studies, consider using more sensitive assays, such as FRET-based biosensors for SERCA2a activity in live cells.[4][5] |
| In Vivo: Adverse gastrointestinal effects observed in animal models (e.g., hamsters). | Known side effect of Istaroxime: Clinical trials in humans have reported dose-related gastrointestinal issues such as nausea and vomiting.[6][7][8][9] | 1. Optimize oral dosage: If using oral administration, ensure the dose is within the therapeutic window established in preclinical studies (e.g., 30 mg/kg/day in hamsters).[10] 2. Monitor animal health closely: Regularly check for signs of distress, weight loss, or reduced food intake. Adjust dosage if necessary. 3. Consider alternative administration routes: If gastrointestinal issues persist and are a confounding factor, explore other administration routes if feasible for the experimental design. |
| In Vivo: Variability in cardiac function improvement in a hamster model of heart failure. | 1. Inconsistent drug administration: Issues with oral gavage technique or animal compliance. 2. Progression of the disease model: The severity of heart failure in the cardiomyopathic hamster model can vary between individuals.[10] 3. Inter-animal metabolic differences: Variations in drug metabolism could lead to different effective concentrations. | 1. Ensure consistent and accurate dosing for all animals. 2. Use age-matched controls and larger cohort sizes: This will help to account for biological variability. 3. Monitor cardiac function at baseline and throughout the study: Use echocardiography to track changes in individual animals and stratify them if necessary. |
| General: Difficulty in reproducing published results. | 1. Differences in cell lines or animal models: Not all cardiomyocyte cell lines (e.g., HL-1, primary cells) or animal models will respond identically.[11][12] 2. Variations in experimental conditions: Minor differences in media composition, serum concentration, or assay protocols can impact results. 3. Purity and handling of Istaroxime: Impurities or improper storage could affect its activity. | 1. Use the same cell line or animal model as the cited study. If not possible, perform thorough characterization of your chosen model. 2. Adhere strictly to the detailed protocols. Pay close attention to reagent concentrations, incubation times, and measurement parameters. 3. Source Istaroxime from a reputable supplier and follow storage instructions. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Istaroxime.
Table 1: Effects of Chronic Oral Istaroxime Treatment in a Hamster Model of Heart Failure[10]
Treatment Protocol: 30 mg/kg/day oral Istaroxime from 12 to 28 weeks of age.
| Parameter | Healthy Control (Bio F1B) | Diseased Control (Bio TO.2 + Vehicle) | Istaroxime-Treated (Bio TO.2) |
| Heart Weight / Body Weight Ratio (mg/g) | 3.5 ± 0.1 | 5.2 ± 0.2 | 4.6 ± 0.2 |
| Left Ventricular Systolic Pressure (LVSP, mmHg) | 115 ± 4 | 78 ± 3 | 92 ± 4 |
| +dP/dt (mmHg/s) | 2895 ± 210 | 1650 ± 115 | 2150 ± 155 |
| -dP/dt (mmHg/s) | -2150 ± 150 | -1250 ± 90 | -1650 ± 120 |
| Coronary Flow Rate (CFR, ml/min) | 12.5 ± 0.8 | 8.5 ± 0.6 | 10.5 ± 0.7 |
Table 2: Hemodynamic and Echocardiographic Effects of Acute Istaroxime Infusion in Patients with Acute Heart Failure (Meta-Analysis Data)[8][13][14]
Data presented as Mean Difference (MD) compared to placebo.
| Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |
| Systolic Blood Pressure (mmHg) | 5.32 | 2.28 to 8.37 | 0.0006 |
| Heart Rate (bpm) | -3.05 | -5.27 to -0.82 | 0.007 |
| Cardiac Index (L/min/m²) | 0.18 | 0.11 to 0.25 | < 0.00001 |
| Left Ventricular Ejection Fraction (%) | 1.06 | 0.29 to 1.82 | 0.007 |
| Stroke Volume Index (mL/m²) | 3.04 | 2.41 to 3.67 | < 0.00001 |
| E/A Ratio | -0.39 | -0.58 to -0.19 | 0.0001 |
| Pulmonary Artery Systolic Pressure (mmHg) | -2.30 | -3.20 to -1.40 | < 0.00001 |
Experimental Protocols
Protocol 1: Long-Term Istaroxime Treatment of Cultured Cardiomyocytes
This protocol provides a framework for the chronic exposure of cardiomyocyte cell lines (e.g., HL-1, iPSC-derived cardiomyocytes) to Istaroxime.
1. Cell Culture and Plating:
- Culture cardiomyocytes (e.g., HL-1 cells) according to standard protocols.[11] For primary cardiomyocytes, use appropriate isolation and culture techniques.[12]
- Plate cells at a suitable density in multi-well plates to allow for long-term growth without over-confluence.
- Allow cells to adhere and stabilize for 24 hours before initiating treatment.
2. Istaroxime Preparation and Treatment:
- Prepare a stock solution of Istaroxime in a suitable solvent (e.g., DMSO).
- On the day of treatment, dilute the Istaroxime stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM) for long-term studies.
- Remove the old medium from the cells and replace it with the Istaroxime-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
- Crucially, replace the medium with freshly prepared Istaroxime-containing medium every 24-48 hours to maintain a consistent drug concentration.
3. Monitoring Cell Viability and Morphology:
- At regular intervals (e.g., daily or every other day), examine the cells under a microscope to assess morphology and identify any signs of stress or cytotoxicity.
- At predetermined time points (e.g., 24h, 48h, 72h, 1 week), perform a cytotoxicity assay (e.g., MTT, LDH release) to quantify cell viability.[13]
4. Functional Assays:
- At the end of the treatment period, harvest the cells for downstream functional assays as described in Protocols 2 and 3.
Protocol 2: SERCA2a Activity Assay in Long-Term Treated Cardiomyocytes
This assay measures the rate of Ca2+ uptake into the sarcoplasmic reticulum (SR), reflecting SERCA2a activity.
1. Preparation of Cell Homogenates:
- After long-term treatment with Istaroxime (as per Protocol 1), wash the cells with ice-cold PBS.
- Scrape the cells in a homogenization buffer and lyse them using sonication on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the SR vesicles.
2. Ca2+ Uptake Assay:
- Use an oxalate-supported Ca2+ uptake assay.[14]
- Prepare a reaction buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4), potassium oxalate, and other necessary components.
- Add the cell homogenate to the reaction buffer in a 96-well plate.
- Initiate the reaction by adding ATP.
- Measure the change in fluorescence over time using a plate reader. The rate of decrease in extra-vesicular Ca2+ fluorescence corresponds to the rate of Ca2+ uptake by SERCA2a.
3. Data Analysis:
- Calculate the initial rate of Ca2+ uptake for each condition.
- Compare the SERCA2a activity in Istaroxime-treated cells to the vehicle-treated control cells.
Protocol 3: Na+/K+-ATPase Activity Assay in Long-Term Treated Cardiomyocytes
This colorimetric assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
1. Cell Lysate Preparation:
- Following long-term Istaroxime treatment (Protocol 1), wash cells with PBS and lyse them in a suitable buffer on ice.
- Centrifuge to remove debris and collect the supernatant.
2. ATPase Activity Measurement:
- Use a commercially available Na+/K+-ATPase activity assay kit or prepare reagents in-house.[15][16][17]
- Set up two reactions for each sample: one to measure total ATPase activity and another containing a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to measure non-specific ATPase activity.
- Add the cell lysate to the reaction buffer containing ATP.
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction and add a reagent that forms a colored complex with the released inorganic phosphate.
- Measure the absorbance at the appropriate wavelength (e.g., 660 nm).
3. Calculation of Na+/K+-ATPase Activity:
- Subtract the absorbance of the ouabain-containing reaction (non-specific activity) from the total ATPase activity for each sample.
- The resulting value is proportional to the Na+/K+-ATPase activity.
- Compare the activity in Istaroxime-treated cells to the vehicle-treated controls.
Visualizations
The following diagrams illustrate key concepts related to Istaroxime's mechanism of action and experimental design.
Caption: Dual mechanism of Istaroxime action in a cardiomyocyte.
Caption: Experimental workflow for long-term in vitro Istaroxime treatment.
Caption: Logical troubleshooting flow for in vitro Istaroxime experiments.
References
- 1. Enhanced cardiomyocyte reactive oxygen species signaling promotes ibrutinib-induced atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulations of Cardiac Functions and Pathogenesis by Reactive Oxygen Species and Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Determination of total (Na+ + K+)-ATPase activity of isolated or cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic istaroxime improves cardiac function and heart rate variability in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. mybiosource.com [mybiosource.com]
- 17. assaygenie.com [assaygenie.com]
Validation & Comparative
Istaroxime vs. Digoxin: A Comparative Guide to Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Istaroxime and Digoxin, focusing on their mechanisms of action as Na+/K+-ATPase inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Istaroxime and Digoxin are both cardiac glycosides that exert their therapeutic effects in heart failure, in part, by inhibiting the Na+/K+-ATPase (sodium-potassium pump). However, they exhibit distinct pharmacological profiles. Digoxin is a well-established drug that has been used for decades, primarily acting through Na+/K+-ATPase inhibition.[1] Istaroxime is a newer investigational drug with a dual mechanism of action: it not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This dual action is believed to contribute to its improved safety profile compared to Digoxin.[4][5]
Quantitative Comparison of Na+/K+-ATPase Inhibition
| Compound | Enzyme Source | IC50 | Reference |
| Istaroxime | Dog Kidney | 0.14 ± 0.02 µM | [6] |
| Digoxin | Rat Brain Microsomes (high affinity site) | 2.5 x 10⁻⁸ M (0.025 µM) | [3] |
| Digoxin | Rat Brain Microsomes (low affinity site) | 1.3 x 10⁻⁴ M (130 µM) | [3] |
Note: The provided IC50 values are from different studies and different enzyme sources, which can significantly influence the results. The Digoxin data also indicates the presence of high and low-affinity binding sites.
Mechanism of Action and Downstream Signaling
Na+/K+-ATPase Inhibition
Both Istaroxime and Digoxin bind to and inhibit the Na+/K+-ATPase, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[7] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration enhances myocardial contractility (positive inotropic effect).[7]
Istaroxime's Unique SERCA2a Stimulation
Unlike Digoxin, Istaroxime also stimulates SERCA2a.[2][3] SERCA2a is responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole. By enhancing SERCA2a activity, Istaroxime facilitates faster myocardial relaxation (lusitropic effect) and increases the calcium load in the SR for subsequent contractions. This dual action of Istaroxime is thought to contribute to its favorable safety profile, potentially reducing the risk of arrhythmias associated with elevated cytosolic calcium levels.[4][5]
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 of Na+/K+-ATPase inhibitors.
1. Enzyme Preparation:
-
Isolate microsomes containing Na+/K+-ATPase from a relevant tissue source (e.g., dog kidney, rat brain) through differential centrifugation.[6]
2. Assay Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, NaCl, and KCl.
-
Add the prepared enzyme to the reaction mixture.
-
To determine Na+/K+-ATPase specific activity, a parallel reaction is set up in the presence of a specific inhibitor like ouabain to measure and subtract the non-specific ATPase activity.
3. Inhibition Measurement:
-
Add varying concentrations of the test compound (Istaroxime or Digoxin) to the reaction mixtures.
-
Initiate the enzymatic reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
4. Data Analysis:
-
Quantify the amount of inorganic phosphate (Pi) released, which is proportional to the enzyme activity. This can be done through colorimetric methods or by measuring radioactivity.[8]
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
SERCA2a Activity Assay (Istaroxime)
This protocol describes a method to measure the stimulatory effect of Istaroxime on SERCA2a activity.[2]
1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate SR vesicles rich in SERCA2a from cardiac tissue through a series of homogenization and centrifugation steps.
2. ATPase Activity Measurement:
-
Measure SERCA2a activity as the hydrolysis of ³²P-ATP in the presence of varying concentrations of free calcium.
-
SERCA2a-specific activity is determined as the fraction of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).
3. Istaroxime Effect Evaluation:
-
Pre-incubate the SR vesicles with different concentrations of Istaroxime.
-
Measure SERCA2a activity at various calcium concentrations to generate Ca²⁺-activation curves.
-
Analyze the curves to determine changes in maximal velocity (Vmax) and calcium affinity (Kd(Ca²⁺)) in the presence of Istaroxime.
Conclusion
Istaroxime and Digoxin are both inhibitors of Na+/K+-ATPase, a key mechanism for their positive inotropic effects in heart failure. While Digoxin's action is primarily limited to this pathway, Istaroxime exhibits a dual mechanism by also stimulating SERCA2a. This additional action on SERCA2a provides a lusitropic effect, enhancing myocardial relaxation, and is thought to contribute to a more favorable safety profile with a lower risk of arrhythmias compared to Digoxin.[4][5] The quantitative data on their inhibitory potency on Na+/K+-ATPase, while not directly comparable from existing literature, suggests that both are potent inhibitors. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish their relative potencies. The distinct pharmacological profiles of these two drugs offer different therapeutic possibilities and risk-benefit considerations in the management of heart failure.
References
- 1. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
A Comparative Analysis of Istaroxime and Milrinone for the Treatment of Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of Istaroxime and Milrinone, two pharmacological agents used in the management of acute heart failure (AHF). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Acute heart failure is a life-threatening condition characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. Inotropic agents are a cornerstone of AHF management, aiming to improve cardiac contractility. This guide examines two such agents: Milrinone, a well-established phosphodiesterase-3 (PDE3) inhibitor, and Istaroxime, a novel agent with a dual mechanism of action. While both drugs enhance cardiac performance, they exhibit distinct pharmacological profiles, particularly concerning their effects on blood pressure, heart rate, and cellular calcium handling. This comparative analysis aims to provide a data-driven resource for researchers and clinicians in the field of cardiovascular drug development.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the efficacy and side-effect profiles of Istaroxime and Milrinone stems from their distinct molecular targets and signaling pathways.
Istaroxime: This investigational drug possesses a unique dual mechanism of action.[1][2] It simultaneously inhibits the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) and stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2]
-
Na+/K+-ATPase Inhibition: By partially inhibiting this enzyme, Istaroxime leads to a modest increase in intracellular sodium, which in turn reduces the calcium-extruding activity of the sodium-calcium exchanger (NCX). The resulting increase in intracellular calcium enhances myocardial contractility (inotropic effect).
-
SERCA2a Stimulation: Concurrently, Istaroxime activates SERCA2a, promoting the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole. This action improves myocardial relaxation (lusitropic effect) and reduces the risk of calcium-overload-induced arrhythmias.[1][2]
Milrinone: As a phosphodiesterase-3 (PDE3) inhibitor, Milrinone prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3]
-
Increased cAMP in Cardiomyocytes: Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling. This results in an increased influx of calcium into the cell and enhanced release of calcium from the sarcoplasmic reticulum, leading to a positive inotropic effect.
-
Increased cAMP in Vascular Smooth Muscle: The accumulation of cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation. This reduces both preload and afterload on the heart.[3]
Comparative Efficacy: A Quantitative Overview
While direct head-to-head clinical trials are limited, data from separate placebo-controlled studies provide insights into the comparative efficacy of Istaroxime and Milrinone in patients with acute heart failure.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime vs. Placebo (Pooled Data from Phase 2 Trials)
| Parameter | Mean Difference (Istaroxime vs. Placebo) | 95% Confidence Interval | p-value | Citation |
| Hemodynamic Parameters | ||||
| Systolic Blood Pressure (mmHg) | +5.32 | 2.28 to 8.37 | 0.0006 | [4][5] |
| Heart Rate (bpm) | -3.05 | -5.27 to -0.82 | 0.007 | [4][5] |
| Echocardiographic Parameters | ||||
| Cardiac Index (L/min/m²) | +0.18 | 0.11 to 0.25 | <0.0001 | [4][5] |
| Stroke Volume Index (mL/m²) | +3.04 | 2.41 to 3.67 | <0.0001 | [4][5] |
| Left Ventricular Ejection Fraction (%) | +1.06 | 0.29 to 1.82 | 0.007 | [4][5] |
| E/A Ratio | -0.39 | -0.58 to -0.19 | 0.0001 | [4][5] |
| Pulmonary Artery Systolic Pressure (mmHg) | -2.30 | -3.20 to -1.40 | <0.0001 | [4][5] |
Table 2: Hemodynamic Effects of Milrinone in Acute Heart Failure (Data from Various Studies)
| Parameter | Change from Baseline | Study Population | Citation |
| Cardiac Index | Increased | Severe Congestive Heart Failure | [6] |
| Pulmonary Capillary Wedge Pressure | Decreased | Severe Congestive Heart Failure | [6] |
| Systemic Vascular Resistance | Decreased | Severe Heart Failure | [3] |
| Mean Arterial Pressure | Variable / Decreased | Acute Decompensated Heart Failure | [3] |
| Heart Rate | Variable / Increased | Acute Decompensated Heart Failure | [3] |
Key Observations:
-
Blood Pressure: Istaroxime has been shown to significantly increase systolic blood pressure, a potentially beneficial effect in hypotensive AHF patients.[4][5] In contrast, Milrinone's vasodilatory properties can lead to a decrease in blood pressure, which may be detrimental in certain clinical scenarios.[3]
-
Heart Rate: Istaroxime is associated with a modest decrease in heart rate, likely due to a baroreflex response to the increase in blood pressure.[7] Milrinone, on the other hand, can cause an increase in heart rate.[3]
-
Inotropy and Lusitropy: Both drugs improve cardiac contractility (inotropic effect). However, Istaroxime's stimulation of SERCA2a provides an additional lusitropic (improved relaxation) effect, which may be advantageous in patients with diastolic dysfunction.[1][2]
-
Arrhythmias: A key concern with traditional inotropes like Milrinone is the risk of arrhythmias.[3][8] The unique mechanism of Istaroxime, particularly its enhancement of calcium reuptake into the sarcoplasmic reticulum, is hypothesized to confer a lower arrhythmogenic potential.[1][2]
Experimental Protocols: A Look at the Methodology
Understanding the design of the clinical trials is crucial for interpreting the efficacy data.
Istaroxime: The SEISMiC Trials
The "Safety and Efficacy of Istaroxime in Pre-Cardiogenic Shock" (SEISMiC) program consists of a series of Phase 2, multicenter, randomized, double-blind, placebo-controlled trials.[6][7][9][10][11]
-
Patient Population: Patients hospitalized for acute decompensated heart failure with persistent hypotension (systolic blood pressure typically between 70-100 mmHg) and signs of congestion.[9][10]
-
Intervention: Intravenous infusion of Istaroxime at varying doses (e.g., 0.5 µg/kg/min, 1.0 µg/kg/min) or placebo for a specified duration (e.g., 24 to 60 hours).[6][9]
-
Primary Endpoint: Typically, the change in systolic blood pressure from baseline, often measured as the area under the curve (AUC) over a defined period (e.g., 6 hours).[6][9]
-
Secondary Endpoints: Include changes in other hemodynamic parameters (e.g., cardiac index, pulmonary capillary wedge pressure), echocardiographic measures of cardiac function, and safety assessments.[6][9]
Milrinone: The OPTIME-CHF Trial
The "Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure" (OPTIME-CHF) was a large, randomized, double-blind, placebo-controlled trial.[12][13][14][15][16]
-
Patient Population: Patients admitted to the hospital with an exacerbation of chronic heart failure who did not require mandatory inotropic support.[12][15]
-
Intervention: A 48-hour infusion of intravenous Milrinone (0.5 mcg/kg/min without a bolus) or placebo, in addition to standard care.[12]
-
Primary Endpoint: The number of days of hospitalization for cardiovascular causes within 60 days of randomization.[12][13]
-
Secondary Endpoints: Included in-hospital mortality, 60-day mortality, and adverse events.[8]
Conclusion
Istaroxime and Milrinone represent two distinct approaches to inotropic support in acute heart failure. Milrinone, a PDE3 inhibitor, offers potent inotropy and vasodilation but carries risks of hypotension and arrhythmias. Istaroxime, with its novel dual mechanism of Na+/K+-ATPase inhibition and SERCA2a activation, demonstrates a promising profile of improving cardiac function while increasing blood pressure and potentially having a lower risk of arrhythmias.
The available data suggests that Istaroxime may be particularly beneficial for AHF patients with hypotension, a common and challenging clinical scenario. However, it is important to note the absence of direct comparative trials. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two agents and to identify the patient populations most likely to benefit from each therapy. This guide will be updated as new, high-quality evidence becomes available.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Inotropic Agents in Treatment of Systolic Heart Failure [mdpi.com]
- 4. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of up to 60 h of iv istaroxime in pre-cardiogenic shock patients: Design of the SEISMiC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive inotropes in heart failure: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. researchgate.net [researchgate.net]
- 11. Windtree Begins SEISMiC C Study of Istaroxime in Stage C Cardiogenic Shock for Phase 2b Completion and Phase 3 Transition [synapse.patsnap.com]
- 12. clinicalcardiology.org [clinicalcardiology.org]
- 13. Rationale and design of the OPTIME CHF trial: outcomes of a prospective trial of intravenous milrinone for exacerbations of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure - American College of Cardiology [acc.org]
- 15. Short-term intravenous milrinone for acute exacerbation of chronic heart failure: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heart failure etiology and response to milrinone in decompensated heart failure: results from the OPTIME-CHF study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Istaroxime, Dobutamine, and Levosimendan in Inotropic Therapy
This guide provides an objective comparison of three inotropic agents—Istaroxime, Dobutamine, and Levosimendan—used in the management of acute heart failure syndromes. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, hemodynamic effects, and safety profiles, supported by experimental data from clinical trials.
Mechanism of Action
The fundamental differences between these three agents lie in their distinct molecular mechanisms, which dictate their clinical effects on cardiac contractility (inotropy) and relaxation (lusitropy).
Istaroxime
Istaroxime is a novel agent with a unique dual mechanism of action.[1][2][3] It inhibits the Na+/K+ ATPase pump on the sarcolemma and simultaneously stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][4]
-
Na+/K+ ATPase Inhibition : This action increases intracellular sodium, which in turn reduces the exit of calcium via the Na+/Ca2+ exchanger (NCX), leading to higher cytosolic calcium levels during systole and thus enhanced cardiac contractility.[1][4]
-
SERCA2a Stimulation : By activating SERCA2a, istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[5][6][7][8] This not only improves myocardial relaxation (lusitropy) but also increases the amount of calcium available for release in subsequent contractions.[3][4] This SERCA2a stimulation appears to occur by relieving the inhibitory effect of phospholamban (PLB).[6]
Dobutamine
Dobutamine is a synthetic catecholamine that primarily acts as a beta-1 (β1) adrenergic receptor agonist.[9][10] Its stimulation of β1-receptors in cardiac myocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, increasing calcium influx into the cell. This triggers further calcium release from the sarcoplasmic reticulum, resulting in enhanced myocardial contractility.[11] Dobutamine also has mild beta-2 (β2) and alpha-1 (α1) adrenergic effects, which can lead to vasodilation and a decrease in systemic vascular resistance.[10][12]
Levosimendan
Levosimendan also possesses a dual mechanism of action, functioning as a calcium sensitizer and a vasodilator.[13][14]
-
Calcium Sensitization : Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[14][15] This stabilizes the troponin C molecule, enhancing the sensitivity of the myofilaments to existing calcium levels. This increases contractility without significantly raising intracellular calcium concentrations, which is thought to reduce the risk of arrhythmias and myocardial oxygen demand compared to other inotropes.[13][15]
-
Vasodilation : It opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[14][16] This leads to hyperpolarization and relaxation of the smooth muscle, causing both arterial and venous vasodilation. The result is a reduction in both cardiac preload and afterload.[13][17]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levosimendan - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. litfl.com [litfl.com]
A Comparative Analysis of the Safety Profiles of Istaroxime and Traditional Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and mechanistic profiles of the novel inotropic agent, istaroxime, and traditional cardiac glycosides like digoxin. The information is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.
Introduction
Istaroxime is a novel intravenous agent with both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties under investigation for acute heart failure.[1][2] Its mechanism of action distinguishes it from traditional cardiac glycosides, which have been used for centuries but are associated with a narrow therapeutic index and a significant risk of arrhythmias.[1][3] This guide delves into the comparative safety profiles of these two classes of drugs, focusing on their mechanisms of action, effects on cardiac electrophysiology, and clinical safety data.
Mechanism of Action: A Tale of Two Pathways
The distinct safety profiles of istaroxime and traditional cardiac glycosides stem from their differing molecular targets and downstream effects on cardiomyocyte calcium handling.
Istaroxime: A Dual-Action Modulator
Istaroxime exhibits a unique dual mechanism of action:
-
Inhibition of the Na+/K+-ATPase: Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma. This leads to an increase in intracellular sodium ([Na+]i), which in turn increases intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX), resulting in enhanced myocardial contractility.[2][4]
-
Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a): Unlike traditional cardiac glycosides, istaroxime also stimulates SERCA2a activity.[4][5] This enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole, leading to improved myocardial relaxation (lusitropy).[4][5] This action also contributes to a greater SR calcium load available for subsequent contractions.[1]
Traditional Cardiac Glycosides: A Singular Focus
The primary mechanism of traditional cardiac glycosides, such as digoxin, is the inhibition of the Na+/K+-ATPase.[3][6] This inhibition is the cornerstone of their positive inotropic effect. However, the lack of a direct effect on SERCA2a contributes to their potential for calcium overload and subsequent arrhythmogenesis.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of istaroxime and traditional cardiac glycosides.
Comparative Safety Data
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in the safety profiles of istaroxime and traditional cardiac glycosides.
Table 1: Preclinical Safety and Efficacy Comparison
| Parameter | Istaroxime | Digoxin | Reference |
| Safety Ratio (LD/ED80) | 20 | 3 | [1] |
| Effect on Contractility | Increases up to 60% without aftercontractions | Induces delayed aftercontractions at <20% increase in contractility | [1][7] |
| Na+/K+-ATPase Inhibition (IC50) | 0.14 ± 0.02 µM (dog kidney) | Varies by isoform and conditions | [8] |
| SERCA2a Activity | Stimulates | No direct effect | [4][5] |
| Arrhythmogenic Potential | Lower risk, may break arrhythmogenic Ca2+ waves into less harmful mini-waves | High risk due to Ca2+ overload and delayed afterdepolarizations | [7][9] |
Table 2: Clinical Trial Safety and Hemodynamic Effects
| Parameter | Istaroxime | Placebo | Reference |
| Change in PCWP (mmHg) at 6h (HORIZON-HF) | -3.2 to -4.7 (dose-dependent) | 0.0 | [1] |
| Change in SBP (mmHg) at 6h (SEISMiC) | +12.3 | +7.5 | [10] |
| Change in Cardiac Index (L/min/m2) at 24h (SEISMiC) | +0.21 | No significant change | [10] |
| Incidence of Arrhythmias | No significant increase compared to placebo | Known risk, especially at toxic levels | [3][9] |
| Common Adverse Events | Nausea, vomiting, infusion site pain | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SERCA2a ATPase Activity Assay
Objective: To measure the activity of SERCA2a in the presence of istaroxime.
Methodology:
-
Preparation of Microsomes: Cardiac microsomes enriched with sarcoplasmic reticulum vesicles are prepared from heart tissue homogenates through differential centrifugation.[11][12]
-
Assay Conditions: The assay is conducted by measuring the hydrolysis of 32P-labeled ATP.[11] The reaction mixture typically contains microsomes, varying concentrations of Ca2+, and the test compound (istaroxime).
-
Incubation: Istaroxime is pre-incubated with the microsomes before initiating the reaction with ATP.[11]
-
Measurement: The amount of inorganic phosphate (32Pi) released is quantified to determine the rate of ATP hydrolysis. SERCA2a-specific activity is determined as the fraction of ATPase activity that is inhibited by a specific SERCA inhibitor like cyclopiazonic acid (CPA).[11][12]
-
Data Analysis: Ca2+ activation curves are generated by plotting SERCA2a activity against Ca2+ concentration. These curves are fitted to a sigmoidal model to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)).[11]
Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory potency of istaroxime and cardiac glycosides on Na+/K+-ATPase.
Methodology:
-
Enzyme Source: Purified Na+/K+-ATPase from a source such as dog kidney is used.[8][13]
-
Assay Principle: The assay measures the hydrolysis of 32P-ATP, with Na+/K+-ATPase activity identified as the ouabain-sensitive portion of the total ATPase activity.[8]
-
Procedure: The purified enzyme is incubated with increasing concentrations of the test compound (istaroxime or a cardiac glycoside) in a reaction buffer containing Na+, K+, Mg2+, and ATP.[8][13]
-
Quantification: The amount of 32Pi released is measured to determine the rate of ATP hydrolysis.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the Na+/K+-ATPase activity (IC50) is calculated by fitting the dose-response data to a logistic function.[14]
Clinical Trial: HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime)
Objective: To evaluate the efficacy and safety of istaroxime in patients with acute heart failure.
Study Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-escalation study.[15][16]
Patient Population: Patients with left ventricular ejection fraction ≤ 35% hospitalized for worsening heart failure.[15]
Intervention: Patients were randomized to receive a 6-hour intravenous infusion of placebo or one of three doses of istaroxime (0.5, 1.0, or 1.5 µg/kg/min).[15]
Primary Endpoint: Change in pulmonary capillary wedge pressure (PCWP) from baseline to 6 hours.[9][15]
Secondary Endpoints: Changes in other hemodynamic parameters, echocardiographic measures of systolic and diastolic function, neurohormonal levels, renal function, and safety assessments.[15]
Clinical Trial: SEISMiC (Safety and Efficacy of Istaroxime for Pre-Cardiogenic Shock)
Objective: To assess the ability of istaroxime to increase systolic blood pressure in patients with pre-cardiogenic shock due to acute heart failure.
Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled safety and efficacy study.[17][18]
Patient Population: Patients hospitalized for decompensated heart failure with persistent hypotension (systolic blood pressure 70-100 mmHg) and congestion.[17][18]
Intervention: Patients were randomized to receive an intravenous infusion of istaroxime or placebo for up to 60 hours.[17]
Primary Endpoint: The area under the curve for the change in systolic blood pressure (SBP) from baseline to 6 and 24 hours.[17]
Secondary Endpoints: Hemodynamic, laboratory, and clinical measures, including cardiac ultrasound and ECG Holter monitoring.[17][18]
Summary of Safety Profile Comparison
Istaroxime:
-
Favorable Arrhythmic Profile: The dual mechanism of action, particularly the stimulation of SERCA2a, contributes to a lower risk of arrhythmias compared to traditional cardiac glycosides.[7][9] Istaroxime's ability to enhance calcium reuptake into the SR helps prevent the cytosolic calcium overload that triggers delayed afterdepolarizations, a key mechanism of cardiac glycoside-induced arrhythmias.[7][9]
-
Wider Therapeutic Window: Preclinical data indicate a significantly wider safety margin for istaroxime compared to digoxin.[1]
-
Hemodynamic Benefits without Increased Heart Rate: Clinical trials have shown that istaroxime can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, without a concomitant increase in heart rate.[1][10]
-
Adverse Events: The most commonly reported adverse events in clinical trials are generally mild and include nausea, vomiting, and infusion site pain.[10]
Traditional Cardiac Glycosides (e.g., Digoxin):
-
Narrow Therapeutic Index: Digoxin has a well-established narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[1][3]
-
High Arrhythmogenic Potential: The primary safety concern with cardiac glycosides is their propensity to induce a wide range of cardiac arrhythmias, from premature ventricular contractions to life-threatening ventricular tachycardia and fibrillation.[3][19] This is largely attributed to the inhibition of the Na+/K+-ATPase leading to intracellular calcium overload.[3]
-
Extracardiac Toxicity: Toxicity can also manifest as gastrointestinal disturbances (nausea, vomiting), neurological symptoms (confusion, visual disturbances), and electrolyte abnormalities.[3]
-
Drug Interactions: The risk of digoxin toxicity is increased by numerous drug interactions and conditions such as hypokalemia.[20]
Conclusion
Istaroxime presents a promising safety profile compared to traditional cardiac glycosides. Its unique dual mechanism of action, which combines the positive inotropic effect of Na+/K+-ATPase inhibition with the lusitropic and safety-enhancing benefits of SERCA2a stimulation, appears to mitigate the arrhythmogenic risks associated with older inotropic agents. The wider therapeutic window and favorable hemodynamic effects observed in clinical trials suggest that istaroxime could be a valuable therapeutic option for acute heart failure, offering a potentially safer alternative to traditional cardiac glycosides. Further large-scale clinical trials are warranted to confirm these findings and establish its role in clinical practice.
References
- 1. Windtree Begins SEISMiC C Study of Istaroxime in Stage C Cardiogenic Shock for Phase 2b Completion and Phase 3 Transition [synapse.patsnap.com]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of up to 60 h of iv istaroxime in pre-cardiogenic shock patients: Design of the SEISMiC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ecgwaves.com [ecgwaves.com]
- 20. litfl.com [litfl.com]
A Head-to-Head Mechanistic Comparison of Istaroxime and Omecamtiv Mecarbil in the Treatment of Heart Failure
For Immediate Release
This guide provides a detailed, objective comparison of the mechanisms of action of two novel inotropic agents for heart failure: Istaroxime and Omecamtiv mecarbil. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Introduction
Heart failure with reduced ejection fraction (HFrEF) is characterized by impaired systolic function and diminished cardiac output.[1] Istaroxime and Omecamtiv mecarbil represent two distinct therapeutic strategies aimed at improving cardiac contractility. Istaroxime offers a dual mechanism of action by inhibiting the Na+/K+ ATPase and stimulating the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[2][3] In contrast, Omecamtiv mecarbil is a first-in-class cardiac myosin activator that directly targets the sarcomere to enhance the efficiency of the actin-myosin cross-bridge cycle.[1][4] This guide will delve into their distinct mechanisms, present available clinical and preclinical data, and provide detailed experimental protocols for key assays.
Mechanisms of Action
Istaroxime: A Dual-Action Luso-Inotropic Agent
Istaroxime's unique therapeutic profile stems from its ability to simultaneously enhance both contraction (inotropy) and relaxation (lusitropy).[5] This is achieved through two primary molecular targets:
-
Inhibition of Na+/K+ ATPase: Similar to cardiac glycosides like digoxin, Istaroxime inhibits the Na+/K+ ATPase pump in cardiac myocytes.[3][6] This leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode. The result is a net increase in intracellular calcium concentration, leading to enhanced contractility.[2] However, Istaroxime is reported to have a better safety profile than digoxin.[2]
-
Stimulation of SERCA2a: A key feature distinguishing Istaroxime is its stimulation of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[3][7] Istaroxime achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[7][8] This enhanced calcium reuptake into the SR improves diastolic relaxation and also increases the amount of calcium available for release in subsequent systolic contractions, further contributing to its inotropic effect.[2]
Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator
Omecamtiv mecarbil represents a novel class of drugs known as "myotropes" that directly target the contractile machinery of the heart muscle.[9] Its mechanism is independent of intracellular calcium and cAMP levels.[10]
-
Direct Myosin Activation: Omecamtiv mecarbil binds to the catalytic domain of cardiac myosin, the motor protein responsible for muscle contraction.[4] This binding accelerates the rate-limiting step of the cross-bridge cycle, which is the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.[10] It also prolongs the duration that myosin remains strongly bound to actin.[10]
-
Increased Systolic Ejection Time: By increasing the number of myosin heads actively engaged with actin filaments during systole, Omecamtiv mecarbil prolongs the systolic ejection time.[1][11] This leads to an increase in stroke volume and cardiac output without a corresponding increase in myocardial oxygen consumption.[1][4]
Signaling Pathway Diagrams
Caption: Istaroxime's dual mechanism of action.
Caption: Omecamtiv mecarbil's direct activation of cardiac myosin.
Comparative Data from Clinical Trials
Direct head-to-head clinical trials of Istaroxime and Omecamtiv mecarbil have not been conducted. The following table summarizes key findings from separate clinical studies to provide a comparative overview of their effects on hemodynamic and cardiac parameters.
| Parameter | Istaroxime | Omecamtiv Mecarbil |
| Primary Endpoint Met | Yes (Phase 2b SEISMiC Extension Study: significant improvement in systolic blood pressure over six hours).[12] | Yes (GALACTIC-HF: significant reduction in the composite of first heart failure event or cardiovascular death).[1][13] |
| Systolic Blood Pressure | Significantly increased.[2][14][15] | No significant change.[1][16] |
| Heart Rate | Decreased.[2][15] | Decreased.[1] |
| Cardiac Index | Increased.[2][15] | Not consistently reported as a primary outcome, but associated with increased stroke volume.[1] |
| Stroke Volume | Increased.[14] | Increased.[1] |
| Systolic Ejection Time | Not a primary reported outcome. | Increased.[1] |
| Left Ventricular End-Systolic Volume | Decreased.[17] | Decreased.[1] |
| Pulmonary Capillary Wedge Pressure | Decreased.[2] | Not a primary reported outcome in major trials. |
| Cardiac Troponin | No significant increase.[2][14] | Small, asymptomatic increases observed.[11][18] |
| Adverse Events | Pain at injection site, nausea, vomiting.[5][17] | Ischemic cardiac events balanced between treatment and placebo groups.[13] |
Experimental Protocols
SERCA2a Activity Assay (for Istaroxime)
Objective: To determine the effect of Istaroxime on the activity of SERCA2a in cardiac sarcoplasmic reticulum (SR) microsomes.
Methodology:
-
Preparation of SR Microsomes: Cardiac SR microsomes are prepared from healthy or failing animal hearts (e.g., dog, guinea pig) or from cell lines (e.g., Sf21) expressing recombinant SERCA2a and phospholamban.[8]
-
Ca2+-Dependent ATPase Activity Measurement: The Ca2+-dependent ATPase activity of SERCA2a is measured by quantifying the rate of ATP hydrolysis.[8]
-
Microsomes are incubated in a reaction buffer containing varying concentrations of free Ca2+.
-
The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]ATP).
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured.
-
Istaroxime (e.g., 100 nM) is added to a parallel set of reactions to assess its effect on SERCA2a activity across the range of Ca2+ concentrations.[7][8]
-
-
Data Analysis: The data are plotted as ATPase activity versus Ca2+ concentration to generate Ca2+ activation curves. Kinetic parameters such as maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)) are determined by fitting the data to a sigmoidal curve.[7]
Myosin ATPase Assay (for Omecamtiv Mecarbil)
Objective: To determine the effect of Omecamtiv mecarbil on the ATPase activity of cardiac myosin.
Methodology:
-
Protein Purification: Cardiac myosin and actin are purified from cardiac muscle tissue.
-
Actin-Activated ATPase Assay: The rate of ATP hydrolysis by myosin in the presence of actin is measured.
-
Myosin is incubated in a reaction buffer with actin and varying concentrations of Omecamtiv mecarbil.
-
The reaction is initiated by the addition of ATP.
-
The rate of Pi release is measured over time using a colorimetric assay (e.g., malachite green).
-
-
Data Analysis: The ATPase activity is plotted against the concentration of Omecamtiv mecarbil to determine its effect on the enzymatic activity of myosin. This assay helps to elucidate how the drug affects the cross-bridge cycle at a molecular level.
Caption: Key experimental workflows for assessing drug mechanisms.
Conclusion
Istaroxime and Omecamtiv mecarbil offer two distinct and innovative approaches to augmenting cardiac function in heart failure. Istaroxime's dual mechanism of Na+/K+ ATPase inhibition and SERCA2a stimulation provides both inotropic and lusitropic support, improving both contraction and relaxation.[2][3] This is accompanied by an increase in systolic blood pressure and a decrease in heart rate.[15] Omecamtiv mecarbil, a cardiac myosin activator, enhances contractility by directly targeting the sarcomere, increasing systolic ejection time without significantly altering blood pressure or increasing myocardial oxygen demand.[1][11]
The choice between these agents in a clinical setting, should they both receive regulatory approval for similar indications, would likely depend on the specific hemodynamic profile of the patient. For instance, a patient with hypotension might benefit more from Istaroxime's blood pressure-elevating effects. Conversely, Omecamtiv mecarbil's mechanism, which avoids increasing intracellular calcium, might be preferable in patients at high risk for arrhythmias. Further research, including potential head-to-head trials, will be crucial to fully delineate the comparative efficacy and safety of these promising new therapies for heart failure.
References
- 1. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. A New Class of Inotropes: Omecamtiv Mecarbil - American College of Cardiology [acc.org]
- 10. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
- 11. Direct Myosin Activation by Omecamtiv Mecarbil for Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. hfsa.org [hfsa.org]
- 14. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 15. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac Myosin Activation with Omecamtiv Mecarbil in Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Istaroxime's Metabolite PST3093: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of PST3093, the primary metabolite of the novel inotropic agent Istaroxime, with its parent compound and other established alternatives for the treatment of acute heart failure. The information presented is supported by experimental data to aid in the evaluation of PST3093 as a promising therapeutic candidate.
Executive Summary
Istaroxime is a novel intravenous agent for acute heart failure with a dual mechanism of action: inhibition of the Na+/K+ ATPase and activation of the sarcoplasmic/endoplasmic reticulum Ca2+‐ATPase 2a (SERCA2a).[1][2][3] Its primary metabolite, PST3093, exhibits a distinct pharmacological profile. PST3093 is a selective SERCA2a activator, lacking the Na+/K+ ATPase inhibitory activity of its parent compound.[1][4][5][6] This selectivity, combined with a longer half-life, suggests PST3093 may offer a favorable safety and efficacy profile, particularly for heart failure with diastolic dysfunction.[1][4][5][6] Preclinical studies demonstrate that PST3093 improves cardiac function with considerably lower toxicity than Istaroxime.[1][4] This guide will delve into the comparative data of Istaroxime, PST3093, and current standard-of-care inotropes.
Comparative Data Presentation
The following tables summarize the key pharmacodynamic and preclinical efficacy data for Istaroxime, PST3093, and the established inotrope Digoxin.
Table 1: Comparative in vitro Pharmacodynamics
| Compound | Target | Action | Potency (IC50/EC50) | Species | Reference |
| Istaroxime | Na+/K+ ATPase | Inhibition | 0.14 ± 0.02 µM (IC50) | Dog (Kidney) | [4] |
| Na+/K+ ATPase | Inhibition | 32 ± 4 µM (IC50 for INaK) | Rat (LV myocytes) | [7] | |
| SERCA2a | Activation | ↑ Vmax by ~20% at 300 nM | Rat (STZ-induced) | [8] | |
| SERCA2a | Activation | ↓ KdCa by ~20% at 100 nM | Guinea Pig (Healthy) | [7][8] | |
| PST3093 | Na+/K+ ATPase | Inhibition | No significant inhibition up to 100 µM | Dog (Kidney), Rat (LV myocytes) | [4][7] |
| SERCA2a | Activation | ↑ Vmax by ~22% at 300 nM | Rat (STZ-induced) | [8] | |
| SERCA2a | Activation | ↓ KdCa by ~20% at 100 nM | Guinea Pig (Healthy) | [7][8] | |
| Digoxin | Na+/K+ ATPase | Inhibition | Potent inhibitor (IC50 in nM range) | Various | [7] |
Table 2: Comparative in vivo Hemodynamic Effects in a Rat Model of Diabetic Cardiomyopathy
Data presented as mean ± SEM. Effects measured after 15 minutes of intravenous infusion.
| Parameter | PST3093 (0.22 mg/kg/min) | Istaroxime (0.22 mg/kg/min) | Digoxin (0.11 mg/kg/min) |
| Heart Rate (bpm) | 270 ± 17 | 236 ± 12 | 257 ± 11 |
| Stroke Volume (mL) | 0.702 ± 0.05 → 0.847 ± 0.06 | 0.589 ± 0.03 → 0.601 ± 0.04 | 0.612 ± 0.04 → 0.635 ± 0.04 |
| Cardiac Output (mL/min) | 187.7 ± 13.7 → 231.7 ± 20.2 | 138.5 ± 11.2 → 155.6 ± 14.4 | 158.3 ± 12.1 → 163.2 ± 12.9 |
| Ejection Fraction (%) | 77.8 ± 1.9 → 83.2 ± 1.5 | 73.9 ± 2.1 → 75.1 ± 2.3 | 75.3 ± 1.8 → 76.8 ± 1.7 |
| Fractional Shortening (%) | 42.1 ± 1.4 → 47.9 ± 1.4 | 38.9 ± 1.6 → 40.0 ± 1.8 | 40.1 ± 1.4 → 41.5 ± 1.4 |
Source: Adapted from Arici et al. bioRxiv (2022).[4]
Comparison with Alternative Therapies
The current standard of care for acute heart failure often involves the use of traditional inotropes such as dobutamine and milrinone.
Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors, leading to increased cardiac contractility and output.[9][10] Clinical studies have shown that dobutamine increases cardiac index and decreases pulmonary capillary wedge pressure in patients with acute heart failure.[11][12][13][14] However, its use can be associated with tachycardia and an increased risk of arrhythmias.[15]
Milrinone: A phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects and vasodilation.[16][17][18][19] This leads to an increase in cardiac index and a reduction in both preload and afterload.[20][21] Meta-analyses comparing dobutamine and milrinone have shown comparable in-hospital mortality, though milrinone may be associated with better long-term survival but a higher rate of hospital readmission.[9][20]
PST3093's selective SERCA2a activation presents a potentially more targeted approach with a lower risk of the off-target effects associated with Na+/K+ ATPase inhibition (e.g., arrhythmias) or broad adrenergic stimulation.
Experimental Protocols
1. Na+/K+ ATPase Activity Assay
-
Enzyme Source: Purified α1 isoform from dog kidney.
-
Method: Measurement of 32P-ATP hydrolysis.
-
Procedure: Increasing concentrations of the test compound were incubated with 0.3 µg of the purified enzyme for 10 minutes at 37°C in a final volume of 120 µL containing 140 mM NaCl, 3 mM MgCl2, 50 mM Hepes-Tris, and 3 mM ATP (pH 7.5). The reaction was initiated by adding 10 µL of incubation medium containing 20 mM KCl. Na+/K+ ATPase activity was defined as the ouabain (1 mM)-sensitive component of the total ATPase activity.
-
Data Analysis: The concentration exerting 50% inhibition (IC50) was calculated.[4]
2. SERCA ATPase Activity Assay
-
Enzyme Source: Whole tissue homogenates from rat hearts or sarcoplasmic reticulum (SR) enriched microsomes from guinea-pig hearts.
-
Method: Measurement of 32P-ATP hydrolysis.
-
Procedure: SERCA activity was measured at multiple Ca2+ concentrations (100-2000 nM). The SERCA-specific activity was identified as the portion inhibited by cyclopiazonic acid (CPA, 10 µM).
-
Data Analysis: Ca2+ dose-response curves were fitted to estimate the maximal hydrolytic velocity (Vmax) and the Ca2+ dissociation constant (KdCa). An increase in Vmax or a decrease in KdCa indicates enhancement of SERCA function.[4][22]
3. In vivo Echocardiography in a Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Rat Model
-
Animal Model: Diabetes was induced in male Sprague Dawley rats by a single intravenous injection of STZ (50 mg/kg). Rats with fasting blood glucose levels >290 mg/dL after one week were considered diabetic.[4][23]
-
Echocardiography Protocol: Transthoracic echocardiography was performed on anesthetized rats. Two-dimensional M-mode and Doppler imaging were used to assess cardiac function.
-
Drug Administration: PST3093 (0.22 mg/kg/min), Istaroxime (0.22 mg/kg/min), or Digoxin (0.11 mg/kg/min) was infused intravenously for 15 minutes.
-
Parameters Measured: Heart rate, stroke volume, cardiac output, ejection fraction, and fractional shortening were measured before and during drug infusion.[4][22]
Visualizations
Caption: Signaling pathways of Istaroxime and its metabolite PST3093.
Caption: Experimental workflow for comparing Istaroxime and PST3093.
Caption: Signaling pathways of Dobutamine and Milrinone.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boa.unimib.it [boa.unimib.it]
- 7. biorxiv.org [biorxiv.org]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. Synergistic effect of captopril and dobutamine on left ventricular pressure-volume and pressure-shortening relations in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dobutamine-induced changes in pulmonary artery pressure in patients with congestive heart failure and their relation to abnormalities of lung diffusing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic management in clinical acute hypoxemic respiratory failure. Dopamine vs dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. immune-system-research.com [immune-system-research.com]
- 17. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Acute dose range study of milrinone in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Istaroxime: A Cross-Species Examination of a Novel Inotropic and Lusitropic Agent
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Istaroxime's effects across different animal species, supported by experimental data. We delve into its unique dual mechanism of action and compare its performance with established inotropic agents.
Istaroxime is an investigational drug for acute heart failure that enhances both cardiac contraction (inotropic effect) and relaxation (lusitropic effect).[1][2] Its novel mechanism of action, involving the inhibition of Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), has been evaluated in various preclinical animal models, demonstrating promising results in improving cardiac function.[1][3][4]
Mechanism of Action: A Dual Approach to Enhancing Cardiac Function
Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium cycling through two distinct targets:
-
Inhibition of Na+/K+-ATPase: Like cardiac glycosides such as digoxin, Istaroxime inhibits the Na+/K+-ATPase pump in cardiac muscle cells.[1][5] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[1]
-
Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum during diastole.[3][6] This action enhances the rate of cardiac relaxation (lusitropy) and contributes to a greater calcium load in the sarcoplasmic reticulum for subsequent contractions.[6][7] This SERCA2a stimulation is thought to occur through the relief of phospholamban (PLN) inhibition.[3]
This dual mechanism distinguishes Istaroxime from other inotropes and is hypothesized to contribute to its favorable safety profile, particularly a lower risk of arrhythmias.[1][8]
Cross-Species Efficacy of Istaroxime
Istaroxime has been evaluated in several animal models of heart failure, demonstrating consistent improvements in cardiac function.
Canine Models
In dog models of chronic heart failure, Istaroxime has been shown to improve both systolic and diastolic function. Studies have reported dose-dependent increases in the maximal rate of left ventricular pressure rise (dP/dtmax) and decreases in the time constant of isovolumic relaxation (tau), indicating enhanced contractility and relaxation, respectively.[6] Notably, these effects are achieved without a significant increase in heart rate.[8] In a model of chronic atrioventricular block (CAVB) in dogs, a model sensitive to drug-induced arrhythmias, Istaroxime increased left ventricular contractility and relaxation without significant proarrhythmic effects.[8]
Rodent Models
Rat Models: In streptozotocin (STZ)-induced diabetic cardiomyopathy in rats, a model characterized by diastolic dysfunction, Istaroxime infusion improved diastolic function.[3] This was associated with stimulation of SERCA2a activity and improved intracellular calcium handling.[3]
Guinea Pig Models: In guinea pigs with heart failure induced by aortic banding, intravenous Istaroxime significantly increased indices of both contraction and relaxation.[9] In isolated left atria from guinea pigs, Istaroxime increased the force of contraction.[5]
Hamster Models: In a hamster model of progressive heart failure, chronic oral treatment with Istaroxime improved cardiac function and heart rate variability.[10]
Quantitative Comparison of Istaroxime's Effects in Animal Models
| Animal Model | Heart Failure Model | Istaroxime Dose/Concentration | Key Findings | Reference |
| Dog | Chronic Heart Failure (Pacing-induced) | 1, 3, and 4 µg/kg/min (IV infusion) | Dose-dependent increase in LV dP/dtmax (~50% at 3 µg/kg/min) and decrease in LV dP/dtmin (~20% at 3 µg/kg/min) without change in heart rate. | [11] |
| Dog | Chronic Atrioventricular Block (CAVB) | 3 µg/kg/min (IV infusion) | Increased LV contractility (dP/dt+) by 61% and relaxation (dP/dt-) by 49%.[8] | [8] |
| Rat | Diabetic Cardiomyopathy (STZ-induced) | 0.11 mg/kg/min for 15 min (IV infusion) | Improved diastolic dysfunction.[3] | [3] |
| Guinea Pig | Heart Failure (Aortic Banding) | 0.11 mg/kg/min (IV infusion) | Increased fractional shortening (+18%), aortic flow rate (+19%), and peak myocardial systolic velocity (+36%).[9] | [9] |
| Hamster | Progressive Heart Failure (Cardiomyopathic) | 30 mg/kg/day (oral) | Improved LV systolic pressure, +dP/dt, and -dP/dt.[10] | [10] |
Comparison with Alternative Inotropes
Istaroxime's profile has been compared to traditional inotropes like dobutamine and digoxin in preclinical studies.
| Agent | Mechanism of Action | Inotropic Effect | Lusitropic Effect | Heart Rate | Arrhythmogenic Potential | Reference |
| Istaroxime | Na+/K+-ATPase inhibition & SERCA2a stimulation | Yes | Yes | No significant change or decrease | Low | [1][8] |
| Dobutamine | β1-adrenergic receptor agonist | Yes | Yes | Increased | Moderate to High | [7][12] |
| Digoxin | Na+/K+-ATPase inhibition | Yes | No/Negative | Decreased | High | [13][14] |
In a preclinical study comparing Istaroxime to dobutamine in chronic ischemic heart failure, Istaroxime was an effective inotropic agent without the positive chronotropic actions seen with dobutamine.[15] Compared to digoxin, Istaroxime's additional SERCA2a stimulation is believed to contribute to its lusitropic effects and potentially a better safety profile regarding arrhythmias.[1][6]
Experimental Protocols
General Experimental Workflow for In Vivo Studies
Measurement of SERCA2a Activity
SERCA2a activity is typically measured in sarcoplasmic reticulum (SR) microsomes or heart homogenates.[3] The assay quantifies the rate of ATP hydrolysis that is dependent on calcium and is sensitive to a specific SERCA inhibitor like cyclopiazonic acid (CPA).
Protocol Outline:
-
Preparation of SR Microsomes/Homogenates: Left ventricular tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the SR-enriched microsomal fraction.[2]
-
ATPase Activity Assay: The prepared microsomes are incubated in a reaction mixture containing varying concentrations of free calcium, ATP (often radiolabeled as 32P-ATP), and the test compound (Istaroxime).[1][3]
-
Quantification: The reaction is stopped, and the amount of inorganic phosphate (32Pi) released from ATP hydrolysis is measured. SERCA2a-specific activity is determined as the difference between total ATPase activity and the activity in the presence of a SERCA inhibitor (e.g., 10 µM CPA).[1]
-
Data Analysis: Calcium activation curves are generated to determine the maximal velocity (Vmax) and the calcium concentration required for half-maximal activation (Kd(Ca2+)).[1]
Measurement of Na+/K+-ATPase Inhibition
The inhibitory effect of Istaroxime on Na+/K+-ATPase is assessed using purified enzyme preparations, typically from dog or porcine kidney or cerebral cortex, which are rich sources of the enzyme.[11][16]
Protocol Outline:
-
Enzyme Preparation: Na+/K+-ATPase is purified from tissue homogenates using methods like that described by Jørgensen.[11]
-
Inhibition Assay: The purified enzyme is incubated with a reaction buffer containing NaCl, KCl, MgCl2, ATP, and varying concentrations of Istaroxime.[16]
-
Quantification: The Na+/K+-ATPase activity is determined by measuring the amount of inorganic phosphate liberated from ATP hydrolysis. The activity is defined as the fraction that is inhibited by a specific inhibitor like ouabain.[11]
-
Data Analysis: The concentration of Istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.[3]
Conclusion
Preclinical studies across multiple animal species consistently demonstrate the efficacy of Istaroxime in improving both systolic and diastolic cardiac function. Its unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a promising therapeutic profile for acute heart failure, potentially with a lower risk of adverse effects compared to existing inotropic agents. Further clinical investigations are warranted to translate these encouraging preclinical findings to human patients.[17]
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure. [vivo.weill.cornell.edu]
- 5. Digoxin Induces Cardiac Hypertrophy Without Negative Effects on Cardiac Function and Physical Performance in Trained Normotensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dobutamine: development of a new catecholamine to selectively increase cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Dobutamine on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative electrocardiographic effects of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac toxicity of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]
- 16. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Istaroxime's Impact on Systolic and Diastolic Function in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Istaroxime, a novel inotropic agent, with established therapies, Dobutamine and Milrinone, focusing on their respective impacts on systolic and diastolic function in the context of acute heart failure (AHF). This document synthesizes data from key clinical trials, details experimental methodologies, and visualizes the distinct signaling pathways to offer an objective resource for research and development.
Executive Summary
Istaroxime is an investigational drug with a unique dual mechanism of action that distinguishes it from traditional inotropic agents. It inhibits the Na+/K+ ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[1] This dual action leads to both enhanced cardiac contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect). In contrast, Dobutamine primarily acts as a β1-adrenergic receptor agonist, increasing contractility, while Milrinone is a phosphodiesterase 3 (PDE3) inhibitor that induces both inotropy and vasodilation. This guide will delve into the comparative effects of these three agents on key hemodynamic and echocardiographic parameters.
Comparative Data on Cardiac Function
The following tables summarize the quantitative effects of Istaroxime, Dobutamine, and Milrinone on key systolic and diastolic parameters as reported in various clinical studies. It is important to note that the data are derived from different clinical trials with varying patient populations and study designs, which should be considered when making direct comparisons.
Table 1: Impact on Systolic Function
| Parameter | Istaroxime | Dobutamine | Milrinone |
| Left Ventricular Ejection Fraction (LVEF) | Increase observed in patients with reduced LVEF.[2] | DSE shows an increase in LVEF in patients with contractile reserve.[3] | |
| Cardiac Index (L/min/m²) | Statistically significant increase. | Significant increase. | Significant increase. |
| Systolic Blood Pressure (SBP) (mmHg) | Statistically significant increase. | Variable effects, generally minimal change. | Can cause hypotension. |
Table 2: Impact on Diastolic Function
| Parameter | Istaroxime | Dobutamine | Milrinone |
| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | Significant decrease.[4] | Decrease observed. | Significant decrease.[5] |
| E/e' Ratio | Significant decrease. | No significant change in E/Em ratio observed in one study with low-dose dobutamine.[6] | Significant decrease in E/Ea.[7] |
Signaling Pathways
The distinct mechanisms of action of Istaroxime, Dobutamine, and Milrinone are visually represented below through their respective signaling pathways in cardiac myocytes.
Caption: Istaroxime's dual mechanism of action.
Caption: Dobutamine's β1-adrenergic signaling pathway.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a single, 24-hour, low-dose intravenous dobutamine infusion on left ventricular myocardial performance index in congestive heart failure: A prospective, nonrandomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dobutamine Stress Echocardiography for Left Ventricular Reverse Remodeling in Idiopathic Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute dose range study of milrinone in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anatoljcardiol.com [anatoljcardiol.com]
- 7. Impact of milrinone on mitral annular velocity in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime's Favorable Myocardial Energetics: A Comparative Analysis
A new inotropic agent, istaroxime, demonstrates a unique advantage in improving cardiac function without the energetic cost of increased myocardial oxygen consumption, setting it apart from several existing therapies for acute heart failure. This guide provides a comparative analysis of istaroxime's effect on myocardial oxygen consumption (MVO2) against other inotropic agents, supported by experimental data and detailed methodologies.
Istaroxime is a first-in-class intravenous agent with a dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This novel mechanism allows for an increase in cardiac contractility and improvement in relaxation, known as luso-inotropic properties.[1] A key differentiator of istaroxime is its apparent lack of an associated increase in MVO2. A meta-analysis of randomized controlled trials and preclinical studies in a canine model of heart failure have shown that istaroxime can enhance cardiac performance, evidenced by increased left ventricular ejection fraction and cardiac index, without a corresponding elevation in myocardial oxygen demand.[3][4]
This profile contrasts sharply with traditional inotropes like the beta-adrenergic agonist dobutamine, which consistently demonstrates an increase in MVO2. Conversely, phosphodiesterase inhibitors such as milrinone and the calcium sensitizer levosimendan appear to share a more favorable energetic profile with istaroxime, largely attributed to their vasodilatory properties which reduce cardiac workload. The cardiac myosin activator, omecamtiv mecarbil, presents a more complex picture with conflicting data on its MVO2 effects.
Comparative Effects on Myocardial Oxygen Consumption
The following table summarizes the quantitative effects of istaroxime and its comparators on myocardial oxygen consumption based on available experimental and clinical data.
| Drug Class | Drug | Mechanism of Action | Effect on MVO2 | Quantitative Data | Species/Model |
| Na+/K+-ATPase Inhibitor & SERCA2a Activator | Istaroxime | Inhibition of Na+/K+-ATPase; Activation of SERCA2a | No significant increase | Not elevated in a canine heart failure model.[3] | Dog (Heart Failure Model) |
| Beta-Adrenergic Agonist | Dobutamine | Primarily β1-adrenergic receptor agonist | Increase | ▲ 29% increase in postoperative patients.[5] ▲ 80-142% increase in a porcine sepsis model.[6] | Human (Post-cardiac surgery), Pig (Sepsis Model) |
| Phosphodiesterase III Inhibitor | Milrinone | Selective inhibitor of phosphodiesterase 3 (PDE3) | No significant increase or decrease | Unchanged in patients with congestive heart failure.[7] Reduced in an isolated failing dog heart model.[8] | Human (Congestive Heart Failure), Dog (Failing Heart Model) |
| Calcium Sensitizer | Levosimendan | Sensitizes troponin C to calcium; opens ATP-sensitive potassium channels | No significant increase | No significant increase in patients following coronary artery bypass surgery.[9] | Human (Post-coronary artery bypass surgery) |
| Cardiac Myosin Activator | Omecamtiv Mecarbil | Directly activates cardiac myosin | Conflicting Data | ▲ 23-31% increase in unloaded MVO2 in pigs.[10] No significant increase in a dog heart failure model.[11] | Pig (Healthy and Post-ischemic), Dog (Heart Failure Model) |
Signaling Pathways and Mechanisms of Action
The distinct effects of these inotropic agents on myocardial oxygen consumption are a direct consequence of their unique signaling pathways.
Caption: Signaling pathways of Istaroxime, Dobutamine, and Milrinone.
Experimental Protocols
The assessment of myocardial oxygen consumption in the cited studies involves various sophisticated techniques, primarily focusing on measuring the difference in oxygen content between arterial blood supplying the heart and the venous blood draining it.
1. Fick Principle-Based Measurement of MVO2 (Invasive)
This is the gold standard method for determining MVO2 and was utilized in several of the foundational studies for the comparator drugs.
-
Objective: To directly measure myocardial oxygen consumption by quantifying coronary blood flow and the arteriovenous oxygen difference across the myocardium.
-
Procedure:
-
Catheterization: A catheter is inserted into the coronary sinus to sample venous blood draining from the myocardium. Simultaneously, an arterial line is placed to sample arterial blood.
-
Blood Sampling: Paired arterial and coronary sinus blood samples are drawn to measure oxygen content.
-
Coronary Blood Flow Measurement: Coronary blood flow is measured using techniques such as thermodilution. A bolus of cold saline is injected into the coronary artery, and the temperature change is measured in the coronary sinus. The rate of blood flow is inversely proportional to the temperature change.
-
Calculation of MVO2: MVO2 is calculated using the Fick equation: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content)
-
-
Data Analysis: The MVO2 is typically expressed as milliliters of oxygen per minute per 100 grams of myocardial tissue (ml O2/min/100g).
2. Positron Emission Tomography (PET) with 11C-Acetate
A non-invasive imaging technique used to quantify myocardial oxygen consumption.
-
Objective: To measure regional myocardial oxygen consumption by tracing the metabolic fate of radiolabeled acetate.
-
Procedure:
-
Radiotracer Injection: A small amount of 11C-acetate is injected intravenously.
-
PET Imaging: Dynamic PET scans of the heart are acquired to measure the uptake and clearance of 11C-acetate by the myocardium. Acetate is rapidly taken up by myocytes and converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The rate of clearance of 11C from the myocardium is proportional to the TCA cycle flux and, therefore, to oxygen consumption.
-
Kinetic Modeling: The PET data is analyzed using kinetic models to calculate the rate of 11C clearance (k), which is then converted to MVO2.
-
-
Data Analysis: MVO2 is quantified in ml/min/100g and can be mapped regionally across the myocardium.
Caption: Workflow for MVO2 Measurement.
Logical Relationship of Effects
The relationship between a drug's mechanism, its effect on cardiac function, and the resulting impact on MVO2 is a critical consideration in the development and clinical application of inotropic agents.
Caption: Logical Relationship of Inotrope Effects on MVO2.
References
- 1. Acute effects of dobutamine on myocardial oxygen consumption and cardiac efficiency measured using carbon-11 acetate kinetics in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dobutamine and cardiac oxygen balance in patients following myocardial revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial oxygen consumption during dobutamine infusion in endotoxemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic and coronary effects of intravenous milrinone and dobutamine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of milrinone (Win 47203) on the coronary blood flow and oxygen consumption of the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of levosimendan on myocardial oxygen consumption and coronary blood flow early after coronary artery bypass grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin Activator Omecamtiv Mecarbil Increases Myocardial Oxygen Consumption and Impairs Cardiac Efficiency Mediated by Resting Myosin ATPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Istaroxime Oxalate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like istaroxime oxalate are paramount to ensuring laboratory safety and environmental protection. Due to its potent biological activity and potential environmental impact, strict adherence to established disposal protocols is essential. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, drawing from safety data for the active ingredient and general principles of hazardous waste management.
Key Safety and Disposal Information
| Chemical and Physical Properties of this compound | |
| Molecular Formula | C₂₃H₃₄N₂O₇ |
| Molecular Weight | 450.53 g/mol |
| Solubility | Soluble in DMSO. The oxalate salt form enhances water solubility compared to the free base. |
| Storage | Store in a dry, dark place at 0-4°C for the short term or -20°C for the long term. |
| Hazard Information for Istaroxime | |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Disposal
The proper disposal of this compound should be treated as a critical experimental protocol in itself. The following step-by-step methodology ensures that the compound and its associated waste are managed safely and in compliance with regulations.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
2. Labeling of Hazardous Waste:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and the approximate concentration and quantity.
-
The date of waste accumulation should also be clearly marked.
3. Storage of Hazardous Waste:
-
Waste containers should be kept securely closed except when adding waste.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used for liquid waste to prevent spills.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
